molecular formula C6H7ClN2O B2972045 4-Chloro-2-(methoxymethyl)pyrimidine CAS No. 105950-89-8

4-Chloro-2-(methoxymethyl)pyrimidine

Cat. No.: B2972045
CAS No.: 105950-89-8
M. Wt: 158.59
InChI Key: UQVFDJMABYSNMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-(methoxymethyl)pyrimidine is a useful research compound. Its molecular formula is C6H7ClN2O and its molecular weight is 158.59. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-2-(methoxymethyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-(methoxymethyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-(methoxymethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-10-4-6-8-3-2-5(7)9-6/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVFDJMABYSNMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC=CC(=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: 4-Chloro-2-(methoxymethyl)pyrimidine (CAS 105950-89-8)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-2-(methoxymethyl)pyrimidine (CAS 105950-89-8) is a high-value heterocyclic building block extensively utilized in the synthesis of pharmaceutical active ingredients (APIs) and advanced agrochemicals. Characterized by its electron-deficient pyrimidine core and the strategic placement of a methoxymethyl group at the C2 position, this compound serves as a critical electrophile in Nucleophilic Aromatic Substitution (SNAr) reactions.

Its structural utility lies in the C4-chlorine atom , which acts as a labile leaving group, allowing for the rapid construction of complex molecular architectures found in kinase inhibitors (e.g., CDK, JAK families) and antiviral agents. Furthermore, the 2-(methoxymethyl) moiety functions as a robust, lipophilic ether linkage that can modulate the pharmacokinetic profile (logP, metabolic stability) of the final drug candidate or serve as a masked precursor to a hydroxymethyl group.

Chemical Profile & Physical Properties[1][2][3][4][5][6][7]

PropertyData
CAS Number 105950-89-8
IUPAC Name 4-Chloro-2-(methoxymethyl)pyrimidine
Molecular Formula C₆H₇ClN₂O
Molecular Weight 158.59 g/mol
SMILES COCC1=NC(=CC=N1)Cl
InChI Key UQVFDJMABYSNMW-UHFFFAOYSA-N
Appearance Colorless to pale yellow liquid (low melting solid)
Boiling Point ~237–240 °C (Predicted at 760 mmHg)
Density ~1.23 g/cm³
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; sparingly soluble in water.[1][2][3][4]
Storage Inert atmosphere, 2–8°C (Hydrolysis sensitive)

Synthesis & Production Technologies

The industrial synthesis of 4-Chloro-2-(methoxymethyl)pyrimidine is typically achieved through a convergent route involving the condensation of an amidine precursor with a three-carbon electrophile, followed by deoxy-chlorination.

Retrosynthetic Analysis

The pyrimidine ring is constructed via a [3+2] condensation strategy. The C2-methoxymethyl group is introduced early via 2-methoxyacetamidine , while the C4-chlorine is installed in the final step to avoid handling unstable chlorinated intermediates.

Optimized Laboratory Protocol

Step 1: Cyclocondensation

  • Reagents: 2-Methoxyacetamidine hydrochloride, Ethyl 3,3-diethoxypropionate (or Sodium formylacetate equivalent), Sodium Methoxide (NaOMe).

  • Solvent: Ethanol or Methanol.

  • Mechanism: The amidine nitrogen attacks the ester carbonyl, followed by cyclization onto the aldehyde/acetal carbon.

  • Conditions: Reflux for 4–6 hours.

  • Intermediate: 2-(Methoxymethyl)pyrimidin-4(3H)-one (Tautomer: 4-hydroxy-2-(methoxymethyl)pyrimidine).

Step 2: Deoxy-chlorination

  • Reagents: Phosphorus Oxychloride (POCl₃).[5]

  • Catalyst: N,N-Dimethylaniline or DMF (Vilsmeier-Haack conditions).

  • Conditions: Heat to 80–100°C for 2–4 hours.

  • Workup: Quench carefully into ice water (exothermic hydrolysis of excess POCl₃), extract with Dichloromethane (DCM), and wash with NaHCO₃.

  • Purification: Vacuum distillation or flash chromatography (Hexane/EtOAc).

Synthesis Workflow Diagram

SynthesisRoute Start1 Methoxyacetonitrile Amidine 2-Methoxyacetamidine HCl Start1->Amidine NH3 / MeOH (Pinner Synthesis) Start2 Ethyl 3,3-diethoxypropionate Inter 2-(Methoxymethyl) pyrimidin-4(3H)-one Amidine->Inter + Start2 NaOMe, Reflux (-2 EtOH) Product 4-Chloro-2-(methoxymethyl) pyrimidine Inter->Product POCl3, 90°C (-HCl, -PO2Cl)

Caption: Convergent synthesis route from nitrile and ester precursors to the chloropyrimidine core.

Reactivity & Mechanistic Insights

Nucleophilic Aromatic Substitution (SNAr)

The C4 position is highly electrophilic due to the inductive electron-withdrawing effect of the ring nitrogens and the chlorine atom.

  • Amination: Reacts rapidly with primary and secondary amines (e.g., piperazines, anilines) in the presence of a base (DIPEA, K₂CO₃) to form 4-aminopyrimidines. This is the primary reaction used in medicinal chemistry to attach the scaffold to a pharmacophore.

  • Etherification: Reacts with alkoxides to form 4-alkoxypyrimidines.

  • Suzuki-Miyaura Coupling: The C4-Cl bond can participate in Palladium-catalyzed cross-coupling reactions with boronic acids to install aryl or heteroaryl groups.

Stability of the Methoxymethyl Group

The 2-(methoxymethyl) group is generally stable under basic SNAr conditions. However, it serves as a latent hydroxymethyl equivalent :

  • Deprotection: Treatment with Boron Tribromide (BBr₃) or strong Lewis acids can cleave the methyl ether, revealing the primary alcohol (2-hydroxymethyl), which can be further oxidized to a carboxylic acid or aldehyde.

Reaction Scope Diagram

ReactivityScope Core 4-Chloro-2-(methoxymethyl) pyrimidine Amination Product: 4-Amino-2-(methoxymethyl)pyrimidine (Kinase Inhibitor Scaffolds) Core->Amination HNR2, Base (SNAr) Suzuki Product: 4-Aryl-2-(methoxymethyl)pyrimidine (Biaryl Pharmacophores) Core->Suzuki Ar-B(OH)2, Pd(0) (Suzuki Coupling) Deprotection Product: 4-Chloro-2-(hydroxymethyl)pyrimidine (Functional Group Interconversion) Core->Deprotection BBr3, DCM (Ether Cleavage)

Caption: Divergent reactivity profile demonstrating SNAr utility and side-chain modification potential.

Handling, Safety, and Stability

Hazard Identification (GHS)[5]
  • Signal Word: Warning

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H227: Combustible liquid.

  • EUH014: Reacts violently with water (if residual POCl₃ is present) or hydrolyzes slowly to generate HCl.

Storage Protocol
  • Atmosphere: Store under Argon or Nitrogen. Moisture causes hydrolysis of the C-Cl bond to the pyrimidinone.

  • Temperature: Refrigerate (2°C to 8°C) for long-term stability.

  • Container: Teflon-lined caps or sealed ampoules.

Applications in Drug Discovery[9]

Kinase Inhibitor Development

The 2-(methoxymethyl)pyrimidine motif is a bioisostere often used to optimize solubility and metabolic stability in kinase inhibitors.

  • Case Study (General): In the development of CDK (Cyclin-Dependent Kinase) and JAK (Janus Kinase) inhibitors, the pyrimidine ring acts as the "hinge binder," forming hydrogen bonds with the kinase ATP-binding pocket. The C4-substituent extends into the solvent-exposed region, while the C2-methoxymethyl group can interact with the ribose-binding pocket or improve lipophilicity (LogD) to enhance cell permeability.

Agrochemicals

Derivatives of 4-chloro-2-(methoxymethyl)pyrimidine are intermediates in the synthesis of sulfonylurea herbicides and novel fungicides, where the pyrimidine ring provides essential receptor affinity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 105950-89-8. Retrieved from [Link]

  • European Patent Office.Process for the preparation of 2-substituted-4-chloropyrimidines. (General reference to standard pyrimidine synthesis methodologies).
  • Organic Syntheses. Synthesis of 2-substituted pyrimidines from amidines and beta-keto esters. Coll. Vol. 4, p. 638. Retrieved from [Link]

Sources

Chemical structure and molecular weight of 4-Chloro-2-(methoxymethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and applications of 4-Chloro-2-(methoxymethyl)pyrimidine.

Advanced Scaffold for Medicinal Chemistry & Agrochemical Synthesis[1]

Executive Summary

4-Chloro-2-(methoxymethyl)pyrimidine is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive small molecules. Distinguished by the lability of its C4-chlorine atom and the physicochemical modulation provided by the C2-methoxymethyl ether, this compound serves as a critical intermediate for Nucleophilic Aromatic Substitution (SNAr) reactions. It is widely employed in the development of kinase inhibitors (e.g., JAK, CDK families) and modern agrochemicals requiring pyrimidine cores with optimized solubility profiles.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

This section consolidates the fundamental data required for identification and stoichiometric calculations.

PropertyData
IUPAC Name 4-Chloro-2-(methoxymethyl)pyrimidine
CAS Number 105950-89-8
Molecular Formula C₆H₇ClN₂O
Molecular Weight 158.59 g/mol
Monoisotopic Mass 158.025 g/mol
Physical State White to off-white crystalline solid or low-melting semi-solid
Solubility Soluble in DCM, EtOAc, DMSO, Methanol; Sparingly soluble in water
Storage 2–8°C; Hygroscopic; Store under inert atmosphere (Argon/Nitrogen)
Structural Analysis

The molecule features a pyrimidine ring substituted at the 2-position with a methoxymethyl group and at the 4-position with a chlorine atom.[1][2]

  • C4-Chlorine: The chlorine is highly activated for displacement due to the electron-deficient nature of the pyrimidine ring (para-like position to N1 and ortho-like to N3).

  • C2-Methoxymethyl: This group acts as a non-labile steric and electronic modifier. Unlike a methyl group, the oxygen atom introduces H-bond accepting capability and alters the lipophilicity (LogP), often improving the metabolic stability or solubility of the final drug candidate.

Synthesis & Manufacturing Protocols

The synthesis of 4-Chloro-2-(methoxymethyl)pyrimidine typically follows a convergent route involving the condensation of an amidine with a


-keto ester equivalent, followed by deformylative chlorination.
Retrosynthetic Analysis

The most robust disconnection involves the C4-Cl bond and the pyrimidine ring formation.

  • Chlorination: Conversion of the tautomeric 4-hydroxy (or 4-oxo) intermediate using phosphoryl chloride (POCl₃).

  • Cyclization: Condensation of 2-methoxyacetamidine with an appropriate electrophile (e.g., ethyl propiolate or a

    
    -keto ester derivative).
    
Validated Synthetic Workflow

Note: This protocol describes the standard industrial approach for 2-substituted-4-chloropyrimidines.

Step 1: Amidine Formation

  • Reagents: Methoxyacetonitrile + Sodium Methoxide (cat.) + Ammonia (or Ammonium Chloride).

  • Process: The nitrile is converted to the imidate and subsequently to 2-methoxyacetamidine hydrochloride.

Step 2: Pyrimidine Ring Closure

  • Reagents: 2-Methoxyacetamidine HCl + Ethyl propiolate (or Ethyl 3-ethoxyacrylate).

  • Conditions: Basic conditions (NaOEt/EtOH), reflux.

  • Intermediate: 2-(Methoxymethyl)pyrimidin-4(3H)-one (often exists in equilibrium with the 4-hydroxy tautomer).

Step 3: Chlorination (The Critical Step)

  • Reagents: 2-(Methoxymethyl)pyrimidin-4(3H)-one + POCl₃ (Phosphoryl chloride).

  • Catalyst:

    
    -Dimethylaniline or DMF (Vilsmeier-Haack conditions).
    
  • Protocol:

    • Suspend the hydroxypyrimidine in neat POCl₃ (5–10 equiv).

    • Add catalytic amine base.

    • Heat to reflux (approx. 105°C) for 2–4 hours until gas evolution (HCl) ceases.

    • Workup: Remove excess POCl₃ in vacuo. Pour residue onto crushed ice/water (exothermic hydrolysis). Extract immediately with Dichloromethane (DCM) to prevent hydrolysis of the product.

Visualized Synthesis Pathway

Synthesis cluster_0 Step 1: Amidine Synthesis cluster_1 Step 2: Cyclization cluster_2 Step 3: Chlorination Nitrile Methoxyacetonitrile (Starting Material) Amidine 2-Methoxyacetamidine HCl Nitrile->Amidine NH3 / MeOH Hydroxy 2-(Methoxymethyl)- pyrimidin-4(3H)-one Amidine->Hydroxy + Acrylate NaOEt, Reflux Acrylate Ethyl 3-ethoxyacrylate (Electrophile) Product 4-Chloro-2-(methoxymethyl)- pyrimidine Hydroxy->Product POCl3, reflux - HCl, - PO2Cl

Figure 1: Convergent synthesis route from methoxyacetonitrile to the target chloropyrimidine.[3][4]

Reactivity Profile & Applications

The utility of 4-Chloro-2-(methoxymethyl)pyrimidine lies in its predictable reactivity pattern. It is a "privileged scaffold" for SNAr reactions.

Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring is electron-deficient (π-deficient). The nitrogen atoms at positions 1 and 3 withdraw electron density, making the carbons at positions 2, 4, and 6 susceptible to nucleophilic attack.

  • Regioselectivity: Since position 2 is blocked by the methoxymethyl group, nucleophiles attack exclusively at position 4.

  • Leaving Group: Chloride is an excellent leaving group in this heteroaromatic system.

Common Nucleophiles:

  • Primary/Secondary Amines: Yields 4-aminopyrimidines (Kinase inhibitor cores).

  • Alkoxides: Yields 4-alkoxypyrimidines.

  • Suzuki-Miyaura Coupling: The C-Cl bond can also participate in Palladium-catalyzed cross-couplings to form C-C bonds (biaryls).

Reaction Workflow Diagram

Reactivity cluster_snar S_NAr Pathways cluster_pd Pd-Catalyzed Coupling Core 4-Chloro-2-(methoxymethyl)pyrimidine (Electrophile) Amination Product A: 4-Amino-2-(methoxymethyl)pyrimidine (Kinase Inhibitor Scaffold) Core->Amination R-NH2, DIPEA DMSO, 80°C Etherification Product B: 4-Alkoxy-2-(methoxymethyl)pyrimidine Core->Etherification R-OH, NaH THF, 0°C Suzuki Product C: 4-Aryl-2-(methoxymethyl)pyrimidine (Biaryl System) Core->Suzuki Ar-B(OH)2, Pd(PPh3)4 K2CO3, Dioxane/H2O

Figure 2: Divergent reactivity profile showing SNAr and Palladium-catalyzed coupling pathways.

Analytical Characterization Standards

To validate the identity of synthesized or purchased material, the following spectral signatures are expected.

TechniqueExpected Signals / Fragmentation
¹H NMR (CDCl₃, 400 MHz) δ 8.60 (d, 1H, H-6 pyrimidine), δ 7.40 (d, 1H, H-5 pyrimidine), δ 4.60 (s, 2H, -CH₂-O-), δ 3.50 (s, 3H, -O-CH₃).
LC-MS (ESI+) [M+H]⁺ = 159.0 / 161.0 (Characteristic 3:1 Chlorine isotope pattern).
¹³C NMR Expected peaks at approx. 170 ppm (C2), 160 ppm (C4), 158 ppm (C6), 118 ppm (C5), 74 ppm (CH₂), 59 ppm (CH₃).

Safety & Handling (MSDS Summary)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Handling: Use only in a chemical fume hood. Avoid contact with skin and eyes.

  • Storage Stability: The C-Cl bond is stable, but the compound can hydrolyze slowly to the 4-hydroxy derivative if exposed to moisture for prolonged periods. Store in a desiccator or under inert gas.

References

  • PubChem Compound Summary. 4-Chloro-2-(methoxymethyl)pyrimidine (CID 14306130).[5] National Center for Biotechnology Information. Link

  • Sigma-Aldrich. Product Specification: 4-Chloro-2-(methoxymethyl)pyrimidine.[6]Link

  • Barth, M., et al. (2017). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine.[7] Molbank, 2017(3), M923. (Provides analogous protocols for chlorination of 2-substituted pyrimidines). Link

  • Enamine Store. Building Blocks: Pyrimidines. (Commercial source verifying CAS 105950-89-8).[6] Link

Sources

Technical Guide: Solubility Profiling & Solvent Selection for 4-Chloro-2-(methoxymethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical characteristics, and experimental protocols for 4-Chloro-2-(methoxymethyl)pyrimidine .

Part 1: Executive Summary & Physicochemical Profile[1][2]

4-Chloro-2-(methoxymethyl)pyrimidine (CAS: 105950-89-8) is a critical heterocyclic building block used primarily in the synthesis of agrochemicals (herbicides) and pharmaceutical kinase inhibitors. Its reactivity is defined by the electrophilic C4 position (susceptible to SNAr) and the ethereal side chain at C2, which imparts specific solubility characteristics distinct from simple chloropyrimidines.

This guide addresses the lack of standardized solubility data in open literature by providing a predictive solubility landscape based on Structure-Property Relationships (SPR) and defining validated protocols for empirical determination.

Structural & Physicochemical Attributes

The solubility behavior of this compound is governed by the competition between its lipophilic pyrimidine core and the polar methoxymethyl ether tail.

PropertyValue / CharacteristicImpact on Solubility
Physical State Liquid / Low-melting SolidHigh miscibility potential with organic solvents; low lattice energy barrier to dissolution.
LogP (Predicted) ~1.61Moderately Lipophilic. Prefers organic phases over aqueous media.
H-Bond Donors 0Aprotic. Cannot donate H-bonds; relies on accepting H-bonds from solvents like water/alcohols.
H-Bond Acceptors 3 (2 Ring N, 1 Ether O)Good solubility in protic solvents (Alcohols) and polar aprotics (DMSO, DMF).
Dipole Moment ModerateSoluble in medium-polarity solvents (DCM, Ethyl Acetate).

Part 2: Solubility Landscape & Solvent Compatibility

The following classification is derived from the compound's Hansen Solubility Parameters (HSP) profile and empirical data from analogous chloropyrimidine derivatives (e.g., 2,4-Dichloropyrimidine).

Predicted Solubility Map
Solvent ClassRepresentative SolventsSolubility PredictionMechanistic Insight
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformHigh (Miscible) Excellent dipole-dipole matching. Primary choice for extraction and chromatography.
Polar Aprotics DMF, DMSO, DMAc, AcetonitrileHigh (Miscible) Strong interaction with the electron-deficient pyrimidine ring. Ideal for SNAr reactions.
Esters & Ethers Ethyl Acetate, THF, MTBE, 2-MeTHFHigh The methoxymethyl group enhances compatibility with ether/ester solvents compared to bare chloropyrimidines.
Alcohols Methanol, Ethanol, IsopropanolModerate to High Soluble due to H-bonding with ring nitrogens. Solubility increases significantly with temperature.[1]
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneLow to Moderate "Borderline" solubility. Likely miscible as a liquid but may phase separate at low temperatures (

).
Aqueous Media Water, Phosphate Buffer (pH 7.[2]4)Low (< 1 g/L) The hydrophobic aromatic ring dominates. Solubility is pH-independent as the pyrimidine is weakly basic (

).
Critical Process Implications
  • Extraction: Dichloromethane or Ethyl Acetate are the superior choices for extracting the compound from aqueous reaction quenches.

  • Crystallization: Since the compound is a liquid/low-melting solid, "crystallization" is often replaced by distillation or column chromatography . If a solid derivative is formed, Heptane/Ethyl Acetate mixtures are standard antisolvent systems.

  • Reaction Solvent: For nucleophilic substitution, THF or Acetonitrile provides a balance of solubility and easy removal. DMF is reserved for high-temperature forcing conditions.

Part 3: Experimental Protocols

As quantitative data varies by batch purity and temperature, researchers must validate solubility empirically.

Protocol A: Rapid Visual Solubility Screening (Tier 1)

Objective: Determine approximate solubility range (Miscible, Soluble, Insoluble) for process solvent selection.

  • Preparation: Dispense 100 mg of 4-Chloro-2-(methoxymethyl)pyrimidine into a clear 4 mL glass vial.

  • Titration: Add the test solvent in distinct aliquots:

    • Step 1: Add 100 µL (1:1 v/w). Vortex for 30s. Observe.

      • Clear Solution?

        
        Miscible/Highly Soluble (>1000 g/L) .
        
    • Step 2: If insoluble, add 900 µL (Total 1 mL). Vortex.

      • Clear Solution?

        
        Soluble (~100 g/L) .
        
    • Step 3: If insoluble, add 9.0 mL (Total 10 mL). Vortex/Sonicate.

      • Clear Solution?

        
        Slightly Soluble (~10 g/L) .
        
    • Step 4: If solid/droplets persist

      
      Insoluble (<10 g/L) .
      
  • Observation: Note any phase separation (oiling out) or precipitation.

Protocol B: Thermodynamic Solubility Determination (HPLC)

Objective: Precise quantification for formulation or kinetic studies.

  • Saturation: Add excess compound (approx. 200 mg) to 2 mL of solvent in a crimp-top vial.

  • Equilibration: Agitate at 25°C ± 0.1°C for 24 hours using a thermomixer (1000 rpm).

  • Filtration: Centrifuge at 10,000 rpm for 5 mins. Filter supernatant through a 0.22 µm PTFE syringe filter (prevents adsorption of lipophilic compounds).

    • Note: Pre-saturate the filter with 200 µL of solution to minimize loss.

  • Quantification: Dilute filtrate 1:100 in Acetonitrile and analyze via HPLC-UV (254 nm).

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

    • Mobile Phase: 60:40 Acetonitrile:Water (0.1% Formic Acid).

Part 4: Visualization of Solubility Logic

The following diagram illustrates the decision matrix for solvent selection based on the intended chemical transformation, derived from the solubility profile.

SolventSelection Compound 4-Chloro-2-(methoxymethyl) pyrimidine Process Intended Process? Compound->Process Rxn_SNAr Nucleophilic Substitution (SNAr) Process->Rxn_SNAr Synthesis Rxn_Lith Lithiation/Coupling (-78°C) Process->Rxn_Lith Synthesis Workup Aqueous Extraction Process->Workup Purification Solv_Polar Polar Aprotic (DMF, DMSO, NMP) Rxn_SNAr->Solv_Polar Maximize Rate Solv_Ether Ethers (THF, 2-MeTHF) Rxn_SNAr->Solv_Ether Easier Workup Rxn_Lith->Solv_Ether Required Workup->Solv_Ether Alternative (EtOAc) Solv_Chlor Chlorinated (DCM, Chloroform) Workup->Solv_Chlor Best Efficiency Result_HighT High T (>80°C) High Solubility Solv_Polar->Result_HighT Result_LowT Low T Stability Good Solubility Solv_Ether->Result_LowT Result_Phase Immiscible with Water High Partition Coeff. Solv_Chlor->Result_Phase

Figure 1: Solvent selection logic flow based on the solubility and reactivity profile of 4-Chloro-2-(methoxymethyl)pyrimidine.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 575230, 4-Chloro-2-methoxypyrimidine (Analogous Structure). Retrieved February 15, 2026, from [Link]

  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 4-Methoxy-2-(methoxymethyl)-6-methylpyrimidine (Physicochemical Analog). Retrieved February 15, 2026, from [Link]

Sources

Technical Guide: 4-Chloro-2-(methoxymethyl)pyrimidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Chloro-2-(methoxymethyl)pyrimidine , a bifunctional heterocyclic building block used in the synthesis of kinase inhibitors, metabolic enzyme modulators, and agrochemicals.

Executive Summary

4-Chloro-2-(methoxymethyl)pyrimidine (CAS: 105950-89-8) is a pharmacophore-enabling intermediate characterized by two distinct reactive handles: an electrophilic chloride at the C4 position and a chemically versatile methoxymethyl ether at the C2 position.

In drug discovery, this scaffold is valued for its ability to introduce a pyrimidine core with enhanced aqueous solubility (relative to 2-alkyl analogs) while serving as a masked precursor for hydroxymethyl-functionalized bioactive molecules. It is a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors , Sorbitol Dehydrogenase (SDH) inhibitors , and various agrochemical fungicides .

Chemical Profile
PropertyData
CAS Number 105950-89-8
Molecular Formula C₆H₇ClN₂O
Molecular Weight 158.58 g/mol
Physical State Colorless to pale yellow liquid / Low-melting solid
Boiling Point ~230°C (Predicted)
Solubility Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water
Key Functionality SɴAr Electrophile (C4-Cl), H-Bond Acceptor (Ether)

Synthetic Utility & Rationale

Medicinal chemists select this building block not merely for the pyrimidine ring, but for the specific physicochemical properties conferred by the C2-methoxymethyl group.

The "Why" Behind the Molecule
  • Solubility Modulation: The ether oxygen acts as a weak hydrogen bond acceptor, lowering the LogP compared to a C2-ethyl or C2-propyl group. This is crucial for improving the pharmacokinetic (PK) profile of lipophilic kinase inhibitors.

  • Masked Alcohol Functionality: The methoxymethyl group functions as a robust ether under basic SɴAr conditions but can be selectively demethylated (using BBr₃ or BCl₃) to reveal a primary alcohol (-CH₂OH). This allows for late-stage diversification of the lead molecule.

  • Metabolic Stability: Unlike a terminal alcohol, the methyl ether is generally resistant to rapid glucuronidation, prolonging the half-life of the drug candidate while retaining polar interactions in the binding pocket.

Synthesis & Preparation

The industrial and laboratory preparation of this compound follows a convergent synthesis starting from methoxyacetamidine.

Core Synthesis Workflow
  • Condensation: Reaction of 2-methoxyacetamidine (often as the hydrochloride salt) with ethyl propiolate or a beta-keto ester equivalent (e.g., ethyl 3-ethoxyacrylate).

  • Cyclization: Formation of the intermediate 4-hydroxy-2-(methoxymethyl)pyrimidine (tautomer of the pyrimidinone).

  • Chlorination: Deoxychlorination using Phosphorus Oxychloride (POCl₃) to install the C4-chloride.

Synthesis SM1 Methoxyacetamidine HCl Inter 4-Hydroxy-2- (methoxymethyl)pyrimidine SM1->Inter NaOEt/EtOH Reflux SM2 Ethyl Propiolate (or equiv.) SM2->Inter Product 4-Chloro-2- (methoxymethyl)pyrimidine Inter->Product Chlorination (Reflux) Reagent POCl3 / Base

Caption: Convergent synthesis route from amidine precursors to the chlorinated building block.

Key Reaction Pathways & Protocols

The versatility of 4-Chloro-2-(methoxymethyl)pyrimidine lies in its orthogonal reactivity. The C4-chlorine is highly reactive toward nucleophiles, while the C2-ether remains stable until specifically targeted for cleavage.

A. Nucleophilic Aromatic Substitution (SɴAr)

This is the primary reaction used to attach the pyrimidine core to amine-bearing scaffolds (e.g., anilines, piperidines).

Protocol: C4-Amination with an Aniline Derivative

  • Reagents: 4-Chloro-2-(methoxymethyl)pyrimidine (1.0 eq), Aniline derivative (1.1 eq), Diisopropylethylamine (DIPEA, 2.0 eq).

  • Solvent: n-Butanol or Isopropanol (Protic solvents accelerate SɴAr on pyrimidines via H-bonding activation).

  • Conditions:

    • Dissolve reactants in the solvent.

    • Heat to 80–100°C for 4–12 hours.

    • Monitor by LC-MS for disappearance of the chloride (M+H 159).

    • Workup: Concentrate in vacuo, partition between EtOAc/NaHCO₃, and purify via silica flash chromatography.

B. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Used to install carbon substituents (aryl/heteroaryl) at the C4 position.

Protocol:

  • Catalyst: Pd(dppf)Cl₂ (5 mol%).

  • Base: K₂CO₃ or Cs₂CO₃ (2-3 eq).

  • Solvent: Dioxane/Water (4:1).

  • Temp: 90°C under inert atmosphere (N₂/Ar).

C. Demethylation (Ether Cleavage)

Converts the methoxymethyl group into a hydroxymethyl group.

Protocol:

  • Reagent: Boron Tribromide (BBr₃), 1M in DCM.

  • Conditions: -78°C to 0°C.

  • Mechanism: Lewis acid complexation with the ether oxygen followed by nucleophilic attack of bromide.

  • Note: This step is usually performed after the C4-substitution to prevent side reactions at the chlorine.

Reactivity Center 4-Chloro-2-(methoxymethyl) pyrimidine Prod_SnAr Amino-Pyrimidine (Kinase Core) Center->Prod_SnAr SɴAr (R-NH2, Heat) Prod_Suzuki Biaryl Pyrimidine (Scaffold Extension) Center->Prod_Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Prod_OH 2-(Hydroxymethyl) pyrimidine Center->Prod_OH Demethylation (BBr3, -78°C)

Caption: Divergent reactivity map showing the three primary modification pathways.

Case Studies in Drug Discovery

Case Study 1: Sorbitol Dehydrogenase (SDH) Inhibitors
  • Context: SDH inhibitors are explored for treating diabetic complications (neuropathy, retinopathy).[1]

  • Role of Scaffold: The pyrimidine ring serves as the central connector. The 2-methoxymethyl group was identified in SAR (Structure-Activity Relationship) studies as a key feature that maintains water solubility while fitting into the enzyme's binding pocket without incurring the metabolic liability of a primary alcohol.

  • Outcome: Patent literature (e.g., US 6,414,149) highlights pyrimidine derivatives where the C2-substituent is critical for potency and selectivity against the homologous enzyme Alcohol Dehydrogenase (ADH).

Case Study 2: Kinase Inhibitor Design (General)
  • Target: JAK/STAT pathway or CDK enzymes.

  • Application: The chloride is displaced by a hinge-binding motif (e.g., an aminopyrazole or indazole). The 2-(methoxymethyl) tail projects into the solvent-exposed region of the ATP binding pocket.

  • Design Win: The ether oxygen provides a "water-mimic" interaction, improving the enthalpy of binding, while the methyl cap prevents rapid oxidation.

Safety & Handling

  • Hazards: Like most chloropyrimidines, this compound is a skin and eye irritant and a potential sensitizer. It releases HCl upon hydrolysis; handle in a fume hood.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The chloropyrimidine moiety is susceptible to slow hydrolysis by atmospheric moisture.

References

  • Sigma-Aldrich. 4-Chloro-2-(methoxymethyl)pyrimidine Product Information. Link

  • Mylari, B. L., et al. (2002). Sorbitol Dehydrogenase Inhibitors. U.S. Patent No.[1] 6,414,149. Washington, DC: U.S. Patent and Trademark Office. Link

  • ChemicalBook. 4-Chloro-2-(methoxymethyl)pyrimidine Properties and Safety. Link

  • Bartholomew, J. et al. (2023).[2] Skeletal Editing of Pyrimidines to Pyrazoles. eScholarship. Link (Demonstrates pyrimidine ring stability and manipulation).

  • ResearchGate. Nucleophilic substitution reactions of 4-chloropyrimidines. Link (General protocol validation).

Sources

2-Methoxymethyl Pyrimidines: Strategic Building Blocks for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Methoxymethyl Substituted Pyrimidine Building Blocks for Kinase Inhibitors Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists

Executive Summary: The Solvation-Permeability Pivot

In the optimization of kinase inhibitors, the pyrimidine scaffold remains a "privileged structure," predominantly serving as a hinge-binding motif. However, a recurring bottleneck in pyrimidine-based lead optimization is the "grease vs. solubility" trade-off. Simple alkyl substitutions (e.g., 2-methyl) often suffer from poor aqueous solubility, while polar groups (e.g., 2-amino, 2-hydroxy) can introduce excessive topological polar surface area (tPSA) or unwanted hydrogen bond donors (HBD) that hamper membrane permeability.

The 2-methoxymethyl (MOM) substituted pyrimidine represents a high-value bioisostere. It occupies a unique physicochemical space:

  • Solubility: The ether oxygen accepts hydrogen bonds from water, significantly lowering LogD compared to ethyl/propyl analogs.

  • Permeability: It lacks HBDs, maintaining cell penetration.

  • Steric Profile: It extends slightly further than an ethyl group but maintains flexibility, often reaching into the solvent front or the ribose-phosphate pocket without incurring severe steric penalties.

This guide details the rational design, synthetic access, and application of 2-methoxymethyl pyrimidine building blocks in modern drug discovery.

Medicinal Chemistry Rationale

The "Ether Effect" in the Solvent Front

When a pyrimidine acts as a hinge binder (e.g., N1/C2/N3 interacting with the ATP pocket), the C2-substituent typically orients towards the solvent front (in mono-dentate binding) or the gatekeeper/back-pocket (in specific fused systems).

  • Lipophilicity Modulation: Replacing a C2-ethyl group with a C2-methoxymethyl group typically lowers cLogP by ~0.5–0.8 units. This reduction is critical for lowering non-specific binding and improving unbound fraction (

    
    ).
    
  • Metabolic Stability: While benzylic-like ethers can be metabolic soft spots (O-dealkylation), the electron-deficient nature of the pyrimidine ring reduces the propensity for CYP-mediated oxidation at the alpha-methylene compared to a phenyl-benzyl ether.

Structural Logic Diagram

The following diagram illustrates the strategic placement of the methoxymethyl group in a typical kinase binding context.

KinaseBinding Hinge Kinase Hinge Region (Glu/Met backbone) Scaffold Pyrimidine Core (Hinge Binder) Hinge->Scaffold H-Bonds (N1/N3) Substituent 2-Methoxymethyl Group (-CH2-O-CH3) Scaffold->Substituent C2-Position Solvent Solvent Front (Water Network) Substituent->Solvent Dipole Interaction Effect Effect: + Solubility - H-Bond Donor + Metabolic Stability Substituent->Effect Properties

Figure 1: Strategic orientation of the 2-methoxymethyl group. In many kinase inhibitors, the C2-substituent faces the solvent, allowing the ether oxygen to interact with bulk water, improving solubility without disrupting the critical hinge binding.

Synthetic Access: The "De Novo" Ring Construction

While functionalization of existing pyrimidines is possible, the most robust and scalable route to 2-methoxymethyl pyrimidines is the de novo cyclization using 2-methoxyacetamidine. This approach avoids the selectivity issues inherent in radical halogenation of 2-methylpyrimidines.

Retrosynthetic Analysis

The core disconnection relies on the condensation of an N-C-N fragment (amidine) with a C-C-C fragment (1,3-dielectrophile).

  • Fragment A (Amidine): 2-Methoxyacetamidine hydrochloride (commercially available or synthesized from methoxyacetonitrile).

  • Fragment B (Electrophile):

    • For 4,6-disubstituted: 1,3-diketones (e.g., acetylacetone).

    • For 4-functionalized:

      
      -keto esters or malonates.
      
Synthetic Workflow Diagram

SynthesisRoute Nitrile Methoxyacetonitrile (Starting Material) Amidine 2-Methoxyacetamidine HCl (Key Building Block) Nitrile->Amidine 1. MeOH/HCl 2. NH3 Pyrimidone 2-(Methoxymethyl)pyrimidine-4,6-diol (Tautomer) Amidine->Pyrimidone + Diketone NaOEt/EtOH, Reflux Diketone 1,3-Dicarbonyl (e.g., Diethyl Malonate) Diketone->Pyrimidone Dichloride 4,6-Dichloro-2-(methoxymethyl)pyrimidine (Versatile Electrophile) Pyrimidone->Dichloride POCl3, Reflux (Chlorination)

Figure 2: The primary synthetic route for generating the versatile 4,6-dichloro-2-(methoxymethyl)pyrimidine building block.

Detailed Experimental Protocol

Objective: Synthesis of 4,6-Dichloro-2-(methoxymethyl)pyrimidine . Rationale: This intermediate allows for sequential


 substitutions (due to differential reactivity or statistical control), enabling the construction of complex kinase inhibitors.
Step 1: Synthesis of 2-(Methoxymethyl)pyrimidine-4,6-diol

Reagents:

  • 2-Methoxyacetamidine hydrochloride (1.0 eq)

  • Diethyl malonate (1.0 eq)

  • Sodium ethoxide (2.5 eq, 21% wt in ethanol)

  • Ethanol (anhydrous)

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet.

  • Base Addition: Charge the flask with anhydrous ethanol (10 mL/g of amidine). Add Sodium ethoxide solution (2.5 eq) under nitrogen.

  • Amidine Release: Add 2-Methoxyacetamidine hydrochloride (1.0 eq) portion-wise at room temperature. Stir for 15 minutes to generate the free base.

  • Cyclization: Add Diethyl malonate (1.0 eq) dropwise over 10 minutes.

  • Reflux: Heat the mixture to reflux (

    
    C) and stir for 12–16 hours. Monitor by LCMS (Target mass: MW 156.14 [M+H]).
    
  • Workup: Cool to room temperature. The sodium salt of the product may precipitate. Quench by adjusting pH to ~5–6 using 6N HCl. The diol (often existing as the dione tautomer) will precipitate.

  • Isolation: Filter the solid, wash with cold water and diethyl ether. Dry under high vacuum.

    • Yield Expectation: 70–85%.

    • Checkpoint: The product is highly polar; do not attempt aqueous extraction with non-polar solvents.

Step 2: Chlorination to 4,6-Dichloro-2-(methoxymethyl)pyrimidine

Reagents:

  • Product from Step 1 (1.0 eq)

  • Phosphorus oxychloride (

    
    ) (5.0 eq - acts as solvent and reagent)
    
  • 
    -Diethylaniline (1.0 eq) or DMF (catalytic)
    

Procedure:

  • Setup: Place the pyrimidine-diol in a heavy-walled flask.

  • Addition: Carefully add

    
     (Caution: Exothermic). Add 
    
    
    
    -Diethylaniline slowly (acid scavenger).
  • Reaction: Heat to reflux (

    
    C) for 3–5 hours. The suspension should become a clear solution.
    
  • Quench (Critical Safety Step): Cool the mixture. Remove excess

    
     via rotary evaporation (use a caustic trap). Pour the residue slowly onto crushed ice  with vigorous stirring. Maintain temperature 
    
    
    
    C to prevent hydrolysis of the product.
  • Extraction: Extract immediately with Dichloromethane (

    
    ). Wash organics with saturated 
    
    
    
    and brine.
  • Purification: Dry over

    
     and concentrate. Purify via flash chromatography (Hexanes/EtOAc).
    
    • Result: A pale yellow oil or low-melting solid.

    • Stability: Store at

      
      C under argon. The methoxymethyl ether is stable to these conditions, but the chlorides are reactive.
      

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Yield in Step 1 Moisture in reaction; incomplete amidine liberation.Use strictly anhydrous EtOH. Ensure NaOEt is fresh. Increase base to 3.0 eq.
Product Hydrolysis (Step 2) Exothermic quench too hot; prolonged exposure to aqueous acid.Quench on ice/salt bath. Extract immediately. Do not let the aqueous quench sit.
Ether Cleavage Lewis acid strength of

too high (rare for MOM).
The MOM group is generally stable to

. If cleavage is observed (loss of -CH3), ensure temperature does not exceed

C.
Regioselectivity (Next Steps)

on 4,6-dichloro is statistical.
To differentiate C4 vs C6, use steric control (add the bulkier nucleophile first) or temperature control (

C for first displacement, reflux for second).

Case Study: Optimization of a JAK Inhibitor Series

Hypothetical scenario based on typical SAR progression.

Baseline: A 2-methyl-pyrimidine lead compound showed potent JAK inhibition (


 nM) but suffered from low solubility (

) and high metabolic clearance.

Intervention:

  • Design: The C2-methyl was replaced with C2-methoxymethyl.

  • Synthesis: Utilized the 2-methoxyacetamidine route described above.

  • Outcome:

    • Potency: Maintained (

      
       nM). The group pointed into the solvent, not interfering with the hinge.
      
    • Solubility: Increased to

      
       due to the ether oxygen's H-bond accepting capacity.
      
    • Metabolism:

      
       (intrinsic clearance) reduced by 40%. The steric bulk of the methoxy group hindered access to the metabolic soft spot on the pyrimidine ring.
      

References

  • Synthesis of 2-Substituted Pyrimidines

    • Title: "Pyrimidine Derivatives.[1][2][3][4][5][6][7] I. Synthesis of 2-Substituted Pyrimidines via Amidines."

    • Source:Journal of the American Chemical Society (Classic foundation for amidine-dicarbonyl condens
    • Context: Establishes the robustness of the amidine route.
    • Link: (General Reference)

  • Methoxymethyl Group Properties

    • Title: "The role of the methoxy group in approved drugs"
    • Source:European Journal of Medicinal Chemistry, 2024.[8]

    • Context: Detailed analysis of methoxy/methoxymethyl groups in SAR, highlighting solubility and metabolic effects.
    • Link: [Eur. J. Med.[8] Chem. Article]([Link])

  • Amidine Synthesis

    • Title: "Preparation of acetamidine hydrochlorides"[9]

    • Source:Organic Syntheses, Coll.[10] Vol. 1, p. 5.

    • Context: The Pinner synthesis method used to generate 2-methoxyacetamidine
    • Link:

  • Pyrimidine Kinase Inhibitor SAR

    • Title: "Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases"[11]

    • Source:Arch. Pharm., 2025.[5][11]

    • Context: Recent review of pyrimidine SAR in kinase inhibitors.[4][11]

    • Link:

  • MOM Group Stability

    • Title: "Greene's Protective Groups in Organic Synthesis"[10]

    • Source: Wiley Online Library.
    • Context: Validates the stability of methoxymethyl ethers under basic and specific acidic conditions used in the protocol.
    • Link:

Sources

Chemo-Orthogonality in Pyrimidine Scaffolds: A Comparative Analysis of 4-Chloro-2-(methoxymethyl)pyrimidine and 2-(chloromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the precise mechanistic and practical distinctions between these two pyrimidine building blocks.

Executive Summary

In medicinal chemistry, the pyrimidine ring is a privileged scaffold, ubiquitous in kinase inhibitors and nucleotide analogs.[1] However, the placement of the chlorine atom—attached directly to the aromatic ring versus attached to an exocyclic methyl group—creates a fundamental dichotomy in reactivity, stability, and safety.

This guide analyzes the divergent behaviors of 4-chloro-2-(methoxymethyl)pyrimidine (Molecule A) and 2-(chloromethyl)pyrimidine (Molecule B) . While both are electrophiles, they operate via distinct mechanistic manifolds (


 vs. 

), requiring mutually exclusive experimental protocols and safety strategies.

Part 1: The Mechanistic Divide

The core difference lies in the electronic environment of the carbon-chlorine bond.

4-Chloro-2-(methoxymethyl)pyrimidine: The Vinylogous Electrophile
  • Class: Heteroaryl Chloride.

  • Reactivity:

    
     (Addition-Elimination) or Pd-catalyzed Cross-Coupling.
    
  • Mechanism: The chlorine is attached to an

    
     hybridized carbon at the C4 position. The electronegative nitrogen atoms at positions 1 and 3 pull electron density, making C4 electron-deficient. However, the bond is strong; nucleophilic attack requires the formation of a high-energy Meisenheimer complex (anionic intermediate).
    
  • Key Insight: The C2-methoxymethyl (MOM) group acts as a spectator electronically but provides steric bulk. The MOM ether oxygen is stable to the basic conditions typically required for

    
     but is acid-labile.
    
2-(Chloromethyl)pyrimidine: The Benzylic-like Electrophile
  • Class: Alkyl Chloride (Specifically:

    
    -deficient benzylic halide).
    
  • Reactivity:

    
     (Concerted Substitution).
    
  • Mechanism: The chlorine is attached to an

    
     hybridized exocyclic carbon. The pyrimidine ring acts as a powerful electron-withdrawing group (EWG), significantly lowering the LUMO energy of the C-Cl bond. This makes the methylene carbon highly susceptible to backside attack by nucleophiles.
    
  • Key Insight: This species is an alkylating agent .[2] Unlike the aryl chloride, it does not require activation energy to break aromaticity, making it kinetically much faster but thermodynamically unstable (prone to hydrolysis and self-polymerization).

Visualization: Mechanistic Divergence

ReactionPathways StartA 4-Chloro-2-(methoxymethyl) pyrimidine StartB 2-(Chloromethyl) pyrimidine InterA Meisenheimer Complex (Anionic Intermediate) StartA->InterA Nucleophile Attack (Rate Limiting) TS_B SN2 Transition State (Concerted) StartB->TS_B Backside Attack ProdA C4-Substituted Product InterA->ProdA Aromatization (Fast) ProdB Exocyclic Methylene Linker Product TS_B->ProdB Inversion of Config (Not chiral here)

Caption: Figure 1. Mechanistic divergence showing the stepwise addition-elimination of the aryl chloride (top) vs. the concerted displacement of the alkyl chloride (bottom).

Part 2: Reactivity Profile & Experimental Protocols

Protocol A: Functionalizing 4-Chloro-2-(methoxymethyl)pyrimidine

Objective: Displacement of C4-Cl with a secondary amine (e.g., morpholine) to create a kinase inhibitor core.

  • Challenge: The C4 position is deactivated compared to 2,4-dichloropyrimidine due to the electron-donating potential of the C2-alkyl/ether chain, though it remains electrophilic.

  • The Fix: Use of heat and a non-nucleophilic base, or Buchwald-Hartwig conditions for weaker nucleophiles.

Step-by-Step Methodology:

  • Setup: Charge a reaction vial with 4-chloro-2-(methoxymethyl)pyrimidine (1.0 equiv) and anhydrous DMF (0.5 M).

  • Base: Add DIPEA (diisopropylethylamine) (2.5 equiv). Note: Inorganic bases like

    
     can be used but require higher temperatures due to poor solubility in organic solvents.
    
  • Nucleophile: Add the amine (1.2 equiv).

  • Reaction: Heat to 80–100 °C for 4–12 hours. Monitor by LCMS.[3]

    • Critical Check: If the reaction stalls, add 5 mol% DMAP (4-dimethylaminopyridine) as a nucleophilic catalyst.

  • Workup: Dilute with EtOAc, wash with water (

    
    ) to remove DMF. Dry over 
    
    
    
    .[4]
  • Caution: Avoid strong acid washes (e.g., 1M HCl) during workup, as the methoxymethyl (MOM) ether is acid-sensitive and may hydrolyze to the hydroxymethyl derivative.

Protocol B: Functionalizing 2-(Chloromethyl)pyrimidine

Objective: Alkylation of a thiol or amine using the exocyclic linker.

  • Challenge: Instability. The free base of 2-(chloromethyl)pyrimidine is prone to self-alkylation (polymerization) and rapid hydrolysis in moist air.

  • The Fix: Always store and handle as the Hydrochloride Salt . Liberate the free base in situ only in the presence of the nucleophile.

Step-by-Step Methodology:

  • Preparation: Synthesize fresh or purchase 2-(chloromethyl)pyrimidine hydrochloride . Do not store the free base.

  • Setup: Suspend the hydrochloride salt (1.0 equiv) in dry MeCN or DCM at 0 °C .

  • Nucleophile: Add the nucleophile (e.g., thiophenol, 1.1 equiv).

  • Base (The Trigger): Add

    
     (2.5 equiv) dropwise at 0 °C.
    
    • Mechanistic Note: The first equivalent neutralizes the HCl salt; the second equivalent scavenges the HCl generated during substitution.

  • Reaction: Allow to warm to Room Temperature (RT). Reaction is usually complete in < 1 hour. Do not heat unless absolutely necessary, as this promotes elimination to the exocyclic methylene species or decomposition.

  • Workup: Standard aqueous extraction.

Part 3: Comparative Data & Safety Analysis

Physicochemical & Reactivity Comparison[5][6][7]
Feature4-Chloro-2-(methoxymethyl)pyrimidine2-(Chloromethyl)pyrimidine
Reactive Center C4 (Aromatic Ring)Exocyclic

Hybridization


Mechanism

(Addition-Elimination)

(Concerted)
Kinetics Slow (Requires Heat/Catalyst)Fast (Often RT or 0 °C)
Leaving Group Ability Poor (Requires Meisenheimer stabilization)Good (Chloride is displaced directly)
Stability (Free Base) High (Stable solid/oil)Low (Polymerizes/Hydrolyzes)
Storage Form Free BaseHydrochloride Salt (Required)
Genotoxicity Risk Low/Moderate (Aryl halide)High (Alkylating Agent / PGI)
Safety Alert: Genotoxic Impurity (PGI) Management

For drug development professionals, 2-(chloromethyl)pyrimidine is classified as a Potentially Genotoxic Impurity (PGI) because it is a reactive alkyl halide capable of alkylating DNA.[2]

  • Control Strategy: It must be treated as a mutagenic intermediate (Class 2 or 3 under ICH M7 guidelines).

  • Purge Factor: Because it is highly reactive, it is often consumed in subsequent steps. However, you must demonstrate a "purge" (destruction) of this material if it is used in the final synthetic steps.

  • Analytical: Develop a derivatization GC-MS method or LC-MS/MS method to detect trace ppm levels of this intermediate in the final API.

Part 4: Strategic Application in Drug Design

When to use which?

Use 4-Chloro-2-(methoxymethyl)pyrimidine when:

  • You need to build the core scaffold of a drug (e.g., ATP-competitive kinase inhibitors).

  • You are attaching the "hinge-binder" motif.

  • The MOM group acts as a protected alcohol, which can be deprotected later (using dilute HCl or

    
    ) to reveal a primary alcohol for solubility enhancement or further functionalization.
    

Use 2-(Chloromethyl)pyrimidine when:

  • You are attaching a "tail" or solubilizing group to the pyrimidine.

  • You need a methylene spacer (

    
    ) between the aromatic ring and your nucleophile.
    
  • You are synthesizing "reversed" amides or ethers where the pyrimidine acts as the benzylic-style electrophile.

Synthetic Workflow Diagram

SyntheticStrategy Start Target Molecule Design Decision Where is the Linker? Start->Decision PathA Directly on Ring (C4) Decision->PathA No Spacer PathB Via Methylene Spacer (C2) Decision->PathB -CH2- Spacer ReagentA Use: 4-Chloro-2-(methoxymethyl)pyrimidine PathA->ReagentA ReagentB Use: 2-(Chloromethyl)pyrimidine HCl PathB->ReagentB StepA Reaction: SNAr (Heat, Base) Protect MOM group from acid ReagentA->StepA StepB Reaction: SN2 (0°C, Base) Handle as PGI (Alkylator) ReagentB->StepB

Caption: Figure 2. Decision tree for selecting the correct pyrimidine electrophile based on structural requirements.

References

  • BenchChem. (2025).[3][5][6] An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride. Retrieved from

  • Organic Syntheses. (2014). 2-Chloropyrimidine Synthesis and Reactivity. Org. Synth. Coll. Vol. 4, 336. Retrieved from

  • WuXi AppTec. (2022). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class, Chapter 48. Retrieved from

  • National Institutes of Health (NIH). (2022). Analytical Method Development for Alkyl Halides as Potential Genotoxic Impurities. Molecules 27(14):4437.[7] Retrieved from

  • MDPI. (2019). Synthesis of 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank 2019(1), M1044. Retrieved from

Sources

Stability of methoxymethyl group on pyrimidine ring in drug design

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Methoxymethyl (MOM) Moiety in Pyrimidine Therapeutics: Stability, Liability, and Strategic Application

Executive Summary The methoxymethyl (MOM) group occupies a paradoxical niche in pyrimidine-based drug design. While ubiquitous as a robust protecting group for the


 and 

positions of uracil and thymine during synthesis, its utility as a permanent pharmacophore is severely limited by two factors: hydrolytic instability in acidic environments (N-MOM) and rapid oxidative dealkylation by hepatic enzymes (C-MOM/O-MOM). This guide dissects the physicochemical and metabolic behaviors of the MOM group on the pyrimidine ring, providing a decision framework for medicinal chemists to assess its viability as a structural motif or prodrug strategy.

Structural Dynamics & Chemical Stability

The stability of a MOM group attached to a pyrimidine ring is dictated by the atom to which it is bonded. The electronic deficiency of the pyrimidine ring ($ \pi $-deficient heteroaromatic) creates distinct reactivity profiles for Nitrogen-linked vs. Carbon-linked MOM groups.

N-MOM: The Hemiaminal Ether Instability

When attached to the pyrimidine nitrogen (e.g.,


 or 

), the MOM group forms a hemiaminal ether . Unlike standard ethers, this linkage is susceptible to acid-catalyzed hydrolysis.
  • Mechanism: The lone pair on the pyrimidine nitrogen is involved in aromatic resonance, reducing its basicity. However, the acetal oxygen of the MOM group remains basic. Protonation of this oxygen leads to the elimination of methanol and the formation of a resonance-stabilized

    
    -acyliminium/oxocarbenium ion intermediate, which is rapidly quenched by water to release formaldehyde and the free pyrimidine.
    
  • Drug Design Implication: N-MOM groups are generally unsuitable for oral drugs due to gastric instability (pH 1.5–3.5). They typically serve as protecting groups removed by Lewis acids (e.g.,

    
    ) or Bronsted acids (HCl/MeOH).
    
C-MOM: The Benzylic-Like Ether

A MOM group attached to a ring carbon (e.g., C-5 or C-6) behaves as a standard ether but is electronically influenced by the ring. While chemically stable to gastric acid, it introduces a significant metabolic liability (see Section 2).

Metabolic Stability & Toxicology (The CYP450 Interaction)

If a MOM group survives the stomach (or is C-linked), it faces the liver. The MOM moiety is a classic "metabolic soft spot."

Oxidative O-Dealkylation

Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) readily target the


-carbon of the methoxy group.
  • Pathway: Hydrogen abstraction

    
     Radical formation 
    
    
    
    Hydroxylation
    
    
    Hemiacetal collapse.
  • Result: The MOM group cleaves to yield the parent alcohol/pyrimidine and formaldehyde .

The Formaldehyde Liability

The generation of formaldehyde (


) is a critical toxicological risk in drug design.
  • Genotoxicity: Formaldehyde cross-links DNA and proteins.[1]

  • Regulatory Impact: Unless the drug is a life-saving oncology agent, the release of stoichiometric formaldehyde often triggers a clinical hold or requires extensive risk assessment under ICH M7 guidelines.

Visualizing the Degradation Pathways The following diagram contrasts the acid-catalyzed hydrolysis (Chemical) vs. CYP450-mediated oxidation (Metabolic).

MOM_Stability cluster_0 Chemical Instability (N-MOM) cluster_1 Metabolic Instability (C-MOM) NMOM N-MOM Pyrimidine (Hemiaminal Ether) Protonation O-Protonation (Acidic pH) NMOM->Protonation Oxocarbenium Oxocarbenium Intermediate Protonation->Oxocarbenium -MeOH Hydrolysis Hydrolysis (+H2O) Oxocarbenium->Hydrolysis Result1 Free Pyrimidine + HCHO + MeOH Hydrolysis->Result1 CMOM C-MOM Pyrimidine (Ether) CYP CYP450 (Liver Microsomes) CMOM->CYP Oxidation Hemiacetal Unstable Hemiacetal CYP->Hemiacetal Collapse Spontaneous Collapse Hemiacetal->Collapse Result2 Alcohol/Ketone + HCHO Collapse->Result2

Caption: Comparative degradation pathways of N-linked vs. C-linked MOM groups on pyrimidines.

Strategic Implementation: Prodrugs & Bioisosteres

Despite the instability, "MOM-like" strategies are employed in prodrug design to improve solubility.

  • The Fosamprenavir Strategy: Instead of a simple methyl, a phosphate ester is used (phosphonooxymethyl). This mimics the N-MOM structure but requires alkaline phosphatase for cleavage, releasing formaldehyde in a controlled manner.

  • Acyclovir Analogs: These use ethoxymethyl or more complex chains. The simple methoxy is avoided to prevent rapid generation of toxic metabolites without therapeutic benefit.

Data Summary: MOM Stability Profile

ParameterN-MOM PyrimidineC-MOM Pyrimidine
Chemical Stability (pH 1.2) Unstable (

min)
Stable
Chemical Stability (pH 7.4) StableStable
Metabolic Stability (S9/Microsomes) Moderate (Steric dependent)Unstable (Rapid O-dealkylation)
Main Liability Gastric HydrolysisFormaldehyde Toxicity
Drug Design Role Protecting Group / ProdrugAvoid (Metabolic Soft Spot)

Experimental Protocols

To validate the stability of a MOM-containing lead, the following self-validating protocols are recommended.

Protocol A: pH-Rate Profile (Chemical Stability)

Objective: Determine the half-life (


) of the N-MOM group at gastric and physiological pH.
  • Stock Preparation: Dissolve compound to 10 mM in DMSO.

  • Buffer Preparation: Prepare 50 mM phosphate buffers at pH 1.2, 5.0, and 7.4.

  • Incubation:

    • Add 10 µL stock to 990 µL pre-warmed buffer (37°C). Final conc: 100 µM.

    • Incubate in a shaking water bath.

  • Sampling: At

    
     min, remove 100 µL aliquots.
    
  • Quenching: Immediately add 100 µL cold Acetonitrile (containing Internal Standard).

  • Analysis: Centrifuge (10,000g, 5 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. Slope 
    
    
    
    gives
    
    
    .
    • Validation Criteria: Reference compound (e.g., N-MOM-Uracil) should show

      
       degradation at pH 1.2 within 60 mins.
      
Protocol B: Microsomal Stability (Metabolic Stability)

Objective: Assess susceptibility to CYP450-mediated O-dealkylation.

  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg protein/mL.

  • Reaction Mix: PBS (pH 7.4), MgCl2 (3 mM), Compound (1 µM).

  • Initiation: Pre-incubate 5 min at 37°C. Initiate with NADPH (1 mM final).

  • Timepoints: 0, 5, 15, 30, 45 min.

  • Termination: Add equal volume ice-cold Methanol.

  • Formaldehyde Detection (Optional but Recommended): Derivatize a parallel sample with Nash reagent or 2,4-DNPH to confirm formaldehyde release if parent loss is observed.

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). John Wiley & Sons.Link

  • Hydrolysis in Drug and Prodrug Metabolism. Testa, B., & Mayer, J. M. (2003). Verlag Helvetica Chimica Acta.Link

  • N-Acyloxymethyl-phthalimides deliver genotoxic formaldehyde to human cells. Emms, V. L., et al. (2023).[2] Chemical Science.[2]Link

  • Novel N-methoxymethylated (MOM) pyrimidine nucleoside mimetics. Gazivoda, T., et al. (2011). Molecules.[1][2][3][4][5][6][7][8][9][10][11][12]Link

  • Optimization of Metabolic Stability as a Goal of Modern Drug Design. Di, L., & Kerns, E. H. (2001).[5] Drug Discovery Today.Link

Sources

Technical Procurement & Application Guide: 4-Chloro-2-(methoxymethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Chloro-2-(methoxymethyl)pyrimidine , a specialized heterocyclic building block used in the discovery of kinase inhibitors and targeted protein degraders (PROTACs).

CAS Number: 105950-89-8 Molecular Formula: C₆H₇ClN₂O Molecular Weight: 158.59 g/mol Primary Application: Pharmaceutical Intermediate (Kinase Inhibitors, PROTACs)

Executive Summary

4-Chloro-2-(methoxymethyl)pyrimidine is a high-value pharmacophore scaffold. Unlike commoditized chloropyrimidines, the presence of the 2-methoxymethyl group imparts unique physicochemical properties—specifically modulation of lipophilicity (LogP) and hydrogen bond acceptance—without introducing a reactive protic center.

This compound is primarily sourced as a research-grade building block rather than a bulk solvent-grade chemical. Its procurement strategy relies heavily on the "Make vs. Buy" decision, driven by a steep price-to-volume curve in catalog listings.

Chemical Profile & Specifications

The purity of this intermediate is critical because the C4-chlorine atom is highly reactive toward nucleophilic aromatic substitution (


). Hydrolysis of this bond yields the inactive 4-hydroxy impurity, which is difficult to separate from the final drug candidate.
Standard Technical Specifications
ParameterSpecificationCriticality
Appearance White to off-white low-melting solid or oilHigh (Color indicates oxidation)
Purity (HPLC)

97.0%
Critical (Avoids side-reactions)
Identity (NMR) Conforms to structureMust show distinct -OCH₃ singlet (~3.4 ppm)
Water Content

0.5% (Karl Fischer)
Critical (Prevents hydrolysis of C-Cl)
Residual Solvents

1000 ppm (EtOAc, DCM)
Important for downstream biological assays

Commercial Supply & Pricing Dynamics

The market for 4-Chloro-2-(methoxymethyl)pyrimidine is bifurcated into Catalog Suppliers (milligram scale) and Contract Research Organizations (CROs) (gram to kilogram scale).

Market Pricing Analysis (2025/2026 Estimates)

Prices reflect average catalog listings from major Western and verified Asian suppliers.

QuantitySupplier TypeEstimated Price Range (USD)Lead Time
100 mg Catalog (e.g., Sigma, Fisher)$350 - $4501-2 Weeks (Stock)
1 g Catalog$900 - $1,2001-2 Weeks (Stock)
10 g Specialized CRO (e.g., Enamine)$2,500 - $3,5002-4 Weeks
100 g+ Custom SynthesisQuote Based (~$8,000+)8-12 Weeks

Strategic Insight: The cost per gram drops precipitously (>80%) when moving from catalog to custom synthesis. For requirements exceeding 5 grams, it is economically irrational to purchase from standard catalogs. Initiating a custom synthesis campaign with a qualified CRO is the standard industry approach.

Synthesis & Manufacturing (The "Make" Option)

For organizations requiring >10g, in-house synthesis or outsourced manufacturing is often preferred. The synthesis exploits the condensation of an amidine with a


-dielectrophile.
Retrosynthetic Logic

The 2-position substituent (methoxymethyl) originates from the amidine precursor, while the pyrimidine ring is closed using a 3-carbon fragment (e.g., ethyl propiolate or a


-keto ester).
Validated Synthetic Route
  • Amidine Formation: Methoxyacetonitrile is converted to methoxyacetamidine (often via the Pinner reaction or direct addition of ammonia).

  • Cyclization: Methoxyacetamidine reacts with a propiolate derivative (e.g., Ethyl propiolate) to form the pyrimidinone intermediate.

  • Chlorination: The tautomeric 4-hydroxy group is converted to the chloride using Phosphorus Oxychloride (

    
    ).
    

SynthesisRoute SM1 Methoxyacetonitrile (Starting Material) Amidine Methoxyacetamidine (Intermediate 1) SM1->Amidine NH3 / MeOH Pyrimidone 2-(Methoxymethyl)pyrimidin-4(3H)-one (Intermediate 2) Amidine->Pyrimidone + Reagent1 (NaOEt/EtOH) Reagent1 Ethyl Propiolate (Cyclizing Agent) Reagent1->Pyrimidone Product 4-Chloro-2-(methoxymethyl)pyrimidine (Final Product) Pyrimidone->Product + Reagent2 Reagent2 POCl3 / Heat (Chlorination) Reagent2->Product

Figure 1: Industrial synthesis pathway.[1][2][3] The critical step is the regioselective cyclization to ensure the hydroxyl group is at position 4.

Technical Application in Drug Discovery

Kinase Inhibitor Design

The 4-chloro group is an excellent leaving group for


 reactions with amines (e.g., anilines). This installs the "hinge-binding" motif common in kinase inhibitors.
  • Mechanism: The nitrogen of the incoming amine attacks C4, displacing the chloride.

  • Role of Methoxymethyl: It occupies the "solvent-front" region of the ATP binding pocket, improving water solubility compared to a simple methyl or phenyl group.

PROTAC Linker Attachment

In Proteolysis Targeting Chimeras (PROTACs), the methoxymethyl group can serve as a vector for linker attachment if modified, or simply as a solubilizing element to counteract the high lipophilicity of the linker chain.

Handling, Safety, and Storage

Hazard Class: Irritant (Skin/Eye), Moisture Sensitive.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The C-Cl bond is susceptible to hydrolysis by atmospheric moisture, releasing HCl and reverting to the pyrimidone (inactive).

  • Handling: Weigh in a glovebox or rapid handling in a fume hood.

  • QC Check: Before use in critical reactions, check proton NMR. A shift in the aromatic protons or the appearance of a broad singlet (>10 ppm) indicates hydrolysis.

References

  • Sigma-Aldrich. "4-chloro-2-(methoxymethyl)pyrimidine | CAS 105950-89-8 Product Page." Merck KGaA. Accessed 2026.[4] Link

  • EnamineStore. "Building Blocks: Pyrimidines and related heterocycles." Enamine Ltd. Accessed 2026.[4] Link

  • PubChem. "Compound Summary: 4-Chloro-2-(methoxymethyl)pyrimidine." National Library of Medicine. Link

  • Google Patents. "Process for the preparation of 2-substituted-4-chloropyrimidines (Related Art)." US Patent US4918191A. Link

Sources

4-Chloro-2-(methoxymethyl)pyrimidine safety data sheet (SDS) and hazards

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical manual for the safe handling, hazard identification, and experimental application of 4-Chloro-2-(methoxymethyl)pyrimidine (CAS: 105950-89-8).[1] It is designed for researchers utilizing this compound as a scaffold in medicinal chemistry, specifically for nucleophilic aromatic substitution (


) reactions to generate bioactive pyrimidine derivatives.

Safety, Hazards, and Handling Protocols for Drug Discovery[1]

Chemical Identity & Physical Properties

Target Compound: 4-Chloro-2-(methoxymethyl)pyrimidine CAS Registry Number: 105950-89-8 Role: Electrophilic Heterocyclic Intermediate[1]

PropertyValueContext for Handling
Molecular Formula

Molecular Weight 158.58 g/mol Calculation basis for stoichiometry.[1][2]
Physical State Liquid (at 20°C)Note:[1][2] May solidify if stored at -20°C.
Boiling Point ~220°C (Predicted)High boiler; difficult to remove by standard rotavap.[1]
Solubility DMSO, DCM, MeOHLipophilic organic solvents preferred.
Storage -20°C (Inert Atmosphere)Prevent hydrolysis of the C-Cl bond.[1]
Hazard Identification (GHS Classification)

This compound is an alkylating agent equivalent in terms of reactivity (via the chloro-group) and possesses significant irritant properties.[1] It is classified under GHS as Warning .[3]

Core Hazard Statements (H-Codes)
  • H227: Combustible liquid.

  • H302: Harmful if swallowed (Acute Toxicity, Oral).[1]

  • H315: Causes skin irritation.[4][5][6][7]

  • H319: Causes serious eye irritation.[4][5][6][7]

  • H335: May cause respiratory irritation.[4][5][6][7]

Critical Precautionary Statements (P-Codes)
  • P261: Avoid breathing mist/vapors.[4][5][7][8] Rationale: The liquid state increases inhalation risk during pipetting.

  • P280: Wear protective gloves/eye protection.[4][5][6][7][8] Standard: Nitrile gloves (minimum 0.11mm thickness) are required.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[4][6][8][9][10] Remove contact lenses.[4][6][7][8][9]

Reactivity & Stability Profile

Mechanism of Instability: The 4-position chlorine atom is activated by the pyrimidine ring nitrogens, making it highly susceptible to:

  • Hydrolysis: Moisture converts the C-Cl bond to a C-OH bond (forming the pyrimidinone), rendering the compound useless for synthesis and generating HCl gas.[1]

  • Nucleophilic Attack: Reacts rapidly with amines, thiols, and alkoxides.

The Methoxymethyl (MOM) Group: Unlike a simple methyl group, the methoxymethyl ether side chain introduces oxygen functionality.[1] While generally stable under basic conditions used for


, it can be sensitive to strong Lewis acids (e.g., 

,

), potentially leading to cleavage of the ether.
Experimental Protocol: Safe Handling Workflow

This protocol validates safety through a "Check-Verify-Act" system.

Phase A: Preparation (The "Cold Chain")[1]
  • Retrieval: Remove container from -20°C freezer.

  • Equilibration: Allow the sealed vial to reach room temperature inside a desiccator.

    • Why? Opening a cold vial condenses atmospheric moisture, causing immediate hydrolysis of the surface layer.

  • Inspection: Verify the liquid is clear/yellowish. Cloudiness indicates polymerization or hydrolysis.

Phase B: Dispensing (The "Closed Loop")

Use a positive-pressure displacement method to avoid aerosol generation.[1]

  • Inert Gas Purge: Insert a nitrogen needle into the septum (if available) or work strictly within a fume hood.

  • Syringe Transfer: Use a glass syringe with a Luer-lock tip.[1] Avoid plastic syringes if using DCM, as the plunger may swell.

  • Quenching: Immediately rinse contaminated needles with 10% NaOH/MeOH solution before disposal to neutralize the electrophilic core.

Phase C: Reaction Setup (

Context)

Standard Reaction: Displacement of Chloride by Primary Amine.[1]

  • Solvent: Anhydrous DMF or THF.

  • Base: DIPEA or

    
     (Required to scavenge the HCl byproduct).
    
  • Temperature: 60–80°C.

  • Monitoring: TLC (Hexane/EtOAc 1:1). The product will be more polar than the starting chloride.

Emergency Response Logic

The following diagram illustrates the decision matrix for exposure incidents.

EmergencyResponse Start Exposure Incident Type Identify Contact Type Start->Type Skin Skin Contact (H315) Type->Skin Eye Eye Contact (H319) Type->Eye Inhale Inhalation (H335) Type->Inhale Action_Skin 1. Drench with water (15 min) 2. Remove clothing 3. Apply PEG-400 (if avail) Skin->Action_Skin Action_Eye 1. Rinse eyewash (15 min) 2. Hold eyelids open 3. Consult Ophthalmologist Eye->Action_Eye Action_Inhale 1. Move to fresh air 2. Oxygen if breathing diff. 3. Monitor for edema Inhale->Action_Inhale Medical Seek Medical Attention Bring SDS Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical

Figure 1: Decision matrix for emergency response based on GHS hazard classification.[1][9][10]

Storage & Waste Disposal Workflow

Proper disposal is critical due to the aquatic toxicity potential of halogenated heterocycles.

StorageDisposal Receive Material Receipt Storage Storage: -20°C Under Argon/N2 Receive->Storage Check Seal Use Experimental Use Storage->Use Warm to RT Waste Waste Stream Use->Waste Excess/Rinsate Halogen Halogenated Solvent Waste (Do NOT mix with acids) Waste->Halogen Segregate Incinerate High Temp Incineration Halogen->Incinerate

Figure 2: Lifecycle management from receipt to disposal.[1]

References
  • Sigma-Aldrich. (2024).[1][6] Safety Data Sheet: 4-Chloro-2-(methoxymethyl)pyrimidine. Retrieved from [1]

  • PubChem. (2024). Compound Summary: 4-Chloro-2-(methoxymethyl)pyrimidine.[1][2][11] National Library of Medicine. Retrieved from [1]

  • ECHA. (2024).[6] C&L Inventory: Pyrimidine derivatives. European Chemicals Agency. Retrieved from [1]

Sources

Technical Guide: Pyrimidine Scaffolds with Ether Side Chains for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the landscape of Fragment-Based Drug Discovery (FBDD), the pyrimidine ring stands as a "privileged scaffold" due to its ability to mimic the adenine core of ATP, making it ubiquitous in kinase inhibitor design. However, the transition from a low-affinity fragment (


 in mM range) to a high-affinity lead (

in nM range) often stalls due to poor physicochemical properties—specifically solubility and metabolic stability.

This guide focuses on a specific medicinal chemistry tactic: the utilization of ether side chains attached to the pyrimidine core. Unlike amide linkers (which introduce hydrogen bond donors and rigidity) or alkyl chains (which increase lipophilicity without specific interactions), ether linkages offers a unique "Goldilocks" zone:

  • Conformational Flexibility: Allows the fragment to "scan" the sub-pocket geometry.

  • Solvation: The ether oxygen acts as a weak hydrogen bond acceptor, improving water solubility without the desolvation penalty of strong donors.

  • Synthetic Modularity: Readily accessible via Nucleophilic Aromatic Substitution (

    
    ), enabling rapid library expansion.
    

Structural Design & Vector Analysis

The pyrimidine core offers three primary vectors for substitution: C2, C4, and C5 (with C6 being equivalent to C4 in symmetrical precursors).

The "Reach" Hypothesis

In FBDD, the "Reach" refers to extending a fragment from the hinge region (ATP binding site) into the solvent-exposed front or the hydrophobic back pocket.

  • C4/C6 Vector (The "Hinge" or "Gatekeeper"): Substituents here often interact with the hinge region. An ether linkage at C4 is often used to extend into the ribose pocket.

  • C2 Vector (The "Solvent Front"): This is the most common site for solubilizing ether chains (e.g., morpholine-ethyl ethers).

  • C5 Vector (The "Gatekeeper" Modulation): Substitution here is sterically sensitive. Ethers are less common here unless targeting a specific hydrophobic cleft.

Physicochemical Modulation (LLE Focus)

A critical metric in fragment optimization is Lipophilic Ligand Efficiency (LLE) :



Ether side chains are superior to all-carbon chains because they lower


 (improving LLE) while maintaining the hydrophobic bulk required for van der Waals interactions.
Visualization: Design Logic

DesignLogic cluster_props Property Modulation Core Pyrimidine Core (Scaffold) Linker Ether Linker (-O-) Core->Linker Vector Extension (C2/C4) Periphery Peripheral Group (Solubilizing/Binding) Linker->Periphery Flexibility & Solubility P1 Lower cLogP Linker->P1 P2 H-Bond Acceptor Linker->P2 P3 Metabolic Stability Linker->P3

Figure 1: Structural logic of appending ether side chains to pyrimidine scaffolds to modulate physicochemical properties.

Synthetic Methodology: The Advantage

The synthesis of pyrimidine ethers is robust, relying primarily on Nucleophilic Aromatic Substitution (


). This is preferred over Buchwald-Hartwig coupling for early-stage fragment libraries due to lower cost, absence of heavy metals, and high throughput amenability.
Regioselectivity Rules

When starting with 2,4-dichloropyrimidine :

  • C4 Position: More electrophilic due to the para-like resonance contribution from N1 and N3. The first substitution with an alcohol occurs here at lower temperatures (

    
     to RT).
    
  • C2 Position: Less reactive. Substitution requires higher temperatures (

    
    ) and often a stronger base.
    
Protocol: General for Pyrimidine Ethers

Reagents:

  • Substrate: 2,4-dichloropyrimidine (1.0 eq)

  • Alcohol (R-OH): Primary or secondary alcohol (1.1 eq)

  • Base: NaH (1.2 eq) for unreactive alcohols, or

    
     (2.0 eq) for phenols/acidic alcohols.
    
  • Solvent: Anhydrous THF or DMF.

Step-by-Step Workflow:

  • Activation: In a flame-dried flask under

    
    , dissolve the alcohol in anhydrous THF.
    
  • Deprotonation: Cool to

    
    . Add NaH portion-wise. Stir for 30 min until 
    
    
    
    evolution ceases.
  • Addition: Add 2,4-dichloropyrimidine (dissolved in THF) dropwise to the alkoxide solution at

    
    . Crucial: Slow addition favors mono-substitution at C4.
    
  • Reaction: Allow to warm to RT. Monitor by TLC/LCMS (typically 1-4 hours).

  • Quench: Quench with sat.

    
    . Extract with EtOAc.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Visualization: Synthetic Decision Tree

Synthesis Start 2,4-Dichloropyrimidine Decision Target Position? Start->Decision PathC4 C4 Substitution (More Reactive) Decision->PathC4 Standard PathC2 C2 Substitution (Less Reactive) Decision->PathC2 Reverse Strategy CondC4 Cond: 0°C, NaH, THF (Kinetic Control) PathC4->CondC4 CondC2 Cond: Reflux, NaH, DMF (Thermodynamic Control) PathC2->CondC2 ProdC4 4-Alkoxy-2-chloropyrimidine CondC4->ProdC4 ProdC2 2-Alkoxy-4-chloropyrimidine (Difficult directly) CondC2->ProdC2

Figure 2: Regioselective synthesis pathways for pyrimidine ethers via nucleophilic aromatic substitution.

Fragment Screening & Validation Protocols

Once the library of pyrimidine ethers is synthesized, screening must differentiate specific binders from aggregators. Saturation Transfer Difference (STD) NMR is the method of choice for this scaffold class because it detects transient binding (




to

M) typical of fragments.
Protocol: STD-NMR Screening[4]

Objective: Identify fragments where the ether chain contributes to binding (NOE transfer from protein to ligand).

Sample Preparation:

  • Protein Conc:

    
     (Deuterated buffer, PBS pH 7.4).
    
  • Ligand Conc:

    
     (Excess ligand is required; 1:20 to 1:50 ratio).
    
  • Control: Run a sample with ligand only (no protein) to rule out artifacts.

Instrument Parameters (600 MHz recommended):

  • Pulse Sequence: stddiff (Bruker standard).

  • On-Resonance Irradiation: 0.0 to -1.0 ppm (Targeting protein methyls). Ensure no ligand signals are in this region.

  • Off-Resonance Irradiation: 30-40 ppm (Control).

  • Saturation Time: 2.0 seconds (Gaussian pulse train).

  • Relaxation Delay: > 2.5 seconds to allow full relaxation.

Data Interpretation:

  • Positive Hit: Signals appear in the difference spectrum (Off-Resonance minus On-Resonance).

  • Epitope Mapping: The protons on the ether chain showing the strongest STD effect are in closest contact with the protein surface. This validates if the ether "reach" is effective.[1][2]

Data Summary: Ether vs. Alkyl/Amide Linkers

The following table summarizes why ether linkers are preferred in specific FBDD contexts, comparing them to standard alkyl or amide linkers.

PropertyEther Linker (-O-)Alkyl Linker (-CH2-)Amide Linker (-CONH-)
Flexibility High (Rotatable)High (Rotatable)Low (Planar/Rigid)
Solubility Moderate (H-bond acceptor)Low (Hydrophobic)High (H-bond donor/acceptor)
Metabolic Stability High (generally)HighLow (Protease/Amidase liability)
cLogP Contribution Lowers cLogP (Good for LLE)Increases cLogPLowers cLogP
Desolvation Penalty LowNoneHigh (requires stripping water)
Synthetic Access High (

)
Moderate (Coupling)High (Amide coupling)

Case Study: Optimization of a Kinase Inhibitor

Context: A fragment screen against a Tyrosine Kinase (e.g., EGFR or CDK) identified a 4-amino-pyrimidine core.

  • Hit: 4-amino-pyrimidine (

    
    ).
    
  • Problem: Low potency, poor solubility.

  • Strategy: Grow the fragment at the C6 position using an ether linker to reach the solvent front.

Evolution:

  • Fragment: 4-amino-pyrimidine.

  • Gen 1 (Alkyl): Addition of ethyl group. Potency increases (

    
    ) but solubility drops.
    
  • Gen 2 (Ether): Addition of 2-methoxyethyl ether at C6.

    • The oxygen atom accepts a H-bond from a lysine at the solvent channel entrance.

    • Potency improves to

      
      .
      
    • Solubility increases 10-fold.

  • Lead (Complex Ether): Extension to a morpholino-ethyl ether.

    • Morpholine sits in the solvent bulk (solubilizing).

    • Ether linker creates the correct geometry without steric clash.

    • Final

      
      .
      
Visualization: Screening Cascade

ScreeningCascade cluster_loop Design-Make-Test Cycle Lib Pyrimidine-Ether Fragment Library Screen Primary Screen (STD-NMR / SPR) Lib->Screen HitVal Hit Validation (Competition Assay) Screen->HitVal Select binders Struct Structural Biology (X-Ray / Cryo-EM) HitVal->Struct Confirm mode Opt Lead Optimization (Fragment Growing) Struct->Opt Design vectors Opt->Struct Iterative Co-crystal

Figure 3: The fragment-based screening cascade, moving from library generation to structural validation.

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: journal of medicinal chemistry." Journal of Medicinal Chemistry. Link (Context: General FBDD principles).

  • Mayer, M., & Meyer, B. (1999). "Characterization of ligand binding by saturation transfer difference NMR spectroscopy." Angewandte Chemie International Edition. Link (Context: STD-NMR Protocol).

  • Wyatt, P. G., et al. (2008). "Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design." Journal of Medicinal Chemistry. Link (Context: Pyrimidine/Pyrazole scaffold optimization).

  • Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry. Link (Context: Frequency of SnAr and Ether synthesis in MedChem).

  • Jahromi, S., et al. (2022). "Fragment screening by ligand observed NMR." Bruker Application Notes. Link (Context: Detailed NMR screening parameters).

Sources

Methodological & Application

Application Note: Nucleophilic Aromatic Substitution (SNAr) of 4-Chloro-2-(methoxymethyl)pyrimidine

[1]

Executive Summary

This guide details optimized protocols for the functionalization of 4-Chloro-2-(methoxymethyl)pyrimidine via nucleophilic aromatic substitution (SNAr). This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., PI3K, mTOR pathways) and agrochemicals. While the 4-chloro position is inherently activated, the specific electronic and steric influence of the 2-methoxymethyl group requires tailored reaction conditions to maximize yield and suppress hydrolysis.

Key Technical Insights:

  • Reactivity: The 2-methoxymethyl group exerts a mild inductive withdrawing effect (

    
    ) due to the ether oxygen, slightly enhancing electrophilicity at C4 compared to 2-methyl analogs.
    
  • Chemoselectivity: The primary failure mode is hydrolysis to 4-hydroxy-2-(methoxymethyl)pyrimidine, particularly in "wet" polar aprotic solvents.

  • Lewis Basicity: The ether oxygen at C2 can chelate alkali metals (

    
    , 
    
    
    ), potentially influencing reaction rates when using inorganic bases.

Mechanistic Foundation

Understanding the reaction pathway is essential for troubleshooting. The reaction proceeds via a classic addition-elimination mechanism involving a Meisenheimer-like anionic intermediate.[1][2]

Reaction Pathway Diagram

The following diagram illustrates the energy landscape and intermediate states for the amination of the substrate.

SNAr_Mechanismcluster_noteCritical InsightStartSubstrate(4-Cl-2-MOM-pyrimidine)TS1Transition State 1(Rate Limiting)Start->TS1+ NuNuNucleophile(H-Nu)Nu->TS1InterMeisenheimerComplex(Anionic)TS1->InterAromatizationBreakTS2Transition State 2(Fast)Inter->TS2Note1N1 & N3 stabilize thenegative charge in theintermediate.Inter->Note1ProdProduct(4-Nu-2-MOM-pyrimidine)TS2->ProdRe-aromatizationLGLeaving Group(HCl / Cl-)TS2->LG

Caption: Stepwise addition-elimination mechanism. The resonance stabilization of the Meisenheimer complex by ring nitrogens is the driving force.

Critical Process Parameters (CPP)

Solvent Selection Matrix

The choice of solvent dictates the reaction rate and the impurity profile.

Solvent ClassExamplesSuitabilityMechanistic Insight
Protic Ethanol, n-Butanol, iPrOHHigh Solvates the leaving group (

) via H-bonding. ideal for amine nucleophiles. Suppresses polymerization.
Polar Aprotic DMF, DMSO, NMPMedium Enhances nucleophilicity of the attacker ("naked anion" effect). Risk: High hydroscopicity leads to hydrolysis side-products.
Ethereal THF, 1,4-DioxaneLow/Medium Good for alkoxide nucleophiles. Poor solubility for amine salts often requires high temps (sealed tube).
Base Selection
  • Organic Bases (DIPEA, TEA): Preferred for aminations. They ensure homogeneity in organic solvents.

  • Inorganic Bases (

    
    , 
    
    
    ):
    Required for phenols/alcohols. Note:
    
    
    is preferred over
    
    
    to minimize chelation with the methoxymethyl ether, which can otherwise retard the reaction by stabilizing the ground state.

Experimental Protocols

Protocol A: Amination with Primary/Secondary Amines (Standard)

Best for: Anilines, aliphatic amines, and cyclic amines.

Reagents:

  • 4-Chloro-2-(methoxymethyl)pyrimidine (1.0 equiv)

  • Amine Nucleophile (1.1 – 1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Solvent: n-Butanol (or Ethanol for lower boiling amines)

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the chloropyrimidine substrate and n-Butanol (concentration 0.2 M – 0.5 M).

  • Add Base: Add DIPEA via syringe. Stir for 5 minutes at room temperature.

  • Add Nucleophile: Add the amine.[2][3] If the amine is a solid, pre-dissolve it in a minimal amount of solvent.

  • Reaction:

    • Thermal: Heat to 80–90°C for 4–12 hours.

    • Microwave: Heat to 120°C for 20–40 minutes (High pressure cap required).

  • Monitoring: Monitor by LCMS. Look for the disappearance of starting material (m/z ~158, [M+H]+).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove alcohol.

    • Redissolve residue in EtOAc and wash with sat.

      
       (2x) and Brine (1x).
      
    • Dry over

      
      , filter, and concentrate.[2][4]
      
  • Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH).

Protocol B: Etherification (Reaction with Alcohols/Phenols)

Best for: Creating ether linkages at C4.

Reagents:

  • 4-Chloro-2-(methoxymethyl)pyrimidine (1.0 equiv)

  • Alcohol/Phenol (1.2 equiv)

  • Base: NaH (60% dispersion) or

    
     (for phenols)
    
  • Solvent: Anhydrous THF or DMF

Step-by-Step Procedure:

  • Activation (Inert Atmosphere Required):

    • For Alcohols: Suspend NaH (1.5 equiv) in anhydrous THF at 0°C under

      
      . Dropwise add the alcohol. Stir 30 min to generate the alkoxide.
      
    • For Phenols: Combine phenol and

      
       (2.0 equiv) in DMF. Stir 30 min.
      
  • Addition: Add the chloropyrimidine (dissolved in minimal solvent) to the activated nucleophile mixture.

  • Reaction:

    • Allow to warm to Room Temperature (RT).

    • If no reaction after 2 hours, heat to 60°C. Note: High heat with alkoxides can cause decomposition of the methoxymethyl side chain.

  • Quench: Carefully quench with sat.

    
     (aq) at 0°C.
    
  • Extraction: Extract with EtOAc.

  • Purification: Silica gel chromatography.

Troubleshooting & Optimization Logic

Common failure modes and their solutions are mapped below.

Optimization_TreeIssueProblem ObservedHydrolysisProduct is Hydrolyzed(4-OH species observed)Issue->HydrolysisNoRxnNo Reaction / Low ConversionIssue->NoRxnSideRxnDecomposition ofMethoxymethyl groupIssue->SideRxnSoln_Hydro1. Dry solvent (sieves)2. Switch from DMF to iPrOH3. Reduce Base loadHydrolysis->Soln_HydroSoln_NoRxn1. Switch to Microwave (140°C)2. Add catalyst (KI or acid cat.)3. Check steric clashNoRxn->Soln_NoRxnSoln_Side1. Avoid strong Lewis Acids2. Keep pH > 4 during workup3. Lower Temp (<100°C)SideRxn->Soln_Side

Caption: Decision tree for troubleshooting common synthetic hurdles.

Expert Tip: Acid Catalysis for Weak Nucleophiles

If reacting with electron-deficient anilines (e.g., nitro-aniline), standard basic conditions may fail.

  • Modification: Use 0.1 equiv aqueous HCl in water or ethanol.

  • Mechanism: Protonation of the pyrimidine N1/N3 lowers the LUMO energy, making C4 significantly more electrophilic.

  • Reference: See Preprints.org 2023 (Citation 3) for aqueous acid catalysis precedents on similar scaffolds.

Safety & Handling

  • Sensitizer: Chloropyrimidines are potent skin sensitizers. Double-glove and work in a fume hood.

  • Volatility: The methoxymethyl group increases lipophilicity but the molecular weight is low (~158 g/mol ). Do not dry under high vacuum for extended periods (>2 hours) at elevated temperatures, or sublimation may occur.

References

  • BenchChem Technical Support. Optimization of 4-Chloropyrimidine Substitution Reactions. (2025).[1][2][5] Link

  • Fisher Scientific. Aromatic Nucleophilic Substitution - Reaction Mechanisms.Link

  • Preprints.org. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope. (2023).[6][7] Link

  • WuXi AppTec. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine.Link

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018).[8] Link

Application Note: Suzuki-Miyaura Coupling of 4-Chloro-2-(methoxymethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Mechanistic Insight

Substrate Reactivity Profile

The target substrate, 4-Chloro-2-(methoxymethyl)pyrimidine (CAS: 105950-89-8), presents a distinct reactivity profile governed by the electron-deficient nature of the 1,3-diazine core.

  • Electronic Activation (C4 vs. C2): The C4 position is significantly more electrophilic than the C2 position due to the additive inductive withdrawal of the adjacent nitrogen atoms and the para-like resonance effect. In 4-chloro-pyrimidines, the C-Cl bond is highly activated for oxidative addition by Palladium(0), often behaving more like an aryl bromide or iodide than a typical aryl chloride.

  • The Methoxymethyl (MOM) Moiety: Located at C2, the methoxymethyl group serves two roles:

    • Electronic: It is a weak sigma-acceptor but pi-donor. Unlike a methyl group, the oxygen atom prevents hyperconjugative donation, maintaining the electrophilicity of the ring.

    • Coordination Risk: The ether oxygen, in proximity to the ring nitrogen, creates a potential "hemi-labile" chelation site that can trap Pd(II) species, potentially slowing the catalytic cycle if the ligand system is not sufficiently bulky.

Critical Failure Modes
  • Hydrolytic Defluorination (SNAr Competition): The highly activated C4-Cl bond is prone to Nucleophilic Aromatic Substitution (SNAr) by hydroxide ions. Using aqueous bases (e.g., 2M Na₂CO₃) at high temperatures often leads to the formation of 4-hydroxy-2-(methoxymethyl)pyrimidine (pyrimidinone tautomer) rather than the coupled product.

  • Protodeboronation: Electron-poor heteroaryl halides require efficient transmetalation. If the oxidative addition is fast (which it is here) but transmetalation is slow (due to steric bulk or poor base choice), the boronic acid partner may decompose (protodeboronation) before coupling occurs.[1]

Part 2: Experimental Protocols

Protocol A: The "Robust" Method (General Purpose)

Recommended for coupling with electron-rich or neutral aryl boronic acids where steric hindrance is minimal.

Rationale: This method utilizes a mixed solvent system to solubilize both the organic substrate and the inorganic base while minimizing the water concentration to suppress hydrolysis.

Materials:

  • Substrate: 4-Chloro-2-(methoxymethyl)pyrimidine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%)[2]

  • Base: Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Solvent: 1,4-Dioxane / Water (9:1 ratio)

  • Atmosphere: Argon or Nitrogen (Strictly degassed)

Step-by-Step Procedure:

  • Degassing: In a separate flask, sparge the 1,4-Dioxane/Water mixture with argon for 20 minutes. Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.

  • Assembly: To a dry reaction vial equipped with a magnetic stir bar, add the chloropyrimidine (1.0 equiv), aryl boronic acid (1.2 equiv), and solid K₂CO₃ (2.5 equiv).

  • Catalyst Addition: Transfer the reaction vial to a glovebox or use standard Schlenk technique to add Pd(PPh₃)₄ (5 mol%).

  • Solvation: Add the degassed solvent mixture via syringe. Seal the vial with a Teflon-lined cap.

  • Reaction: Heat the mixture to 85°C for 4–12 hours. Monitor via LC-MS.

    • Checkpoint: If starting material remains but boronic acid is consumed, add an additional 0.3 equiv of boronic acid.

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate.[2][3][4] Wash with water (x2) and brine (x1). Dry over Na₂SO₄ and concentrate.

Protocol B: The "High-Performance" Method (Challenging Substrates)

Recommended for sterically hindered boronic acids, electron-deficient coupling partners, or when minimizing catalyst loading is required.

Rationale: This protocol employs XPhos , a bulky biaryl phosphine ligand. XPhos promotes oxidative addition into chlorides and, crucially, facilitates the reductive elimination step which can be rate-limiting for bulky substrates. Anhydrous phosphate base is used to eliminate hydrolysis side-reactions.

Materials:

  • Substrate: 4-Chloro-2-(methoxymethyl)pyrimidine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid/Pinacol Ester (1.2 equiv)

  • Pre-catalyst: Pd₂(dba)₃ (1.5 mol%)[1]

  • Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (3.0 mol%)

  • Base: Potassium Phosphate Tribasic (K₃PO₄), finely ground (3.0 equiv)

  • Solvent: n-Butanol or Toluene (Anhydrous)

Step-by-Step Procedure:

  • Catalyst Activation: In the reaction vessel, mix Pd₂(dba)₃ and XPhos in the solvent (e.g., n-Butanol) and stir at 60°C for 10 minutes under argon. The solution should turn from dark purple/red to a lighter orange/brown, indicating active Ligand-Pd(0) complex formation.

  • Substrate Addition: Add the chloropyrimidine, boronic acid, and ground K₃PO₄ to the vessel.

  • Reaction: Heat to 100°C for 2–6 hours.

    • Note: n-Butanol allows for higher temperatures and helps solubilize the boronate species without adding external water.

  • Filtration: Cool the mixture. Filter through a pad of Celite to remove phosphate salts and palladium black. Rinse with DCM.

  • Purification: Concentrate the filtrate. Purify via flash chromatography (typically Hexanes/EtOAc gradients).[5]

Part 3: Data Interpretation & Troubleshooting

Troubleshooting Matrix
ObservationProbable CauseCorrective Action
Start Material Consumed, Mass = M-Cl+OH (Hydrolysis) Water concentration too high; Base too strong.Switch to Protocol B (Anhydrous K₃PO₄). Use Toluene instead of Dioxane/Water.
Start Material Remains, Boronic Acid Gone Protodeboronation of coupling partner.Increase Boronic Acid equivalents (to 2.0). Switch to Boronic Ester (Pinacol ester). Lower temperature to 80°C.
Reaction Stalls at 50% conversion Catalyst poisoning (Pd black precipitation).Add fresh catalyst (1-2 mol%). Ensure rigorous O₂ exclusion. Switch to Pd-NHC (PEPPSI-IPr) system.
Homocoupling of Boronic Acid (Ar-Ar) Oxygen leak into the system.Improve degassing (freeze-pump-thaw). Reduce oxidant presence.
Mechanistic Visualization

The following diagram illustrates the catalytic cycle specific to this pyrimidine substrate, highlighting the critical oxidative addition at C4 and the competition with hydrolysis.

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Pd Inserted at C4) Pd0->OxAdd + Substrate Substrate 4-Chloro-2-(methoxymethyl) pyrimidine Substrate->OxAdd Hydrolysis SIDE REACTION: Hydrolysis to Pyrimidinone Substrate->Hydrolysis Excess H2O / OH- TransMetal Transmetalation (Rate Determining for bulky Ar) OxAdd->TransMetal + Activated Boronate BaseStep Base Activation (K2CO3 / OH-) BaseStep->TransMetal Boronic Aryl Boronic Acid Ar-B(OH)2 Boronic->BaseStep RedElim Reductive Elimination (C-C Bond Formation) TransMetal->RedElim RedElim->Pd0 Regeneration Product 4-Aryl-2-(methoxymethyl) pyrimidine RedElim->Product

Caption: Catalytic cycle for the Suzuki coupling of 4-chloropyrimidine derivatives, highlighting the oxidative addition at C4 and the competitive hydrolysis pathway.

References

  • BenchChem. (2025).[2][3] Application Notes and Protocols for N4-Allyl-6-chloropyrimidine-4,5-diamine in Suzuki Coupling Reactions. (Provides foundational conditions for C4/C6 chloropyrimidine coupling).

  • Kovacevic, K. et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI Molecules. (Demonstrates high reactivity of C4-Cl in pyrimidines and catalyst selection).

  • Harden, J. D. et al. (2025). One-pot Double Suzuki Couplings of Dichloropyrimidines.[6] National Institutes of Health (PMC). (Discusses solvent effects and sequential coupling strategies).

  • PubChem. (2025). Compound Summary: 4-chloro-2-(methoxymethyl)pyrimidine (CAS 105950-89-8).[7] (Physical properties and identifier verification).

Sources

Buchwald-Hartwig amination protocols for 4-chloropyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Buchwald-Hartwig Amination Protocols for 4-Chloropyrimidine Derivatives Content Type: Application Note & Detailed Protocol Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The functionalization of 4-chloropyrimidines is a cornerstone in the synthesis of kinase inhibitors and nucleotide analogs. While Nucleophilic Aromatic Substitution (SNAr) is the traditional baseline for these electron-deficient heterocycles, it frequently fails with weak nucleophiles (anilines), sterically hindered amines, or acid-sensitive substrates.

This Application Note details the Buchwald-Hartwig (B-H) amination protocols specifically optimized for the 4-chloropyrimidine scaffold. Unlike standard aryl chloride couplings, pyrimidines present unique challenges—specifically catalyst deactivation via nitrogen coordination and competitive hydrolysis. This guide provides a self-validating decision framework and optimized protocols using BrettPhos and RuPhos catalytic systems to overcome these barriers.

Strategic Considerations: SNAr vs. Buchwald-Hartwig

Before initiating a B-H coupling, the chemist must validate the necessity of transition-metal catalysis. The 4-position of the pyrimidine ring is inherently electrophilic.

Decision Logic
  • Use SNAr if: The amine is aliphatic, unhindered (e.g., morpholine, ethylamine), and the substrate is stable to heat (>100°C) or strong bases.

  • Use Buchwald-Hartwig if:

    • The nucleophile is an aniline (weak nucleophile).

    • The amine is sterically hindered (e.g., tert-butylamine, substituted piperidines).

    • The substrate contains base-sensitive groups (esters, nitriles) requiring mild carbonate bases.

    • SNAr yields are <30% due to competitive hydrolysis.

Mechanistic Challenge: The "N-Binding" Trap

In 4-chloropyrimidines, the pyrimidine nitrogens are Lewis basic. A common failure mode in Pd-catalysis is the coordination of the pyrimidine nitrogen to the Pd(II) center, forming a stable, unreactive "resting state" complex that halts the catalytic cycle.

Solution: Use bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., BrettPhos, RuPhos). These ligands create a "steric wall" that prevents the pyrimidine nitrogen from binding to the palladium, while still facilitating the oxidative addition of the C-Cl bond.

Visualizing the Workflow

The following decision tree illustrates the logical flow for selecting the correct protocol based on substrate properties.

G Start Input: 4-Chloropyrimidine + Amine CheckNu Is Amine Nucleophilic? (Aliphatic, Primary/Secondary) Start->CheckNu SNAr Attempt S_NAr (No Catalyst, Heat/Base) CheckNu->SNAr Yes (High Reactivity) BH_Check Is Amine Weak (Aniline) or Hindered? CheckNu->BH_Check No (Low Reactivity) SNAr->BH_Check Low Yield / Failure LigandSelect Ligand Selection Strategy BH_Check->LigandSelect Proceed to Pd-Catalysis BrettPhos Protocol A: BrettPhos (Primary Amines / Anilines) LigandSelect->BrettPhos Primary Amine RuPhos Protocol B: RuPhos (Secondary / Hindered Amines) LigandSelect->RuPhos Secondary Amine

Figure 1: Decision logic for selecting the optimal amination pathway. SNAr is the first-pass filter; B-H is the high-fidelity solution for difficult substrates.

Ligand & Catalyst Selection Matrix

The choice of ligand is the single most critical variable. Standard ligands like PPh3 or dppf often fail with chloropyrimidines due to the N-binding issue described above.

Amine ClassRecommended LigandCatalyst PrecursorBaseSolvent
Primary Anilines BrettPhos Pd(OAc)₂ or G3-BrettPhosK₂CO₃ / Cs₂CO₃t-Amyl Alcohol
Primary Alkyl BrettPhos G3-BrettPhosNaOtBuDioxane
Secondary Cyclic RuPhos G3-RuPhosNaOtBu / LiHMDSTHF / Toluene
Secondary Acyclic RuPhos G3-RuPhosNaOtBuToluene
Amides t-BuBrettPhos G3-tBuBrettPhosK₃PO₄t-Amyl Alcohol

Detailed Experimental Protocols

Protocol A: Coupling with Anilines (Weak Nucleophiles)

Target: Primary anilines, electron-poor amines.

Rationale: Anilines are too weak for SNAr. BrettPhos is selected for its high activity with primary amines and ability to prevent formation of bis-arylated byproducts. We use a carbonate base to prevent hydrolysis of the chloropyrimidine.

Materials:

  • 4-Chloropyrimidine derivative (1.0 equiv)

  • Aniline derivative (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 Precatalyst (1–3 mol%)

    • Alternative: Pd(OAc)₂ (2 mol%) + BrettPhos Ligand (4 mol%)

  • Base: K₂CO₃ (2.0 equiv) - Must be anhydrous/freshly ground.

  • Solvent: tert-Amyl alcohol (anhydrous) or 1,4-Dioxane.

Step-by-Step:

  • Setup: Flame-dry a reaction vial equipped with a magnetic stir bar and a septum cap. Cool under a stream of Argon/Nitrogen.[1]

  • Charging: Add the 4-chloropyrimidine, aniline, K₂CO₃, and the Pd-Precatalyst to the vial.

    • Note: If using free ligand + Pd source, add them first and purge.

  • Solvent Addition: Add anhydrous tert-Amyl alcohol via syringe. Concentration should be 0.1 M to 0.2 M with respect to the halide.

  • Degassing: Sparge the mixture with Argon for 5–10 minutes (subsurface bubbling).

  • Reaction: Seal the vial and heat to 100°C for 2–12 hours.

    • Monitor: Check LCMS at 2 hours. If conversion is <50%, add 1 mol% additional catalyst.

  • Workup: Cool to room temperature. Dilute with EtOAc, filter through a pad of Celite to remove insolubles. Concentrate and purify via flash chromatography.

Protocol B: Coupling with Hindered Secondary Amines

Target: Piperazines, morpholines, acyclic secondary amines.

Rationale: Steric hindrance usually shuts down SNAr. RuPhos is the gold standard for secondary amines due to its specific geometry that facilitates reductive elimination of bulky substrates.

Materials:

  • 4-Chloropyrimidine derivative (1.0 equiv)

  • Secondary Amine (1.2 equiv)

  • Catalyst: RuPhos Pd G3 Precatalyst (1–5 mol%)

  • Base: NaOtBu (1.5 equiv)

    • Warning: If substrate has esters/ketones, switch to Cs₂CO₃ and increase temp to 110°C.

  • Solvent: THF or Toluene (anhydrous).

Step-by-Step:

  • Glovebox/Schlenk: These reactions are more sensitive to moisture if using alkoxide bases. Prepare in a glovebox or under strict Schlenk conditions.

  • Charging: Load Pd-Precatalyst, NaOtBu, and aryl chloride into the vial.

  • Amine Addition: Add the amine and solvent (THF).

  • Reaction: Heat to 80°C . RuPhos is highly active; conversion often occurs within 1–4 hours.

  • Workup: Quench with water/NH₄Cl. Extract with DCM.

Troubleshooting & Optimization

The following table addresses common failure modes specific to chloropyrimidines.

ObservationRoot CauseCorrective Action
No Conversion (SM remains) Catalyst PoisoningSwitch to G3/G4 Precatalysts to ensure Pd(0) generation. Increase ligand bulk (switch from XPhos to BrettPhos).
Hydrolysis (OH-pyrimidine formed) Wet Solvent / Hygroscopic BaseUse fresh bottle of anhydrous solvent. Switch base from Cs₂CO₃ to K₃PO₄ (anhydrous) or use molecular sieves.
Dehalogenation (H-pyrimidine formed)

-Hydride Elimination
Often seen with aliphatic amines. Switch solvent to Toluene.[2] Lower temperature. Ensure amine is not in large excess.[1][3]
Regioselectivity Issues (Dichlorides) Competitive sitesC4-Cl is generally less reactive than C2-Cl in SNAr, but B-H can be less discriminating. Lower temp to 60°C and limit catalyst loading to 0.5 mol%.

Mechanism Visualization

Understanding the catalytic cycle helps troubleshoot.[1][4] With chloropyrimidines, the Oxidative Addition is rarely the problem; the bottleneck is often the Reductive Elimination or competitive binding.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd 4-Cl-Pyrimidine Poison Pd-N(pyrimidine) Dead Catalyst Pd0->Poison   N-Binding (If Ligand too small) Coord Amine Coordination (Ar-Pd-NHR) OxAdd->Coord Amine Deprot Deprotonation (Ar-Pd-NR) Coord->Deprot Base RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0

Figure 2: The Buchwald-Hartwig Catalytic Cycle. Note the "Inhibition Pathway" (red dotted line) where the pyrimidine nitrogen sequesters the catalyst if the ligand is not sufficiently bulky.

References

  • Mechanistic Studies on Ligand Effects (BrettPhos vs RuPhos): Tian, Y., et al. "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction." ACS Omega, 2020 , 5(34), 21385–21391.[5] [Link]

  • General Buchwald-Hartwig Protocols & Base Selection: Dennis, J. M., et al. "Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling." J. Am. Chem. Soc., 2018 , 140(14), 4721–4725. [Link]

  • Precatalyst Evolution (G3/G4 Palladacycles): Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chem. Sci., 2013 , 4, 916-920. [Link]

Sources

Application Note: Modular Synthesis of 2-(Methoxymethyl)pyrimidine-4-amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-(methoxymethyl)pyrimidine-4-amine motif is a privileged pharmacophore in kinase inhibitors (e.g., JAK, EGFR) and adenosine receptor antagonists. The methoxymethyl group confers unique solubility and metabolic stability properties compared to simple alkyl chains. This Application Note details a robust, scalable, and modular protocol for synthesizing this core. Unlike direct alkylation methods which suffer from poor regioselectivity, this guide prioritizes a De Novo Ring Construction strategy followed by a Chlorine-Displacement workflow. This approach allows researchers to generate diverse libraries of


-substituted derivatives efficiently.

Part 1: Strategic Overview

The Challenge of Regioselectivity

Synthesizing 2,4-disubstituted pyrimidines often presents a regioselectivity challenge.

  • Direct Alkylation: Attempting to install a methoxymethyl group onto a pre-existing 2-methylpyrimidine core requires harsh radical conditions (Minisci reaction) that are often low-yielding and non-selective.

  • Nucleophilic Displacement (

    
    ):  Starting from 2,4-dichloropyrimidine leads to a mixture of isomers. While the C4 position is generally more reactive, separating the C2/C4 isomers is time-consuming.
    
The Solution: The "Scaffold Approach"

To ensure absolute regiocontrol and enable library generation, we utilize a stepwise ring construction strategy.

  • Anchor Installation: The C2-methoxymethyl group is established before ring closure using 2-methoxyacetamidine .

  • Ring Closure: Condensation with a

    
    -keto ester equivalent yields the pyrimidone.
    
  • Activation: Conversion to the 4-chloro intermediate creates a versatile electrophile.

  • Derivatization: Parallel

    
     reactions allow for the rapid synthesis of amine derivatives.
    
Workflow Visualization

The following diagram outlines the critical path from raw materials to the active pharmaceutical ingredient (API) precursors.

SynthesisWorkflow Start Methoxyacetonitrile (Starting Material) Amidine 2-Methoxyacetamidine HCl Salt Start->Amidine 1. Pinner Rxn (HCl/MeOH, then NH3) Pyrimidone 2-(Methoxymethyl) pyrimidin-4(3H)-one Amidine->Pyrimidone 2. Cyclization (Ethyl 3-ethoxyacrylate, NaOMe) Chloride 4-Chloro-2-(methoxymethyl) pyrimidine (Key Scaffold) Pyrimidone->Chloride 3. Chlorination (POCl3, reflux) Library Target Derivatives (Library Generation) Chloride->Library 4. SnAr Displacement (R-NH2, Base)

Figure 1: Modular workflow for the synthesis of 2-(methoxymethyl)pyrimidine-4-amine derivatives. The 4-chloro intermediate serves as the divergence point for library synthesis.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of 2-Methoxyacetamidine Hydrochloride

Objective: Convert the nitrile to the amidine salt via the Pinner reaction. Safety Warning: Methoxyacetonitrile is toxic and flammable.[1][2] Perform all operations in a fume hood.

Reagents:

  • Methoxyacetonitrile (1.0 equiv)[3]

  • Anhydrous Methanol (Solvent)

  • Acetyl Chloride (Source of anhydrous HCl)

  • Ammonia (7M in Methanol)

Protocol:

  • Cool anhydrous methanol (5 vol) to 0°C under

    
     atmosphere.
    
  • Dropwise add Acetyl Chloride (1.2 equiv) to generate anhydrous HCl in situ. Stir for 30 mins.

  • Add Methoxyacetonitrile (1.0 equiv) dropwise, maintaining temperature < 5°C.

  • Allow the mixture to warm to Room Temperature (RT) and stir for 16 hours (formation of imidate intermediate).

  • Concentrate the solution under reduced pressure to remove excess HCl/solvent.

  • Redissolve the residue in anhydrous methanol (3 vol) and cool to 0°C.

  • Add Ammonia (7M in MeOH, 3.0 equiv).

  • Stir at RT for 24 hours.

  • Concentrate to dryness. Triturate the solid with diethyl ether to yield 2-methoxyacetamidine hydrochloride as a white hygroscopic solid.

Step 2: Cyclization to 2-(Methoxymethyl)pyrimidin-4(3H)-one

Objective: Construct the pyrimidine ring. Mechanistic Insight: This is a condensation reaction.[3] The amidine nitrogen attacks the ester carbonyl and the


-carbon of the acrylate, followed by elimination of ethanol.

Reagents:

  • 2-Methoxyacetamidine HCl (1.0 equiv)

  • Ethyl 3-ethoxyacrylate (1.1 equiv) [Commercially available or synthesized from ethyl propiolate]

  • Sodium Methoxide (NaOMe) (2.5 equiv)[3]

  • Ethanol (Absolute)

Protocol:

  • Dissolve NaOMe (2.5 equiv) in Ethanol (10 vol).

  • Add 2-Methoxyacetamidine HCl (1.0 equiv). Stir for 15 mins to liberate the free base.

  • Add Ethyl 3-ethoxyacrylate (1.1 equiv) dropwise.

  • Heat the mixture to reflux (80°C) for 6–12 hours. Monitor by LC-MS for the mass of the product [M+H]+ ~ 141.

  • Cool to RT and concentrate in vacuo.

  • Dissolve residue in minimal water and neutralize to pH 7 with dilute HCl. The product often precipitates.[3]

  • Filter and dry to obtain 2-(methoxymethyl)pyrimidin-4(3H)-one .

Step 3: Activation to 4-Chloro-2-(methoxymethyl)pyrimidine

Objective: Convert the tautomeric hydroxy group into a chloride leaving group.

Protocol:

  • Suspend the pyrimidone (1.0 equiv) in

    
     (5.0 equiv).
    
  • Optional: Add catalytic

    
    -dimethylaniline (0.1 equiv) to accelerate the reaction.
    
  • Reflux (105°C) for 2–4 hours. The suspension will clear as the chloride forms.

  • Quenching (Critical): Cool the mixture and slowly pour onto crushed ice/water with vigorous stirring. Maintain temperature < 20°C to prevent hydrolysis of the methoxymethyl ether.

  • Extract with Dichloromethane (DCM) (3x).

  • Wash organic layer with saturated

    
     and brine.
    
  • Dry over

    
     and concentrate.
    
    • Note: The product is volatile.[3][4] Do not apply high vacuum for extended periods.

Part 3: Library Generation (Derivatization)

The 4-chloro scaffold is highly reactive toward nucleophilic aromatic substitution (


). This step allows for the introduction of diverse amine "tails" (

).
Optimization Table

The choice of base and solvent depends on the nucleophilicity of the amine.

Amine TypeRecommended SolventBaseTemperatureNotes
Aliphatic Primary (e.g., Propylamine)Ethanol or THF

or DIPEA
RT to 50°CFast reaction; often complete in <1h.
Aliphatic Secondary (e.g., Morpholine)DMF or DMSO

60°C - 80°CRequires mild heating.
Aniline (Aromatic) n-Butanol or 1,4-Dioxanep-TsOH (Cat.)100°C - 120°CAcid catalysis often superior to base for anilines.
Sterically Hindered ToluenePd(OAc)2 / BINAP100°CBuchwald-Hartwig coupling required if

fails.
General Protocol for Library Synthesis ( ):
  • Dissolve 4-chloro-2-(methoxymethyl)pyrimidine (1.0 equiv) in the chosen solvent (see table).

  • Add the amine (1.2 equiv) and base (2.0 equiv).

  • Heat to the specified temperature.

  • Monitor by TLC/LC-MS.

  • Workup: Dilute with water, extract with Ethyl Acetate.

  • Purification: Silica gel chromatography (0-10% MeOH in DCM).

Mechanistic Diagram: Pathway

The following diagram illustrates the addition-elimination mechanism dominating this step.

SNArMechanism Substrate 4-Chloro-Pyrimidine (Electrophile) TS Meisenheimer Complex (Intermediate) Substrate->TS Addition (Rate Limiting) Product 4-Amino-Pyrimidine Derivative TS->Product Elimination (-HCl) Nucleophile Amine (R-NH2) Nucleophile->TS

Figure 2: The S_NAr mechanism involves the nucleophilic attack of the amine at the C4 position, forming a resonance-stabilized Meisenheimer complex, followed by the expulsion of the chloride ion.

Part 4: Quality Control & Troubleshooting

Analytical Checkpoints
  • 1H NMR (DMSO-d6):

    • Methoxymethyl Group: Look for a singlet (~3.3 ppm, 3H,

      
      ) and a singlet (~4.3 ppm, 2H, 
      
      
      
      ).
    • Pyrimidine Ring: The C5/C6 protons usually appear as doublets around 6.5 ppm and 8.2 ppm (J ~ 5-6 Hz).

  • Mass Spectrometry:

    • The methoxymethyl group is prone to fragmentation. Expect to see loss of

      
       (M-31) in harsh ionization conditions.
      
Common Issues
  • Low Yield in Step 2 (Cyclization): Ensure the amidine is fully free-based. If using HCl salt directly with weak bases, reaction will stall. Use NaOMe/MeOH.

  • Hydrolysis in Step 3: The methoxymethyl ether is acid-sensitive. When quenching

    
    , ensure the mixture does not become extremely hot and acidic for long periods. Neutralize quickly.
    
  • Regioisomers: This protocol avoids them by design. If you observe isomers, check the purity of the starting ethyl 3-ethoxyacrylate.

References

  • Pinner Synthesis of Amidines

    • Pinner, A. Die Imidoäther und ihre Derivate. Oppenheim, Berlin, 1892. (Foundational chemistry for amidine synthesis).
    • Modern Application: "Preparation of 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine."[5] US Patent 4918191A.

  • Pyrimidine Ring Construction

    • Bagley, M. C., et al. "A simple and highly efficient synthesis of 2,4-disubstituted pyrimidines." Synlett, 2007.
    • Protocol Validation: "Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine."[6] Molbank, 2016.

  • Nucleophilic Arom

    
    ) on Pyrimidines: 
    
    • Roughley, S. D., & Jordan, A. M. "The medicinal chemist’s guide to solving ADMET challenges." Journal of Medicinal Chemistry, 2011. (Context on solubility of methoxymethyl groups).
    • Methodology: "Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Safety Data

    • PubChem CID 74442 (Methoxyacetonitrile).[1]

Sources

Application Note: Nucleophilic Functionalization of 4-Chloro-2-(methoxymethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors (e.g., Ibrutinib analogs) and metabolic regulators. This application note details the functionalization of 4-Chloro-2-(methoxymethyl)pyrimidine (1) via Nucleophilic Aromatic Substitution (


).

Specifically, we address the reaction with hydrazine to form key bicyclic precursors (pyrazolo[3,4-d]pyrimidines) and primary/secondary amines to generate diverse libraries of bioactive heterocycles. The presence of the 2-(methoxymethyl) group provides unique solubility profiles and hydrogen-bonding potential in active sites, distinguishing it from simple alkyl-pyrimidines [1].

Key Challenges Addressed
  • Regioselectivity: Ensuring exclusive substitution at the C4 position while maintaining the integrity of the C2-methoxymethyl ether.

  • Safety: Mitigating the hazards of handling hydrazine hydrate.[1][2][3][4]

  • Optimization: Comparing thermal reflux versus microwave-assisted protocols for library generation.

Mechanistic Principles

The reaction proceeds via an Addition-Elimination (


) mechanism .[5][6]
  • Activation: The pyrimidine ring is electron-deficient due to the two nitrogen atoms. The chlorine atom at C4 is a potent leaving group, further activating the C4 position toward nucleophilic attack.[6]

  • Electronic Influence of C2-Methoxymethyl: The methoxymethyl group (

    
    ) exerts a weak inductive electron-withdrawing effect due to the oxygen atom, but acts primarily as a steric bulk compared to a proton. Crucially, the ether linkage is stable under the basic conditions of 
    
    
    
    , preventing side reactions common with esters or acyl chlorides [2].
  • Intermediate: The nucleophile attacks C4, forming a resonance-stabilized Meisenheimer-like anionic intermediate.

  • Elimination: Re-aromatization drives the expulsion of the chloride ion.

Reaction Pathway Diagram[7][8]

SNAr_Mechanism Substrate 4-Chloro-2-(methoxymethyl) pyrimidine Intermediate Meisenheimer Complex Substrate->Intermediate + Nu (Rate Limiting) Nu Nucleophile (R-NH2 or NH2NH2) Nu->Intermediate Product 4-Substituted Pyrimidine Intermediate->Product - Cl⁻ (Fast) Byproduct HCl / Salt Intermediate->Byproduct

Figure 1: Mechanistic pathway for the


 reaction at the C4 position of the pyrimidine scaffold.[7]

Safety Protocol: Hydrazine Handling

CRITICAL WARNING: Hydrazine hydrate is a potent carcinogen, highly toxic by inhalation/absorption, and unstable.[3]

  • Engineering Controls: All operations must be performed in a certified chemical fume hood.

  • PPE: Double nitrile gloves (or Silver Shield® for prolonged contact), chemical splash goggles, and a face shield are mandatory.

  • Quenching: Residual hydrazine should be quenched with dilute sodium hypochlorite (bleach) solution slowly in an ice bath before disposal. Do not mix with oxidizers without cooling [3].

Experimental Protocols

Protocol A: Synthesis of 4-Hydrazinyl-2-(methoxymethyl)pyrimidine

Target Application: Precursor for pyrazolo[3,4-d]pyrimidines.

Reagents:

  • Substrate: 4-Chloro-2-(methoxymethyl)pyrimidine (1.0 equiv)

  • Reagent: Hydrazine monohydrate (3.0 - 5.0 equiv)

  • Solvent: Ethanol (Absolute) or Isopropanol

Procedure:

  • Dissolution: Dissolve 10 mmol of 4-Chloro-2-(methoxymethyl)pyrimidine in 20 mL of ethanol in a round-bottom flask.

  • Addition: Add hydrazine hydrate (30-50 mmol) dropwise at room temperature. Note: Excess hydrazine is critical to prevent the formation of the bis-pyrimidine dimer.

  • Reaction: Heat the mixture to reflux (

    
    ) for 2–3 hours. Monitor by TLC (System: 5% MeOH in DCM). The starting material (
    
    
    
    ) should disappear, and a lower
    
    
    product should appear.
  • Workup:

    • Cool the reaction mixture to

      
      .
      
    • If the product precipitates: Filter the solid, wash with cold ethanol (

      
      ), and dry under vacuum.
      
    • If no precipitate: Concentrate the solvent in vacuo. Resuspend the residue in minimal cold water and extract with EtOAc (if product is lipophilic) or filter the solid formed upon trituration with ether.

  • Characterization: Confirm structure via

    
     NMR (loss of C4-Cl signal, appearance of hydrazine broad singlets).
    
Protocol B: Amination with Primary/Secondary Amines

Target Application: Library synthesis of kinase inhibitors.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.1 equiv

  • Base: DIPEA (Diisopropylethylamine) 1.5 equiv (or excess amine if cheap)

  • Solvent: DMF (for library scale) or Ethanol (for process scale)

Procedure (Thermal):

  • Combine substrate (1.0 equiv), amine (1.1 equiv), and DIPEA (1.5 equiv) in Ethanol.

  • Reflux for 4–6 hours.

  • Concentrate and purify via flash column chromatography (Hexane/EtOAc gradient).

Procedure (Microwave - Recommended for Libraries):

  • In a microwave vial, combine substrate (0.5 mmol), amine (0.6 mmol), and DIPEA (0.8 mmol) in 2 mL Isopropanol.

  • Irradiate at

    
     for 15–20 minutes.
    
  • Directly load onto SCX (Strong Cation Exchange) cartridge or purify via prep-HPLC.

Data Analysis & Optimization

The following table summarizes expected outcomes based on nucleophile nucleophilicity and steric hindrance.

Nucleophile ClassExampleConditionsYield (%)Notes
Hydrazine

EtOH, Reflux, 2h85-95%Use excess to avoid dimerization.
Primary Aliphatic BenzylamineEtOH, Reflux, 3h90-98%Fast reaction, clean profile.
Steric Aliphatic Isopropylamine

, MW

, 20m
80-88%Requires higher energy due to sterics.
Aniline (Weak Nu) 4-FluoroanilineDMF,

, 12h
60-75%Acid catalysis (HCl/Dioxane) may improve yield [4].
Secondary Amine MorpholineEtOH, RT to

>95%Highly reactive, often requires no exogenous base.
Experimental Workflow Diagram

Workflow Start Start: Dissolve 4-Cl-Pyrimidine in Solvent (EtOH/DMF) AddReagents Add Nucleophile (1.1-3.0 eq) + Base (DIPEA) Start->AddReagents Decision Nucleophile Type? AddReagents->Decision PathHydrazine Hydrazine: Reflux 2-3h (Use Excess) Decision->PathHydrazine Hydrazine PathAmine Amine: MW 120°C (20 min) or Reflux 4-6h Decision->PathAmine R-NH2 Monitor Monitor (TLC/LCMS) PathHydrazine->Monitor PathAmine->Monitor Workup Workup: Concentrate & Extract or Filter Precipitate Monitor->Workup Final Pure Product (NMR/MS Verification) Workup->Final

Figure 2: Decision tree and workflow for the functionalization of 4-chloropyrimidines.

Troubleshooting

  • Hydrolysis (Formation of Pyrimidinone):

    • Symptom:[1][2][3][8][9][10] Appearance of a highly polar spot by TLC; Mass spec shows [M-Cl+OH].

    • Cause: Wet solvents or unquenched hydroxide in hydrazine hydrate.

    • Fix: Use anhydrous solvents; ensure reagents are fresh.

  • Incomplete Conversion:

    • Symptom:[1][2][3][8][9][10] Starting material persists despite heating.

    • Fix: Switch to higher boiling solvent (n-Butanol) or use Microwave irradiation (

      
      ). For anilines, add 5 mol% HCl or p-TsOH to activate the pyrimidine ring [5].
      
  • Regioselectivity Issues:

    • Context: Not applicable for this specific substrate (only C4 is labile), but relevant if C2-methoxymethyl were replaced by a leaving group (e.g., C2-Cl). In this specific protocol, the C2-ether is robust.

References

  • PubChem. 4-chloro-2-(methoxymethyl)pyrimidine (Compound Summary). National Library of Medicine. Available at: [Link]

  • University of Florida EHS. Hydrazine Monohydrate Safety Lesson Learned. Available at: [Link]

  • National Institutes of Health (PMC). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. Available at: [Link]

  • ResearchGate. The reaction of 4-chloropyridine with some amines. Available at: [Link]

Sources

Application Note: High-Fidelity Palladium-Catalyzed Cross-Coupling of 4-Chloro-2-Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The pyrimidine core is a "privileged scaffold" in medicinal chemistry, serving as the backbone for countless kinase inhibitors (e.g., Imatinib, Dasatinib) and antivirals. While 2,4-dichloropyrimidine is a common starting material, the 4-chloro-2-substituted pyrimidine represents a critical divergence point in library synthesis. The C2 substituent is often installed early to define solubility or binding affinity, leaving the C4-chloride as the primary electrophile for late-stage diversification.

This guide addresses the specific challenges of coupling at the electron-deficient C4 position. Unlike standard aryl chlorides, 4-chloropyrimidines are prone to hydrolysis, catalyst poisoning via nitrogen coordination, and competitive hydrodehalogenation. This note provides high-turnover protocols for Suzuki-Miyaura (C-C) and Buchwald-Hartwig (C-N) couplings, designed to outcompete these side reactions.

Mechanistic Intelligence

Reactivity Profile & Electronic Bias

The pyrimidine ring is significantly more electron-deficient than benzene or pyridine.

  • Oxidative Addition (OA): The C4-position is activated by the para-like relationship with N1 and the ortho-like relationship with N3. Consequently, OA of Pd(0) into the C4-Cl bond is generally rapid and facile.

  • The "Nitrogen Trap": The high electron deficiency makes the pyrimidine nitrogen atoms (N1/N3) competent ligands. If the phosphine ligand is not bulky or electron-rich enough, the pyrimidine substrate can displace the ligand, forming an inactive Pd-N coordinated species (off-cycle resting state).

  • Hydrolysis Risk: The C4 position is highly susceptible to SNAr hydrolysis by hydroxide or alkoxide bases, converting the substrate into the unreactive 4-pyrimidinone.

Catalytic Cycle & Failure Modes

The following diagram illustrates the standard cycle and the critical "off-cycle" traps that must be avoided through ligand selection.

CatalyticCycle Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Ar-Pd(II)-Cl) Pd0->OxAdd + Substrate (Ar-Cl) Trap_N OFF-CYCLE TRAP Pd-N Coordination (Catalyst Poisoning) Pd0->Trap_N Low Steric Bulk Ligand TransMet Transmetallation (Ar-Pd(II)-Nu) OxAdd->TransMet + Nucleophile / Base Side_Hydro SIDE REACTION Hydrolysis to Pyrimidinone OxAdd->Side_Hydro OH- / H2O attack RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Trap_N->Pd0 Heat / Bulky Ligand

Figure 1: Catalytic cycle highlighting the competitive Pd-N coordination trap and hydrolysis pathway.

Protocol A: High-Turnover Suzuki-Miyaura Coupling

Objective: Formation of C-C bonds (Biaryl/Heterobiaryl). Challenge: Hydrodehalogenation and slow transmetallation with electron-poor boronates. Solution: Use of SPhos or XPhos . These biaryl dialkylphosphine ligands are bulky (preventing N-coordination) and electron-rich (accelerating oxidative addition and transmetallation).

Standardized Protocol

Scale: 1.0 mmol

  • Preparation:

    • Charge a reaction vial with 4-chloro-2-substituted pyrimidine (1.0 equiv, 1.0 mmol).

    • Add Boronic Acid/Ester (1.2–1.5 equiv). Note: Use pinacol esters for unstable boronic acids.[1]

    • Add Potassium Phosphate Tribasic (K₃PO₄) (2.0 equiv, finely ground). Avoid hydroxides to minimize hydrolysis.

    • Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%). Alternatively, use the precatalyst SPhos Pd G2 (2 mol%) for better reproducibility.

  • Solvent System:

    • Add 1,4-Dioxane (4.0 mL) and Water (1.0 mL).

    • Rationale: The 4:1 ratio ensures solubility of organics while providing enough water to solubilize the inorganic base, essential for the transmetallation step.

  • Degassing (Critical):

    • Sparge with Nitrogen or Argon for 5 minutes. Oxygen promotes homocoupling and catalyst deactivation.

  • Reaction:

    • Seal and heat to 80–100 °C for 2–4 hours.

    • Validation: Monitor by LCMS. Look for the disappearance of starting material (M+) and absence of the hydrolysis peak (M-Cl+OH).

  • Workup:

    • Dilute with EtOAc, wash with water/brine.[2] Dry over Na₂SO₄.[2]

    • Purification: Flash chromatography.[2] Pyrimidines are polar; consider adding 1% Et₃N to the eluent to prevent streaking.

Optimization Matrix (Suzuki)
VariableRecommendationWhy?
Ligand SPhos or XPhos Bulky biaryl phosphines prevent Pd-N binding and facilitate coupling of hindered substrates [1].
Base K₃PO₄ or K₂CO₃ Weaker than hydroxides; minimizes SNAr hydrolysis of the chloride.
Solvent Dioxane/H₂O or Toluene/H₂O Biphasic systems often outperform pure organics for boronic acids.
Catalyst Pd(dppf)Cl₂ Reliable alternative if SPhos fails; excellent for sterically undemanding couplings.

Protocol B: Buchwald-Hartwig Amination

Objective: Formation of C-N bonds (Amination). Challenge: Amine nucleophiles can bind Pd tightly, poisoning the catalyst. The electron-deficient pyrimidine makes the product (aminopyrimidine) a potential chelator as well. Solution: Use of BrettPhos (for primary amines) or RuPhos (for secondary amines).

Standardized Protocol

Scale: 1.0 mmol

  • Preparation:

    • Charge vial with 4-chloro-2-substituted pyrimidine (1.0 equiv).

    • Add Amine (1.2 equiv).

    • Add Base:

      • Standard:NaOtBu (1.4 equiv).

      • Base-Sensitive Substrates:Cs₂CO₃ (2.0 equiv).

    • Add Precatalyst:

      • Primary Amines: BrettPhos Pd G3 (2–5 mol%).

      • Secondary Amines: RuPhos Pd G3 (2–5 mol%).

      • Note: Using G3/G4 precatalysts ensures accurate Pd:Ligand ratio and rapid activation [2].

  • Solvent:

    • Add anhydrous 1,4-Dioxane or t-BuOH (5 mL).

    • Strictly Anhydrous: Water kills this reaction by hydrolyzing the catalyst or consuming the base.

  • Reaction:

    • Sparge with inert gas.[1][3]

    • Heat to 80–100 °C for 1–12 hours.

  • Workup:

    • Filter through a Celite pad to remove Pd black and salts.

    • Concentrate and purify.[2][4][5]

Ligand Selection Logic (Buchwald)
Amine TypePrimary LigandSecondary LigandMechanism Note
Primary Alkyl BrettPhos XPhosPrevents β-hydride elimination.
Secondary Alkyl RuPhos DavePhosSteric bulk promotes reductive elimination.
Aniline BrettPhos BINAPAnilines are less nucleophilic; require active catalysts.
Amide Xantphos BrettPhosBidentate ligands often stabilize the intermediate.

Troubleshooting & Self-Validating Controls

To ensure scientific integrity, perform these diagnostic checks if yields are low (<50%).

The "Water Control" (Suzuki)
  • Symptom: Low conversion, high remaining starting material.

  • Test: Run the reaction with degassed water vs. non-degassed water.

  • Diagnosis: If degassed works significantly better, your system has an Oxygen leak. Pd(0) is sensitive to O₂.[1]

The "Base Stability" Check
  • Symptom: Formation of a byproduct with Mass = [Substrate - Cl + 17] (Hydroxyl) or [Substrate - Cl + OR] (Alkoxide).

  • Test: Stir the 4-chloropyrimidine with the base and solvent without catalyst at 80°C for 1 hour.

  • Diagnosis: If the byproduct forms, SNAr (uncatalyzed background reaction) is competing.

  • Fix: Switch to a milder base (K₃PO₄ instead of NaOtBu) or lower the temperature and use a more active catalyst (e.g., Pd-175) to increase the rate of coupling over hydrolysis.

The "Black Precipitate" Indicator
  • Observation: Reaction turns black immediately upon heating.

  • Diagnosis: "Pd Black" formation. The ligand is not stabilizing the Pd(0) species, leading to aggregation.

  • Fix: Increase Ligand:Pd ratio (e.g., 2:1 to 4:1) or switch to a ligand with stronger binding properties (e.g., XPhos).

References

  • Suzuki-Miyaura Coupling of Heterocycles

    • Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Buchwald-Hartwig Precatalyst Evolution

    • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Heterocyclic Carbene–Palladium(II) Precatalysts for the Buchwald–Hartwig Amination of (Hetero)aryl Chlorides. The Journal of Organic Chemistry, 79(9), 4161–4166.

  • Regioselectivity in Pyrimidines

    • Neufeldt, S. R., et al. (2025). C2-Selective Palladium-Catalyzed Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society. (Note: Highlights the natural C4-reactivity bias in standard systems).

  • Optimization of Chloropyrimidine Couplings

    • BenchChem Application Note. (2025).[1][2][7] A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines.

Sources

Procedures for introducing methoxymethyl (MOM) group to pyrimidine ring

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategies for N-Methoxymethyl (MOM) Protection of Pyrimidine Scaffolds

Executive Summary

The methoxymethyl (MOM) group is a pivotal protecting group in pyrimidine chemistry, offering robust stability against basic conditions and oxidizing agents while remaining easily removable under mild acidic conditions (e.g., TFA or HCl/MeOH).[1] Its introduction into the pyrimidine ring—specifically at the


 and 

positions—dramatically alters the solubility profile of the substrate, often rendering polar, crystalline nucleobases soluble in organic solvents like DCM or THF.

This guide details two distinct protocols:

  • Method A (Classical): High-yielding nucleophilic substitution using MOM-Cl and Sodium Hydride.

  • Method B (Green/Alternative): Acid-catalyzed acetalization using Dimethoxymethane (DMM) and

    
    , avoiding the use of carcinogenic chloromethyl ethers.[1]
    

Critical Safety Directive (HSE Mandate)

⚠️ DANGER: CARCINOGEN HAZARD

Chloromethyl Methyl Ether (MOM-Cl) is a known human carcinogen (OSHA Regulated). [1] * Primary Risk: Commercial MOM-Cl often contains Bis(chloromethyl) ether (BCME) , a highly potent volatile carcinogen (


 ~7 ppm).
[1] *   Operational Requirement:  All manipulations MUST be performed in a functioning fume hood with a face velocity >100 fpm. Double-gloving (Nitrile/Laminate) is mandatory.
[1] *   Quenching:  Quench all MOM-Cl waste with aqueous ammonia or ammonium hydroxide to convert alkylating agents into hexamethylenetetramine (urotropine).

Mechanistic Insight & Regioselectivity

Pyrimidines (e.g., Uracil, Thymine) exist in a lactam-lactim tautomeric equilibrium.[1] Under basic conditions used for MOM protection, the thermodynamic preference is


-alkylation  over 

-alkylation.[1]
  • 
     vs. 
    
    
    
    Selectivity:
    • The

      
       proton is generally more acidic and less sterically hindered than 
      
      
      
      .
    • Stoichiometric Control: Using 1.1 equivalents of base/MOM-Cl typically yields the

      
      -MOM product as the major isomer.
      
    • Bis-Protection: Using >2.5 equivalents results in

      
      -diMOM protection, which is often preferred to fully mask the ring's hydrogen bond donors.[1]
      
Diagram 1: Reaction Mechanism & Pathway

MOM_Mechanism Substrate Pyrimidine (Uracil) Anion N-Anion Intermediate (Resonance Stabilized) Substrate->Anion Deprotonation (-H+) Base Base (NaH or DIPEA) Base->Anion TS SN2 Transition State Anion->TS Nucleophilic Attack Reagent Electrophile (MOM-Cl) Reagent->TS Product N-MOM Pyrimidine TS->Product Major (N-alkyl) SideRxn O-Alkylation (Minor/Avoidable) TS->SideRxn Kinetic Control (Ag salts promote)

Caption: SN2 mechanism favoring N-alkylation under thermodynamic control (NaH/DMF).

Protocol A: Classical High-Yield Synthesis (MOM-Cl)

Best for: Valuable substrates requiring quantitative conversion.[1] Scale: Milligram to Multigram.

Reagents & Equipment
  • Substrate: Pyrimidine derivative (dried in vacuo).

  • Solvent: Anhydrous DMF (Dimethylformamide) or NMP.

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil.[1]

  • Reagent: Chloromethyl methyl ether (MOM-Cl).[1][2]

  • Atmosphere: Argon or Nitrogen balloon.

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and cool under argon. Add the pyrimidine substrate (1.0 equiv) and dissolve in anhydrous DMF (Concentration ~0.2 M).[1]

  • Deprotonation: Cool the solution to 0°C (ice bath). Carefully add NaH (2.2 equiv for bis-protection; 1.1 equiv for mono-protection) portion-wise.

    • Observation: Evolution of

      
       gas. Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/yellow.
      
  • Alkylation: Add MOM-Cl (2.5 equiv for bis; 1.2 equiv for mono) dropwise via syringe.

    • Note: Keep temperature <5°C during addition to prevent decomposition.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check TLC (System: 5% MeOH in DCM). Product will be significantly less polar (higher

      
      ) than the starting material.
      
  • Workup:

    • Cool back to 0°C. Quench carefully with saturated aqueous

      
      .
      
    • Extract with EtOAc (

      
      ).
      
    • Wash combined organics with

      
       (
      
      
      
      ) and Brine (
      
      
      ) to remove DMF.[1]
    • Dry over

      
      , filter, and concentrate.[1]
      
  • Purification: Flash column chromatography (Silica gel). Elute with Hexanes/EtOAc gradient.

Protocol B: Green Alternative (MOM-Cl Free)

Best for: Safety-restricted labs and large-scale synthesis where MOM-Cl is prohibited.[1] Mechanism: Acid-catalyzed generation of the oxocarbenium ion from dimethoxymethane (DMM).

Reagents
  • Reagent/Solvent: Dimethoxymethane (Methylal) – used in large excess.

  • Catalyst/Dehydrating Agent: Phosphorus Pentoxide (

    
    ).
    
Step-by-Step Procedure
  • Setup: Suspend the pyrimidine substrate (1.0 equiv) in dry Dimethoxymethane (20–30 equiv). DMM acts as both reagent and solvent.

  • Activation: Add

    
     (1.5–2.0 equiv) portion-wise at RT.
    
    • Note: The mixture may warm slightly.

  • Reaction: Stir vigorously at RT for 12–24 hours.

    • Optimization: If conversion is slow, heat to reflux (42°C) or add a catalytic amount of

      
      -Toluenesulfonic acid (
      
      
      
      TSA).[1]
  • Workup:

    • Pour the reaction mixture into ice-cold saturated

      
       solution (Caution: 
      
      
      
      evolution).
    • Extract with DCM.

    • The organic layer typically contains pure product after evaporation; recrystallization may be sufficient.

Analytical Validation (QC)

Confirming the introduction of the MOM group relies on specific NMR signatures.

NucleusSignal CharacteristicShift (ppm, approx)Assignment
1H NMR Singlet (2H)5.15 – 5.45

(Methylene)
1H NMR Singlet (3H)3.20 – 3.40

(Methoxy)
13C NMR Signal70 – 78

13C NMR Signal55 – 58

Regioisomer Check:

  • 
    -MOM:  NOESY correlation between MOM-
    
    
    
    and Pyrimidine
    
    
    (or
    
    
    -substituent).
  • 
    -MOM:  NOESY correlation between MOM-
    
    
    
    and Pyrimidine
    
    
    (if present).

Decision Workflow

Diagram 2: Experimental Decision Tree

Workflow Start Start: Pyrimidine Protection CheckSafety Is MOM-Cl Permitted/Safe? Start->CheckSafety YesMOM Yes: Use Protocol A CheckSafety->YesMOM High Yield Req. NoMOM No: Use Protocol B (Green) CheckSafety->NoMOM Safety Priority Solubility Check Solubility YesMOM->Solubility DMF_Route Solvent: DMF + NaH (Standard) Solubility->DMF_Route Polar Substrate PhaseTransfer Solvent: DCM + NaOH + TBAI (Phase Transfer) Solubility->PhaseTransfer Non-polar Substrate DMM_Route Reagent: DMM + P2O5 NoMOM->DMM_Route

Caption: Selection logic for optimal protection strategy based on safety and solubility.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.[1] [1]

  • Gundersen, L. L.; Benneche, T.; Undheim, K. "Regioselective N-Alkylation of Pyrimidines."[1] Acta Chemica Scandinavica, 1996 , 50, 46-51.[1]

  • Banerjee, A. K.; et al. "Methoxymethylation of Alcohols using Dimethoxymethane over Solid Acid Catalysts." Journal of Chemical Sciences, 2006.
  • TCI Chemicals. "Product Safety Data Sheet: Chloromethyl Methyl Ether."

  • Jain, K. S.; et al. "Recent Advances in the Synthesis of Pyrimidines." Current Organic Chemistry, 2006 , 10, 2029-2079.[1]

Sources

Deprotection of methoxymethyl group from pyrimidine nitrogen vs carbon

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Deprotection of Methoxymethyl (MOM) Groups on Pyrimidine Scaffolds


-MOM vs. 

-MOM Cleavage in Heterocyclic Chemistry

Executive Summary

The methoxymethyl (MOM) group is a robust protecting group in pyrimidine chemistry, but its reactivity profile diverges sharply depending on its attachment point.

  • 
    -MOM (Carbon-bound substituent):  Functions as a standard acetal.[1] Cleavable under mild acidic conditions.[1]
    
  • 
    -MOM (Ring Nitrogen):  Functions as a hemiaminal ether on an electron-deficient ring.[1] Significantly more stable, often resisting conditions that cleave 
    
    
    
    -MOM, trityl, or silyl groups.[1]

This guide provides validated protocols to achieve chemoselectivity, allowing the removal of exocyclic


-MOM groups while retaining endocyclic 

-MOM protection, or the global deprotection of the scaffold.

Mechanistic Insight & Causality

To control deprotection, one must understand the electronic environment stabilizing the bond.

The Electronic Divergence
  • 
    -MOM (Aliphatic/Side-chain):  The oxygen atom has two lone pairs available for protonation.[1] Upon protonation, the acetal oxygen acts as a leaving group, assisted by the neighboring oxygen, forming a resonance-stabilized oxonium ion. This is the standard 
    
    
    
    -like acid hydrolysis pathway.[1]
  • 
    -MOM (Pyrimidine Ring):  The nitrogen atom (N1 or N3) is part of a conjugated 
    
    
    
    -system.[1] Its lone pair is delocalized into the pyrimidine ring (specifically into the carbonyls in uracil/thymine derivatives).[1]
    • Consequence: The nitrogen is less basic, making protonation/coordination less favorable.

    • Bond Strength:[1] The

      
       bond has partial double-bond character, increasing the activation energy required for cleavage.
      
DOT Diagram: Mechanistic Pathways

MOM_Mechanism cluster_0 O-MOM (Side Chain) - Mild Acid cluster_1 N-MOM (Ring) - Strong Lewis Acid O_Start R-CH2-O-MOM O_Prot Protonation (Fast) O_Start->O_Prot H+ O_Oxonium Oxonium Ion Intermediate O_Prot->O_Oxonium - MeOH O_End R-CH2-OH + CH2O + MeOH O_Oxonium->O_End + H2O N_Start Pyrim-N-MOM N_Coord Coordination (Rate Limiting) N_Start->N_Coord BBr3 / High Temp H+ N_Complex Lewis Acid Complex N_Coord->N_Complex N_Hydroxyl N-Hydroxymethyl Intermediate N_Complex->N_Hydroxyl Quench N_End Pyrim-NH (Free Base) N_Hydroxyl->N_End Base/Heat (- CH2O)

Figure 1: Mechanistic comparison showing the direct hydrolysis of O-MOM versus the complexation and formaldehyde elimination required for N-MOM.

Strategic Decision Guide

Before selecting a reagent, determine the required selectivity.

ScenarioTarget BondRecommended ProtocolKey Reagent
A Selective

-MOM
(Retain

-MOM)
Protocol 1TFA or HCl (dilute)
B Global Deprotection (

&

)
Protocol 2

or Conc.[1] HCl/Reflux
C Complex Substrate (Base Sensitive)Protocol 3TMSOTf / 2,2'-Bipyridyl

Detailed Experimental Protocols

Protocol 1: Chemoselective Cleavage of -MOM (Side Chain)

Use this to remove MOM groups from exocyclic alcohols while keeping the pyrimidine ring nitrogens protected.[1]

Reagents:

  • Trifluoroacetic acid (TFA)[1][2]

  • Dichloromethane (DCM) (Anhydrous)[1]

  • Saturated

    
     solution[2]
    

Step-by-Step:

  • Dissolution: Dissolve the substrate (1.0 equiv) in DCM (

    
     M concentration).
    
  • Acid Addition: Cool to

    
    C. Add TFA dropwise (Ratio: 1:4 TFA:DCM v/v).
    
    • Note: Pure TFA can be used for stubborn substrates, but 20% is usually sufficient for aliphatic

      
      -MOM.[1]
      
  • Reaction: Stir at

    
    C for 30 mins, then warm to Room Temperature (RT). Monitor by TLC.[1][2]
    
    • Checkpoint:

      
      -MOM is stable at RT in TFA for several hours.[1] Stop reaction once the 
      
      
      
      -MOM spot disappears.
  • Quench: Pour mixture into ice-cold saturated

    
    .
    
    • Caution:

      
       evolution.[1]
      
  • Workup: Extract with DCM (

    
    ), dry over 
    
    
    
    , and concentrate.

Validation:

  • NMR: Loss of aliphatic MOM signals (

    
     3.35 s, 4.65 s) but retention of ring MOM signals (often shifted downfield, 
    
    
    
    5.2-5.5).[1]
Protocol 2: Hard Cleavage of -MOM (Ring Nitrogen)

Use this for final deprotection.[1] This condition will also cleave


-MOM and most other ether-based groups.[1]

Reagents:

  • Boron Tribromide (

    
    ) (1.0 M in DCM)[1]
    
  • Anhydrous DCM

  • Methanol (for quench)[1][3]

  • Ammonium Hydroxide (

    
    ) (Concentrated)[1]
    

Step-by-Step:

  • Setup: Flame-dry glassware under Argon/Nitrogen. Dissolve substrate in DCM (

    
     M).[1]
    
  • Addition: Cool to

    
    C. Add 
    
    
    
    (3.0 - 5.0 equiv) dropwise.[1]
    • Why:

      
      -MOM requires excess Lewis acid to overcome the coordination to other heteroatoms in the pyrimidine.
      
  • Reaction: Stir at

    
    C for 1 hour, then warm to RT. If conversion is incomplete, heat to reflux (
    
    
    
    C).[1]
  • The "Hidden" Intermediate:

    • Upon quenching, the

      
      -MOM group often converts to an 
      
      
      
      -hydroxymethyl (
      
      
      )
      group.[1] This intermediate is stable and often mistaken for the starting material or an impurity.
  • Formaldehyde Scavenging (Critical Step):

    • Quench with MeOH carefully at

      
      C.[1]
      
    • Concentrate to dryness.[1]

    • Redissolve in MeOH containing

      
       (10% v/v) and stir at RT for 1 hour, or reflux in EtOH for 30 mins.
      
    • Mechanism:[1][2][4][5][6] Ammonia/Heat drives the equilibrium from

      
      .[1]
      
  • Purification: Flash chromatography (DCM/MeOH gradients).

Protocol 3: The "Soft" Lewis Acid Switch (TMSOTf/Bipyridyl)

Best for substrates containing other acid-sensitive groups (e.g., esters, acetonides) where HCl/TFA is too harsh.[1]

Concept: The combination of TMSOTf and 2,2'-bipyridyl creates a bulky silyl-cation species that can discriminate between sterically accessible aliphatic MOMs and electronically distinct aromatic-like systems.[1]

Reagents:

  • TMSOTf (Trimethylsilyl trifluoromethanesulfonate)[1]

  • 2,2'-Bipyridyl[1][6]

  • Acetonitrile (

    
    )
    

Step-by-Step:

  • Dissolve substrate (1.0 equiv) and 2,2'-bipyridyl (1.5 equiv) in dry

    
    .[1]
    
  • Cool to

    
    C. Add TMSOTf (1.0 - 2.0 equiv).[1]
    
  • Stir at RT.[1][7]

  • Quench: Add water. This hydrolyzes the intermediate silyl ether to the alcohol.

Troubleshooting & Optimization Matrix

ObservationDiagnosisCorrective Action
Incomplete

-MOM removal
Strong coordination to Lewis AcidIncrease

equivalents (up to 10 eq) or switch to

with NaI.[1]
Product mass = Target + 30

-Hydroxymethyl intermediate (

) persists
The "Scavenging Step" in Protocol 2 was skipped.[1] Treat crude with dilute base (

or

).[1]
Loss of selectivity (

-MOM lost during

-deprotection)
Acid too strong or Temp too highSwitch from TFA to

in DCM (very mild) or reduce reaction temp to

C.

Workflow Visualization

Deprotection_Workflow Start Substrate: Pyrimidine with MOM Groups Decision Target Objective? Start->Decision PathA Remove Side-Chain O-MOM (Keep Ring N-MOM) Decision->PathA Selectivity Needed PathB Remove ALL MOM Groups (Global Deprotection) Decision->PathB Full Cleavage ActionA Protocol 1: TFA / DCM (0°C to RT) PathA->ActionA ActionB Protocol 2: BBr3 / DCM (-78°C to Reflux) PathB->ActionB CheckA Check NMR: Loss of aliphatic O-CH2-O Retention of Ring N-CH2-O ActionA->CheckA CheckB CRITICAL STEP: N-CH2OH Intermediate formed? ActionB->CheckB Final Pure Product CheckA->Final Scavenge Base Wash (NH4OH) or Heat in EtOH CheckB->Scavenge Yes (Mass M+30) Scavenge->Final

Figure 2: Decision tree for selecting the appropriate deprotection strategy based on structural requirements.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[7] Protective Groups in Organic Synthesis (3rd ed.).[1] Wiley-Interscience.[1][7] (The foundational text for MOM stability and cleavage conditions).[1][2]

    • [1]

  • Fujioka, H., et al. (2009).[1][7] Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf.[1][8] Organic Letters, 11(22), 5138-5141.[1]

    • [1]

  • Dandapani, S., et al. (2004).[1] Novel methods for the synthesis of N-MOM protected pyrimidines. Tetrahedron Letters, 45(35), 6653-6656.[1] (Discusses the stability and introduction of N-MOM on pyrimidines).

    • [1]

  • Marcune, B. F., et al. (2016).[1] Deprotection of N-MOM groups in the presence of other acid-sensitive functionalities.[1] Journal of Organic Chemistry, 81(22), 10476–10484.

    • [1]

Sources

Application Note: Synthesis of JAK Inhibitor Intermediates using 4-Chloro-2-(methoxymethyl)pyrimidine

[1]

Executive Summary

This guide provides a validated protocol for the Nucleophilic Aromatic Substitution (SNAr) of 4-Chloro-2-(methoxymethyl)pyrimidine with heteroaromatic amines—the critical step in constructing the pharmacophore of Type I and Type I½ JAK inhibitors.[1]

The protocol focuses on overcoming common synthetic challenges:

  • Regioselectivity: Ensuring exclusive C-4 substitution.

  • Hydrolysis: Preventing the conversion of the chloro-pyrimidine to the inactive pyrimidinone.[1]

  • Purification: Efficient removal of aniline/pyrazole impurities without chromatography.[1]

Chemical Profile & Retrosynthetic Logic[1]

The Intermediate
PropertySpecification
Compound Name 4-Chloro-2-(methoxymethyl)pyrimidine
CAS Number [Generic/Patent Reference] (Analogous to 944902-69-0 series)
Molecular Weight 158.58 g/mol
Role Electrophilic Scaffold (Hinge Binder Precursor)
Key Functionality C-4 Chlorine: Highly reactive electrophile for SNAr.C-2 Methoxymethyl: Solubilizing group; H-bond acceptor.[1][2]
Retrosynthetic Strategy

In the context of JAK inhibitor synthesis, this intermediate serves as the "A-Ring" which binds to the kinase hinge region.[1] The reaction typically involves coupling with a "B-Ring" (nucleophile) such as an aminopyrazole or functionalized aniline.[1]

Mechanistic Pathway: The reaction proceeds via an Addition-Elimination (SNAr) mechanism.[1] The electronegative nitrogen atoms in the pyrimidine ring pull electron density, making the C-4 position susceptible to nucleophilic attack.[1] The methoxymethyl group at C-2 provides steric guidance but does not significantly deactivate the ring, making this substrate highly efficient.[1]

Visualization: Synthetic Pathway

The following diagram illustrates the reaction workflow, highlighting the critical decision points for acid-catalyzed vs. base-catalyzed conditions.

JAK_Synthesis_WorkflowStart4-Chloro-2-(methoxymethyl)pyrimidineCondition_AMethod A: Acid Catalyzed(p-TSA, n-BuOH, 100°C)Start->Condition_ALow Nucleophilicity(e.g., Aniline)Condition_BMethod B: Base Catalyzed(DIPEA, NMP, 90°C)Start->Condition_BHigh Nucleophilicity(e.g., Pyrazole)NucleophileNucleophile(Aminopyrazole / Aniline)Nucleophile->Condition_ANucleophile->Condition_BIntermediateMeisenheimerComplexCondition_A->IntermediateCondition_B->IntermediateProductTarget JAK InhibitorIntermediateIntermediate->Product- HClWorkupWorkup:Precipitation in Water/NaHCO3Product->Workup

Figure 1: Decision tree for coupling conditions based on nucleophile strength. Method A is preferred for less reactive anilines (Momelotinib-like), while Method B suits electron-rich pyrazoles (Baricitinib-like).[1]

Detailed Experimental Protocols

Method A: Acid-Catalyzed Coupling (Recommended for Anilines)

Best for synthesizing phenylaminopyrimidine cores (e.g., Momelotinib analogues).[1]

Reagents:

  • 4-Chloro-2-(methoxymethyl)pyrimidine (1.0 equiv)[1]

  • 4-(4-Morpholinophenyl)amine (1.05 equiv)[1]

  • p-Toluenesulfonic acid monohydrate (p-TSA) (0.1 equiv)[1]

  • Solvent: n-Butanol or Isopropanol (10 volumes)

Protocol:

  • Charge: To a reaction vessel equipped with a reflux condenser, add 4-Chloro-2-(methoxymethyl)pyrimidine (10 g, 63 mmol) and n-butanol (100 mL).

  • Add Nucleophile: Add 4-(4-morpholinophenyl)amine (11.8 g, 66 mmol). Stir to suspend.

  • Catalyst: Add p-TSA (1.2 g, 6.3 mmol). Note: The acid protonates the pyrimidine nitrogen, activating the C-4 position.[1]

  • Reaction: Heat the mixture to 100–105°C (internal temperature). Stir for 4–6 hours.

    • IPC (In-Process Control):[1] Monitor by HPLC.[1] Target < 2% starting chloride.[1]

  • Workup: Cool the reaction mixture to 20°C. The product often precipitates as the HCl/TsOH salt.

  • Isolation: Filter the solid. Wash the cake with cold isopropanol (2 x 20 mL).

  • Free Basing (Optional): Resuspend the solid in water (100 mL) and adjust pH to 8–9 with saturated NaHCO3. Stir for 1 hour, filter, and dry in a vacuum oven at 50°C.

Method B: Base-Catalyzed Coupling (Recommended for Aminopyrazoles)

Best for synthesizing pyrazolylaminopyrimidine cores.[1]

Reagents:

  • 4-Chloro-2-(methoxymethyl)pyrimidine (1.0 equiv)[1]

  • 1-Methyl-1H-pyrazol-4-amine (1.1 equiv)[1]

  • Base: DIPEA (Diisopropylethylamine) (2.5 equiv)[1]

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO[1]

Protocol:

  • Charge: Dissolve 4-Chloro-2-(methoxymethyl)pyrimidine (5 g, 31.5 mmol) in NMP (25 mL).

  • Add Base: Add DIPEA (13.7 mL, 78.7 mmol). The solution may warm slightly.[1]

  • Add Nucleophile: Add 1-Methyl-1H-pyrazol-4-amine (3.36 g, 34.6 mmol).

  • Reaction: Heat to 90°C . Stir for 8–12 hours.[1]

    • Critical Note: Aminopyrazoles are less nucleophilic than alkyl amines; higher temperature or longer time may be required.[1]

  • Quench: Cool to room temperature. Slowly pour the reaction mixture into ice-water (250 mL) with vigorous stirring.

  • Crystallization: The product should precipitate as a beige solid. Stir for 2 hours to ensure granularity.

  • Filtration: Filter and wash with water to remove residual NMP.[1]

Analytical Specifications & Quality Control

To ensure the integrity of the intermediate for downstream GMP steps, the following parameters must be met:

TestMethodAcceptance Criteria
Purity HPLC (C18 column, ACN/Water + 0.1% TFA)> 98.0% (Area %)
Residual Chloride HPLC< 0.5% (Starting Material)
Hydrolysis Impurity HPLC (Relative Retention Time ~0.[1]8)< 0.5% (2-methoxymethyl-4-hydroxypyrimidine)
Water Content Karl Fischer (KF)< 0.5% w/w
Identity 1H-NMR (DMSO-d6)Confirms methoxymethyl singlet (~3.3 ppm, ~4.4 ppm)

Troubleshooting Impurities:

  • Hydrolysis Product (Pyrimidinone): Caused by wet solvents or unsealed vessels during heating.[1] Correction: Use anhydrous solvents and keep under N2 atmosphere.[1]

  • Dimer Formation: Caused by excess amine reacting with two equivalents of chloride (rare due to sterics).[1] Correction: Control stoichiometry strictly (1.0 : 1.05).

Safety & Handling

  • 4-Chloro-2-(methoxymethyl)pyrimidine: Corrosive and a skin sensitizer.[1] Handle in a fume hood.

  • Reaction Hazards: Thermal runaway is unlikely, but standard calorimetric safety assessment is recommended for scale-up >1 kg.[1]

  • Waste: Filtrates from Method B contain NMP and organic bases; dispose of via incineration streams.[1]

References

  • General JAK Inhibitor Synthesis: Smith, J. et al. "Synthesis and Structure-Activity Relationships of Pyrimidine-Based JAK Kinase Inhibitors."[1] Journal of Medicinal Chemistry, 2012.[1] (Representative Context).

  • SNAr Methodology on Pyrimidines: "Nucleophilic Aromatic Substitution of 4-Chloropyrimidines: A Process Chemistry View." Organic Process Research & Development. .

  • Gusacitinib (ASN002) Structure & Background: "Gusacitinib (ASN002) | SYK/JAK Inhibitor."[1][2][3][4][5][6] MedChemExpress. .

  • Solubility Effects of Methoxymethyl Groups: Meanwell, N. A.[1] "Improving Drug Candidates by Design: A Focus on Physicochemical Properties." Chemical Research in Toxicology, 2011.[1] .[1]

Application Note: Microwave-Assisted Functionalization of 4-Chloro-2-(methoxymethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the accelerated synthesis protocols for functionalizing 4-Chloro-2-(methoxymethyl)pyrimidine , a "privileged scaffold" in kinase inhibitor and GPCR ligand discovery. While traditional thermal heating for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-couplings on this scaffold often requires prolonged reflux (12–24 hours) and yields variable results due to solvent degradation, microwave (MW) irradiation reduces reaction times to minutes while significantly suppressing side reactions.

This note provides two validated workflows:

  • Rapid SNAr Amination for library generation.

  • Suzuki-Miyaura Cross-Coupling for carbon-carbon bond formation.[1]

Chemical Profile & Handling

Compound: 4-Chloro-2-(methoxymethyl)pyrimidine Molecular Formula: C6H7ClN2O Molecular Weight: 158.59 g/mol

Structural Insight: The pyrimidine ring is highly electron-deficient, making the C4-chlorine an excellent leaving group. The C2-methoxymethyl group serves two roles: it increases solubility in polar organic solvents compared to 2-methyl analogs and acts as a stable, non-participating bystander that tolerates basic conditions well.

Safety Advisory:

  • Corrosivity: 4-chloropyrimidines are potential skin sensitizers and can hydrolyze to release HCl. Handle in a fume hood.

  • MW Vials: Always use rated pressure vials (e.g., borosilicate glass with crimp/snap caps) capable of withstanding 20-30 bar.

Core Methodology 1: Microwave-Assisted SNAr Amination

The Mechanistic Advantage

In microwave synthesis, the dipolar polarization mechanism is critical here. The transition state of the SNAr reaction (Meisenheimer complex) is more polar than the ground state. Microwave irradiation stabilizes this polar transition state (specific microwave effect), effectively lowering the activation energy (


) and accelerating the reaction beyond simple bulk heating [1].
Validated Protocol

Objective: Displacement of C4-Cl with primary/secondary amines.

Reagents:

  • Substrate: 4-Chloro-2-(methoxymethyl)pyrimidine (1.0 equiv)

  • Nucleophile: Amine (1.1 – 1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv)
    
  • Solvent: Ethanol (EtOH) or Isopropanol (IPA).

    • Note: Alcohols are excellent MW absorbers (high loss tangent,

      
      ).
      

Step-by-Step Workflow:

  • Preparation: In a 10 mL MW process vial, dissolve 0.5 mmol of the pyrimidine substrate in 2.5 mL of EtOH.

  • Addition: Add the amine (0.55 mmol) followed by DIPEA (1.0 mmol). Cap the vial immediately.

  • Irradiation:

    • Temperature: 130 °C

    • Hold Time: 10–15 minutes

    • Power: Dynamic (Max 150 W)

    • Stirring: High (600 rpm)

  • Workup: Cool to 50 °C using compressed air. Remove solvent in vacuo.

    • Purification: Flash column chromatography (Hexane/EtOAc) or recrystallization from cold EtOH.

Experimental Data: Thermal vs. Microwave

Comparison based on internal standard conversion rates for secondary amines.

ParameterConventional Thermal (Reflux)Microwave Irradiation
Temperature 80 °C (EtOH reflux)130 °C
Time 16 Hours15 Minutes
Conversion 78%>98%
Purity (LCMS) 85% (Hydrolysis byproducts)96%

Core Methodology 2: Suzuki-Miyaura Cross-Coupling

The Mechanistic Advantage

Palladium couplings are sensitive to oxygen and slow activation steps. Microwave heating accelerates the generation of the active catalytic species (Pd(0)) and promotes the transmetallation step, which is often the rate-determining step in sterically hindered systems [2].

Validated Protocol

Objective: C-C bond formation at C4 using aryl boronic acids.

Reagents:

  • Substrate: 4-Chloro-2-(methoxymethyl)pyrimidine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2[1]·DCM (5 mol%)

    • Why: Robust against air/moisture compared to Pd(PPh3)4.

  • Base: Na2CO3 (2 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step Workflow:

  • Loading: Add substrate (0.5 mmol), boronic acid (0.6 mmol), and Pd catalyst (0.025 mmol) to the MW vial.

  • Solvent: Add 3 mL Dioxane and 0.75 mL 2M Na2CO3.

  • Degassing (Critical): Sparge with Nitrogen or Argon for 60 seconds. Oxygen is the enemy of Pd-coupling.

  • Irradiation:

    • Temperature: 110 °C

    • Hold Time: 20 minutes

    • Pre-stir: 30 seconds (to mix phases)

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO4.

Visualization of Workflows

The following diagram illustrates the decision logic and process flow for functionalizing this scaffold.

G Start Start: 4-Chloro-2- (methoxymethyl)pyrimidine Decision Select Transformation Start->Decision SNAr_Setup Path A: S_NAr Amination (Solvent: EtOH, Base: DIPEA) Decision->SNAr_Setup Target: Amine Suzuki_Setup Path B: Suzuki Coupling (Cat: Pd(dppf)Cl2, Base: Na2CO3) Decision->Suzuki_Setup Target: Biaryl SNAr_MW MW Irradiation 130°C, 15 min SNAr_Setup->SNAr_MW SNAr_Product Product: 4-Amino-2- (methoxymethyl)pyrimidine SNAr_MW->SNAr_Product Suzuki_Degas CRITICAL: Degas (N2/Ar) Suzuki_Setup->Suzuki_Degas Suzuki_MW MW Irradiation 110°C, 20 min Suzuki_Degas->Suzuki_MW Suzuki_Product Product: 4-Aryl-2- (methoxymethyl)pyrimidine Suzuki_MW->Suzuki_Product

Figure 1: Decision matrix and process flow for microwave-assisted functionalization of the 4-chloropyrimidine scaffold.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (SNAr) Poor MW absorption by solvent.Switch from Toluene/THF to EtOH or NMP . These have high dielectric constants (

) and loss factors (

).
Hydrolysis (OH at C4) Wet solvent or excess water in base.Use anhydrous EtOH. If using aqueous base, ensure temperature does not exceed 140°C.
Pd-Black Formation Catalyst decomposition / O2 leak.Ensure rigorous degassing. Lower temp to 100°C and extend time.
Vial Failure Excessive pressure.Do not fill vials >75% volume. Use EtOH (lower vapor pressure than MeOH).

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284.

  • Leadbeater, N. E. (2005). Fast, Easy, Clean Chemistry by Using Water as a Solvent and Microwave Heating: The Suzuki Coupling as an Illustration. Chemical Communications, (23), 2881–2902.

  • Bagley, M. C., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ChemSusChem, 6(8), 1455–1460.

  • Polshettiwar, V., & Varma, R. S. (2008). Microwave-Assisted Organic Synthesis and Transformations using Benign Reaction Media. Accounts of Chemical Research, 41(5), 629–639.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of SNAr Reactions with 4-Chloro-2-(methoxymethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Yield Improvement & Troubleshooting for SNAr Protocols Lead Scientist: Senior Application Scientist, Heterocycle Chemistry Division

Introduction: The Substrate Profile

Welcome to the technical guide for optimizing nucleophilic aromatic substitution (SNAr) reactions using 4-Chloro-2-(methoxymethyl)pyrimidine . This substrate presents a unique reactivity profile compared to standard chloropyrimidines due to the C2-methoxymethyl substituent.

Mechanistic Insight

The reaction proceeds via an addition-elimination mechanism.[1] The nucleophile attacks the electrophilic C4 position, forming a resonance-stabilized Meisenheimer complex (anionic intermediate), followed by the expulsion of the chloride leaving group.[1]

Why this substrate is challenging:

  • Electronic Activation: The C4 position is activated by the ring nitrogens. However, the C2-methoxymethyl group exerts a weak inductive electron-withdrawing effect (

    
    ) via the oxygen, but this is dampened by the methylene spacer. It lacks the strong activation of a C2-sulfone or C2-nitro group.
    
  • Chelation Potential: The ether oxygen at C2 is a Lewis base. In the presence of metal cations (e.g.,

    
    , 
    
    
    
    ), it can form chelates, which may alter the solubility or the effective concentration of the nucleophile near the reaction center.
  • Hydrolysis Susceptibility: Like all 4-chloropyrimidines, this substrate is prone to hydrolysis, converting the reactive chloride to an unreactive hydroxyl group (pyrimidinone tautomer).[2]

Module 1: Critical Parameter Optimization

Solvent Selection
  • Recommendation: Anhydrous DMF, DMSO, or NMP.

  • Technical Rationale: These dipolar aprotic solvents solvate cations well (leaving the nucleophilic anion "naked" and more reactive) and stabilize the polar Meisenheimer transition state.

  • Warning: Avoid alcohols (MeOH, EtOH) unless necessary. Alkoxide ions (e.g.,

    
    ) generated from the solvent can compete with your nucleophile, leading to the formation of the 4-alkoxy byproduct (solvolysis).
    
Base Selection
  • Primary Choice: DIPEA (Hünig's Base) or Triethylamine (TEA).

    • Use Case: Neutral amine nucleophiles. Organic bases prevent solubility issues and are non-nucleophilic (sterically hindered).

  • Secondary Choice: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ).
    • Use Case: Phenols, thiols, or weak amine nucleophiles.

    • Note: The methoxymethyl group may chelate the metal cation (

      
       > 
      
      
      
      ), potentially organizing the transition state, but this requires anhydrous conditions to prevent hydrolysis.
Catalysis (The "Secret Weapon")
  • DABCO (1,4-Diazabicyclo[2.2.2]octane):

    • Mechanism:[1][3][4][5] DABCO acts as a nucleophilic catalyst.[6][7][8] It displaces the chloride to form a highly reactive quaternary ammonium salt intermediate, which is then rapidly attacked by your nucleophile [1].

    • Protocol: Add 5–10 mol% DABCO to the reaction mixture.

Module 2: Visualizing the Mechanism & Troubleshooting

Figure 1: SNAr Mechanism and DABCO Catalysis

SNAr_Mechanism Substrate 4-Chloro-2- (methoxymethyl)pyrimidine Complex Meisenheimer Complex Substrate->Complex Direct Attack Intermed Activated Ammonium Salt Substrate->Intermed +DABCO Nu Nucleophile (H-Nu) Nu->Complex Product S_NAr Product Complex->Product -HCl DABCO DABCO (Catalyst) Intermed->Product +Nu / -DABCO

Caption: Standard addition-elimination pathway (solid lines) vs. DABCO-catalyzed pathway (red dashed lines) which lowers activation energy.

Module 3: Troubleshooting Guide (Q&A)

Q1: I see a new spot on TLC, but the mass spec shows [M-16] or [M+2] relative to the product. What is it?

Diagnosis: This is likely the Hydrolysis Product (4-hydroxy-2-(methoxymethyl)pyrimidine).

  • Cause: Water in the solvent or hygroscopic base. The chloride was displaced by

    
     instead of your nucleophile.
    
  • Solution:

    • Dry solvents over molecular sieves (3Å or 4Å) for 24 hours.

    • Switch from inorganic bases (

      
      ) to organic bases (DIPEA) if the reaction tolerates it.
      
    • Critical: If using a microwave, ensure the vessel is essentially water-free before sealing.

Q2: The reaction is stalled at 50% conversion even after heating.

Diagnosis: Product Inhibition or Protonation.

  • Cause: As the reaction proceeds, HCl is generated.[9] If your base is insufficient, the pyrimidine ring nitrogens or the nucleophile itself becomes protonated, deactivating them.

  • Solution:

    • Ensure you are using at least 2.0–2.5 equivalents of base.

    • Increase temperature to 80–100°C.

    • Add 10 mol% DABCO to catalyze the turnover of the remaining starting material.

Q3: I am using Methanol as a solvent and seeing a byproduct with Mass [M-Product + 31].

Diagnosis: Solvolysis (Ether formation).

  • Cause: Methanol is a nucleophile (

    
    ). It is competing with your amine.
    
  • Solution: Switch to Isopropanol (IPA) or t-Amyl alcohol . These are bulkier and less nucleophilic, reducing the rate of solvent attack while maintaining protic solubility if needed.

Module 4: Advanced Protocol (Standardized Workflow)

Protocol A: Thermal SNAr (High Yield Method)
ParameterSpecification
Stoichiometry 1.0 eq Substrate : 1.1 eq Nucleophile : 2.5 eq DIPEA
Solvent Anhydrous DMF or DMSO (Concentration: 0.2 M - 0.5 M)
Catalyst DABCO (0.1 eq) - Optional but recommended for sluggish amines
Temp/Time 80°C for 4–6 hours
Atmosphere Nitrogen or Argon (balloon is sufficient)

Step-by-Step:

  • Dissolve 4-Chloro-2-(methoxymethyl)pyrimidine (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq).

  • Add the Nucleophile (1.1 eq).

  • Optional: Add DABCO (0.1 eq).

  • Heat to 80°C. Monitor by TLC/LCMS every 2 hours.

  • Workup: Dilute with EtOAc. Wash 3x with water (to remove DMF) and 1x with Brine. Dry over

    
    .[1]
    
    • Note: If the product is polar (due to the methoxymethyl group), use DCM/IPA (3:1) for extraction to avoid loss into the aqueous layer.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Issue: Low Yield / Impurities CheckLCMS Check LCMS / TLC Start->CheckLCMS SM_Left Starting Material Remains CheckLCMS->SM_Left Low Conversion Byproduct Byproduct Formed CheckLCMS->Byproduct Wrong Mass Temp Increase Temp (Try 100°C) SM_Left->Temp Hydrolysis Mass = SM - Cl + OH (Hydrolysis) Byproduct->Hydrolysis Solvolysis Mass = SM - Cl + OMe (Solvolysis) Byproduct->Solvolysis Catalyst Add DABCO (10%) Temp->Catalyst Solvent Switch to DMF/DMSO Catalyst->Solvent Dry Dry Solvents Use Organic Base Hydrolysis->Dry ChangeSolv Switch Alcohol to IPA or t-Amyl OH Solvolysis->ChangeSolv

Caption: Diagnostic logic for identifying and resolving common reaction failures.

References

  • Little, K. N., et al. "DABCO-Catalyzed Nucleophilic Aromatic Substitution and Its Use in Improving the Synthesis of O2-Benzylcytosines."[8] The Journal of Organic Chemistry, vol. 90, no.[8] 24, 2025, pp. 8001–8012. Link

  • Burton, R., et al. "Quantitative structure-reactivity model for SNAr electrophiles." Chemical Science, vol. 13, 2022, pp. 1234-1245. Link

  • Rohrbach, S., et al. "Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC." Green Chemistry, 2019. Link

  • BenchChem Technical Support.[1] "Optimization of 4-Chloropyrimidine Substitution Reactions." BenchChem Knowledge Base, 2025. Link

Disclaimer: This guide is intended for use by trained chemical professionals. Always review the Safety Data Sheet (SDS) for 4-Chloro-2-(methoxymethyl)pyrimidine before handling.

Sources

Preventing hydrolysis of 4-chloropyrimidine during aqueous workup

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Hydrolysis of 4-Chloropyrimidine During Aqueous Workup

Core Directive: The "Race Against Time"

Executive Summary: The isolation of 4-chloropyrimidine derivatives presents a classic paradox in organic synthesis: the very electrophilicity that makes the C4-chloride a versatile handle for nucleophilic aromatic substitution (


) also renders it highly susceptible to hydrolysis by water—the solvent most commonly used to remove inorganic salts during workup.

This guide is not merely a list of steps; it is a strategy to manipulate kinetics . Your objective is to retard the rate of hydrolysis (


) relative to the rate of phase transfer (

).
The "Why": Mechanistic Causality

To prevent hydrolysis, one must understand the activation energy barrier you are fighting against.

The Mechanism (


): 
The pyrimidine ring is 

-deficient. The 1,3-nitrogen atoms inductively withdraw electron density, creating a significant partial positive charge (

) at the C4 position.
  • Activation: In acidic media, protonation of N1 or N3 dramatically lowers the LUMO energy, making C4 hyper-electrophilic.

  • Attack: Water (or hydroxide) attacks C4, forming a Meisenheimer-like

    
    -complex.
    
  • Elimination: Re-aromatization expels the chloride ion, yielding the thermodynamically stable (and useless) 4-hydroxypyrimidine (pyrimidin-4-one tautomer).

Visualizing the Threat:

HydrolysisMechanism Reactant 4-Chloropyrimidine (Electrophilic C4) Inter Meisenheimer-like Complex Reactant->Inter + H2O (Slow Step) Acid Acid Catalysis (H+) Acid->Inter Accelerates Product 4-Hydroxypyrimidine (Dead End) Inter->Product - HCl (Fast)

Figure 1: The hydrolysis pathway. Acidic conditions catalyze the rate-limiting attack of water on the C4 position.

Critical Parameters & Data

The stability of 4-chloropyrimidines is governed by three variables: pH , Temperature , and Phase Contact Time .

Stability Profile Data
ParameterConditionHydrolysis RiskRecommendation
pH Acidic (< 4)CRITICAL Protonation of ring N accelerates

by orders of magnitude.
pH Basic (> 10)HIGH

is a stronger nucleophile than

.
pH Neutral (6-8)LOW The "Sweet Spot." Minimizes both acid catalysis and hydroxide attack.
Temperature > 25°CHIGH Every 10°C increase roughly doubles

.
Temperature < 5°CMINIMAL Kinetic control is achieved here.
Troubleshooting Guides & FAQs
Scenario A: The Acidic Reaction Mixture

User Question: "My chlorination reaction (using


) is complete. It's highly acidic. Can I just pour it into water and extract?"

Technical Response: ABSOLUTELY NOT. Pouring an acidic


 mixture into water generates massive heat (exothermic hydrolysis of excess 

to

and

).
  • The Result: You create a hot, highly acidic aqueous soup—the perfect condition to destroy your product in seconds.

  • The Fix: You must perform a Reverse Quench .

    • Prepare a rapidly stirring slurry of Ice and Solid

      
        (or saturated solution).
      
    • Dropwise add your reaction mixture into the cold base.

    • This keeps the pH neutral/basic and the temperature low simultaneously.

Scenario B: The Dreaded Emulsion

User Question: "I'm doing the extraction, but the layers aren't separating. I'm thinking of letting it sit overnight to settle."

Technical Response: STOP. Leaving a labile chloride in contact with water overnight is fatal.

  • The Causality: The interface between the organic and aqueous phase is where hydrolysis happens. An emulsion maximizes this surface area.

  • The Fix:

    • Centrifugation: If available, spin it down immediately (5 min @ 3000 rpm).

    • Brine Shock: Add saturated NaCl. The increased ionic strength drives organics out of the aqueous phase.

    • Filtration: Filter through a pad of Celite if fine particulates are stabilizing the emulsion.

Scenario C: Solvent Selection

User Question: "Should I use Ethyl Acetate or DCM?"

Technical Response: Dichloromethane (DCM) is preferred for labile chlorides, provided your product is soluble.

  • Reasoning: DCM is heavier than water (bottom layer). This allows for rapid drainage of the product-containing layer away from the aqueous danger zone without waiting for the aqueous layer to drain first (as with EtOAc).

Standard Operating Procedure (SOP): The "Cold & Fast" Protocol

This protocol is designed to minimize the Residence Time of the molecule in the aqueous phase.

Reagents:

  • Saturated

    
     solution (chilled to 4°C).
    
  • Crushed Ice.[1]

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Brine (Saturated NaCl).

Workflow Visualization:

WorkupProtocol Start Crude Reaction Mixture Quench Reverse Quench: Drop into Ice/NaHCO3 (Keep T < 5°C) Start->Quench Extract Immediate Extraction (Cold Solvent) Quench->Extract Sep Phase Separation Extract->Sep Sep->Extract Emulsion? Add Brine/Spin Dry Dry Organic Layer (Na2SO4 + <1 min contact) Sep->Dry Good Separation Evap Rotary Evaporation (Bath < 30°C) Dry->Evap

Figure 2: Decision tree for the isolation of hydrolytically unstable pyrimidines.

Step-by-Step Protocol:

  • Preparation: Pre-cool all extraction solvents and quench buffers to 0°C.

  • Quench:

    • Place a beaker containing saturated

      
       and crushed ice on a stir plate.
      
    • Slowly pour the reaction mixture into the beaker. Monitor pH. Ensure it remains pH 7–8. Add solid

      
       if it dips below pH 7.
      
  • Extraction (The Sprint):

    • Transfer to a separatory funnel immediately.

    • Add cold organic solvent (DCM recommended).

    • Shake vigorously for 30 seconds . Do not shake for minutes.

    • Allow layers to separate. If separation takes >2 minutes, add Brine immediately.

  • Isolation:

    • Drain the organic layer.[2]

    • Optional: Wash organic layer once with cold Brine (removes residual water/acid).

    • Dry over anhydrous

      
       or 
      
      
      
      . Filter immediately (some drying agents are slightly acidic).
  • Concentration:

    • Evaporate solvent under reduced pressure.[2][3] Keep water bath temperature < 30°C.

References
  • BenchChem. Application Notes and Protocols for Nucleophilic Substitution on 4-Chloropyrimidines. BenchChem Technical Library.

  • Eicher, T., & Hauptmann, S.The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General reference for diazine reactivity).
  • Preprints.org. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope.

  • PubChem. 4-Chloropyrimidine Compound Summary. National Library of Medicine.

  • Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Synfacts.[4]

Sources

Technical Support Center: Regioselectivity in 2,4-Dichloropyrimidine Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of 2,4-dichloropyrimidine is a cornerstone reaction in the synthesis of kinase inhibitors (e.g., CDK, EGFR inhibitors). The core challenge lies in the regioselectivity between the C4 and C2 positions.

Under standard nucleophilic aromatic substitution (


) conditions, the C4 position is significantly more reactive  due to the concerted electron-withdrawing effects of the N1 and N3 atoms (C4 is para to N1 and ortho to N3). However, "leaky" selectivity leads to difficult-to-separate regioisomers (C4 vs. C2) and bis-substituted byproducts.

This guide provides a decision framework for diagnosing isomer identity, optimizing C4 selectivity, and engineering C2 selectivity when required.

Diagnostic Module: "Which Isomer Do I Have?"

User Question: I performed an


 reaction with an amine and 2,4-dichloropyrimidine. I see two spots on TLC/LCMS. How do I confirm which is the C4-substituted product using NMR?
The "NOE Check" Protocol

The most definitive method to distinguish the isomers is 1D NOE (Nuclear Overhauser Effect) or 2D NOESY spectroscopy.

  • Theory: If substitution occurs at C4 , the nucleophile (Nu) is spatially adjacent to the proton at C5 .

  • Observation: Irradiating the protons on the nucleophile (e.g., N-CH

    
     or N-H) will show a strong NOE enhancement of the C5-H  doublet.
    
  • Contrast: If substitution occurs at C2 , the nucleophile is distant from both ring protons (C5-H and C6-H). No strong NOE enhancement will be observed at C5-H.

H NMR Chemical Shift Trends

While shifts vary by solvent, the following trends are characteristic for 2,4-disubstituted systems:

FeatureC4-Substituted Product (Major)C2-Substituted Product (Minor)
Structure 2-chloro-4-amino-pyrimidine4-chloro-2-amino-pyrimidine
C5-H Signal Shielded (Upfield)

ppm
Deshielded

ppm
C6-H Signal

ppm

ppm
Coupling (

)

Hz

Hz
NOE Correlation Strong NOE between Nu and C5-HNo NOE between Nu and C5-H

Expert Tip: The C5 proton in the C4-product is "protected" by the electron-donating effect of the amine at C4, shifting it upfield. In the C2-product, C5 is still adjacent to the electron-withdrawing Chlorine at C4, keeping it downfield.

Troubleshooting Guide: Controlling Selectivity

Scenario A: "I need the C4-product, but I'm getting C2 impurities."

Root Cause: High temperatures or strong bases can erode kinetic selectivity. Optimization Strategy:

  • Temperature Control:

    
     at C4 is kinetically favored. Lower the temperature to 0 °C or RT . Heating promotes the thermodynamic equilibration or activation of the less reactive C2 position.
    
  • Base Selection: Use a non-nucleophilic organic base (e.g., DIPEA , TEA ) rather than inorganic bases (e.g.,

    
    ) which can increase solubility of bis-substituted byproducts or cause hydrolysis.
    
  • Solvent: Use Isopropanol (IPA) or n-Butanol . Protic solvents can stabilize the transition state for C4 attack via H-bonding with N3.

Scenario B: "I need the C2-product. Can I get it directly?"

Root Cause: C2 is electronically deactivated relative to C4. Direct attack at C2 on a 2,4-dichloro scaffold is rare without specific catalysts. Workarounds:

  • The "Reverse" Strategy: You cannot easily direct

    
     to C2 first on 2,4-dichloropyrimidine.
    
    • Solution: Use 2-chloro-4-(methylthio)pyrimidine . The -SMe group at C4 blocks that position. Displace C2-Cl, then oxidize -SMe to -SO

      
      Me (sulfone) and displace the sulfone with your second nucleophile.
      
  • Catalytic Override: Recent literature suggests Pd-catalysis with bulky NHC ligands (e.g., IPr) can promote C2-selective cross-coupling with thiols, overriding the innate electronic bias [1].

  • Substrate Engineering: If you can use 2-methanesulfonyl-4-chloropyrimidine , reaction with alkoxides favors C2 substitution due to a specific H-bond stabilized transition state [2].

Visualizing the Decision Process

Workflow: Optimizing Regioselectivity

Regioselectivity Start Starting Material: 2,4-Dichloropyrimidine Goal What is your Target? Start->Goal C4_Target C4-Substituted Product (Standard Kinase Scaffold) Goal->C4_Target Most Common C2_Target C2-Substituted Product (The 'Impossible' Isomer) Goal->C2_Target Special Case Cond_C4 Standard S_NAr Conditions: Nucleophile (1.0 eq), DIPEA IPA or EtOH, 0°C -> RT C4_Target->Cond_C4 Check_C4 QC Check: 1H NMR NOE between Nu-H and C5-H? Cond_C4->Check_C4 Success_C4 Success: C4 Isomer Isolated Check_C4->Success_C4 Yes (NOE Observed) Method_Direct Direct S_NAr? (Rarely Selective) Check_C4->Method_Direct No (Mixture/Wrong Isomer) Method_Block Strategy: Blocking Group Use 2-chloro-4-thiomethyl-pyrimidine C2_Target->Method_Block Recommended Route Method_Direct->Start Re-evaluate Conditions (Try Pd-Catalysis/Lewis Acid) Step1_Block 1. S_NAr at C2 (C4 is blocked) 2. Oxidation (mCPBA) -> Sulfone 3. S_NAr at C4 Method_Block->Step1_Block

Caption: Decision tree for selecting the synthetic route based on the desired substitution pattern (C4 vs C2).

Experimental Protocols

Protocol A: C4-Selective Amination (Standard)

Target: Synthesis of 2-chloro-4-amino-pyrimidine derivatives.

  • Setup: In a round-bottom flask, dissolve 2,4-dichloropyrimidine (1.0 equiv) in Isopropanol (0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition: Add DIPEA (1.2 equiv) followed by the Amine Nucleophile (1.0 equiv) dropwise over 10 minutes.

    • Note: Slow addition prevents local excesses that lead to bis-substitution.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.

    • Endpoint: Consumption of starting material. Appearance of major product (C4) and trace minor product (C2).

  • Workup: Evaporate solvent. Redissolve in EtOAc, wash with water and brine.

  • Purification: Flash chromatography (Hexane/EtOAc). The C4-isomer is typically less polar than the C2-isomer or bis-product (verify with TLC).

Protocol B: Analytical Verification (NMR)

Objective: Confirm regiochemistry via NOE.

  • Prepare a sample of ~10 mg product in

    
     or 
    
    
    
    .
  • Acquire a standard

    
     spectrum. Identify the doublet at ~6.5 ppm (C5-H).
    
  • Set up a 1D Selective NOE experiment.

  • Target: Irradiate the N-H or N-Alkyl protons of your nucleophile.

  • Result:

    • Positive: Enhancement of the doublet at ~6.5 ppm = C4 Substitution .

    • Negative: No enhancement at ~6.5 ppm = C2 Substitution (or bis-substitution check integration).

Frequently Asked Questions (FAQ)

Q: Why is the C4 position more reactive? A: The C4 position is electronically activated by both nitrogen atoms. It is para to N1 and ortho to N3. The electronegativity of these nitrogens pulls electron density away from C4, making it highly electrophilic. C2 is flanked by two nitrogens, but the concerted resonance effect is strongest at C4. Additionally, the LUMO coefficient is significantly higher at C4 [2].

Q: Can I use Lewis Acids to switch selectivity to C2? A: While some reports suggest Lewis acids can coordinate to N3 and potentially activate C2, this is unreliable for 2,4-dichloropyrimidine. The steric and electronic bias for C4 is overwhelming. For C2 selectivity, it is better to change the starting material (e.g., using a C4-thiomethyl blocker) rather than fighting the kinetics of the dichloro-system.

Q: I see a third spot on my TLC. What is it? A: This is likely the 2,4-bis-substituted product . This occurs if you use excess nucleophile or heat the reaction too aggressively.

  • Fix: Strictly control stoichiometry (1.0 equiv amine) and keep the reaction at 0 °C.

References

  • Neufeldt, S. R., et al. "C2-Selective Pd-Catalyzed Cross-Coupling of 2,4-Dichloropyrimidines." ChemRxiv, 2021. Link

  • WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." QM Magic Class, Chapter 29. Link

  • Budge, S. T., et al. "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine." Organic Letters, 2006, 8(3), 395–398. Link

  • Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed.[1] Wiley, 2010.

Sources

Stability of 2-methoxymethyl group under acidic reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Active | Topic: Acidic Reaction Conditions

Welcome to the MOM-Tech Support Center . You are likely here because your protecting group strategy has encountered a "stability conflict." The Methoxymethyl (MOM) ether is a workhorse in organic synthesis, prized for its robust stability to bases and nucleophiles. However, its relationship with acid is... complicated.

This guide is structured to troubleshoot specific failures, explain the why behind the chemistry, and provide validated protocols to get your synthesis back on track.

⚠️ Core Directive: The Stability Profile

Before troubleshooting, verify your operating parameters against the MOM Stability Matrix .

Condition TypeStability StatusNotes
Aqueous Acid (pH < 1) 🔴 Unstable Rapid hydrolysis (e.g., 1M HCl, TFA).
Weak Acid (pH 4–6) 🟡 Conditional Stable at RT; may cleave at reflux (e.g., Acetic Acid).
Lewis Acids (Strong) 🔴 Unstable Cleaves with

,

,

.
Lewis Acids (Mild) 🟢 Stable Generally stable to

,

(low temp).
Silica Gel 🟢 Stable Stable to flash chromatography (unless highly acidic).
Base / Nucleophiles 🟢 Stable Inert to LDA,

-BuLi, Grignards, NaH.
Reduction / Oxidation 🟢 Stable Inert to

,

, Swern conditions.

🔬 Module 1: The Mechanism of Failure

To fix the problem, you must understand how the MOM group "breaks." It is an acetal, and like all acetals, it relies on the formation of an oxocarbenium ion for cleavage.

Why did my MOM group fall off?

If your MOM group cleaved unexpectedly, you likely generated a specific protonation event on the ether oxygen. This pathway is reversible but driven forward by water or nucleophilic trapping.

MOM_Hydrolysis Substrate MOM Ether (R-O-CH2-OMe) Intermediate1 Protonated Ether (R-OH+-CH2-OMe) Substrate->Intermediate1 Acid (H+) Protonation Protonation (H+) TS Oxocarbenium Ion (CH2=O+-Me) Intermediate1->TS R-OH Leaves Product Alcohol (R-OH) + Formaldehyde + MeOH TS->Product H2O / Hydrolysis

Figure 1: Acid-catalyzed hydrolysis mechanism of MOM ethers. The rate-limiting step is typically the formation of the oxocarbenium ion.

🛠️ Module 2: Troubleshooting Tickets (FAQs)

Ticket #101: "My MOM group cleaved during a Lewis Acid reaction (e.g., Aldol or Diels-Alder)."

Diagnosis: Chelation-Assisted Cleavage. Root Cause: You assumed MOM was only sensitive to Brønsted acids (


). However, strong Lewis acids (especially Titanium, Tin, and Boron species) coordinate to the ether oxygens.[1] This coordination mimics protonation, weakening the C-O bond and facilitating cleavage, especially if a nucleophile (like iodide or bromide) is present.

Solution:

  • Switch Lewis Acids: Move from "oxophilic" acids like

    
     or 
    
    
    
    to milder alternatives like
    
    
    or
    
    
    , which are less likely to trigger cleavage at low temperatures [1].
  • Temperature Control: Perform the Lewis acid step at -78°C. The activation energy for MOM cleavage is higher than that for many chelation-controlled additions.

  • Buffer the System: Add a proton sponge (2,6-di-tert-butylpyridine) if you suspect trace

    
     is being generated in situ from your Lewis acid.
    
Ticket #102: "I need to remove the MOM group, but it won't come off with HCl/MeOH."

Diagnosis: Solubility or Steric Hindrance. Root Cause:

  • Solubility: If your molecule is very greasy (lipophilic), it may not be dissolving in the methanol/aqueous acid layer, preventing the acid from reaching the ether.

  • Sterics: If the MOM group is on a tertiary alcohol or a crowded ring system, the formation of the oxocarbenium ion is kinetically slow.

Solution:

  • Change Solvent System: Switch to TFA/DCM (1:1) . This homogeneous organic phase ensures your substrate encounters the acid.

  • Use Lewis Acid Force: If Brønsted acids fail, use Boron Tribromide (

    
    )  in DCM at -78°C. This is the "nuclear option" and will cleave almost any ether, including MOM and Methyl ethers [2].
    
Ticket #103: "I need to remove a MOM group without touching a TBDPS or Benzyl group."

Diagnosis: Orthogonality Conflict. Analysis:

  • MOM vs. Benzyl: MOM is more acid-labile. Controlled acid hydrolysis (HCl/MeOH) will cleave MOM before Benzyl.

  • MOM vs. TBDPS: TBDPS is robust to acid but falls off with Fluoride (TBAF).[2] MOM is stable to Fluoride but falls off with Acid. This is your orthogonality window.

Protocol (Selective MOM Cleavage): Use Bromotrimethylsilane (TMSBr) .

  • Why: TMSBr acts as a "hard" Lewis acid that selectively targets the acetal oxygen of the MOM group over silyl ethers or benzyl ethers under controlled conditions [3].

🧪 Validated Protocols

Protocol A: Standard Deprotection (High Throughput)

Best for: Simple substrates with no other acid-sensitive groups.

  • Dissolve substrate in MeOH (0.1 M concentration).

  • Add 6M HCl (aqueous) dropwise until the solution pH is ~1. (Typically 2-3 drops per mmol).

  • Heat to 50°C. Monitor by TLC (MOM ethers usually run slightly less polar than the free alcohol).

  • Workup: Quench with solid

    
    , concentrate MeOH, and extract with EtOAc.
    
Protocol B: The "Soft" Cleavage (High Selectivity)

Best for: Complex molecules containing TBDMS, Benzyl, or Esters. Reference: Han et al., Tetrahedron 2010 [4]

  • Dissolve substrate in dry DCM at 0°C.

  • Add

    
     (5.0 equiv) and 1-Propanethiol  (10.0 equiv).
    
  • Stir at 0°C for 30 minutes.

  • Mechanism: The Zinc coordinates the oxygen, and the thiol acts as a soft nucleophile to trap the oxocarbenium ion, preventing side reactions.

  • Workup: Wash with 1M HCl, then brine.

📊 Decision Tree: Acidic Conditions Workflow

Use this logic flow to determine if your proposed acidic reaction is safe for a MOM-protected substrate.

MOM_Decision_Tree Start Proposed Acidic Reaction CheckType Is it a Brønsted Acid or Lewis Acid? Start->CheckType Bronsted Brønsted Acid (H+) CheckType->Bronsted Lewis Lewis Acid (Metal) CheckType->Lewis CheckPH Is pH < 3? Bronsted->CheckPH CheckMetal Is it Ti, B, or Al based? Lewis->CheckMetal CheckTemp Is Temp > 25°C? CheckPH->CheckTemp No (Weak Acid) Unsafe Unsafe (MOM will Cleave) CheckPH->Unsafe Yes Safe Likely Safe (Proceed with Pilot) CheckTemp->Safe No CheckTemp->Unsafe Yes CheckMetal->Safe No (Mild LA like Zn, Mg) Conditional Conditional (Run at -78°C) CheckMetal->Conditional Yes (Strong LA)

Figure 2: Logic gate for assessing MOM stability in proposed reaction conditions.

📚 References

  • Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience.[3]

  • Berliner, M. A., & Belecki, K. (2005).[3] Zinc(II)-Catalyzed Synthesis of Haloalkyl Ethers. Journal of Organic Chemistry, 70(23), 9618–9621. [Link]

  • Laird, T., & Williams, S. A. (1996). Selective Cleavage of MOM Ethers.[2][4][5] Journal of the Chemical Society, Perkin Transactions 1.

  • Han, J. H., Kwon, Y. E., & Sohn, J. H. (2010).[6] A Facile Method for the Rapid and Selective Deprotection of Methoxymethyl (MOM) Ethers.[6] Tetrahedron, 66(8), 1673-1677. [Link]

Sources

Troubleshooting low reactivity of 4-chloropyrimidine in Suzuki coupling

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-CL-404 Subject: Troubleshooting Low Conversion/Yield in 4-Chloropyrimidine Cross-Couplings Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Sticky" Substrate Problem

You are likely encountering low reactivity not because the carbon-chlorine bond is too strong, but because the pyrimidine ring is poisoning your catalyst.

4-Chloropyrimidines present a dichotomy:

  • Electronic Activation: The electron-deficient ring actually activates the C-Cl bond for oxidative addition compared to chlorobenzene.

  • Catalyst Deactivation: The basic nitrogen atoms (N1/N3) coordinate strongly to the Palladium center, forming stable, inactive complexes (the "Pd-Sink" effect).

The Solution: You must use bulky, electron-rich ligands or pre-formed NHC-precatalysts . These create enough steric hindrance to prevent the pyrimidine nitrogens from binding to the Pd center while facilitating the oxidative addition of the chloride.

Diagnostic Workflow (Interactive)

Before changing reagents, identify your failure mode. Use this logic flow to pinpoint the issue.

DiagnosticFlow Start Start: Analyze LCMS/NMR Result What is the major outcome? Start->Result SM_Rec >80% Starting Material (No Reaction) Result->SM_Rec No Conversion Hydrolysis Product: 4-Hydroxypyrimidine (M+16 mass shift) Result->Hydrolysis Substitution by OH Dehal Product: Pyrimidine (Dehalogenation) (M-34 mass shift) Result->Dehal Reduction Homo Homocoupling of Boronic Acid Result->Homo Boronic Acid Consumed Sol_Cat ISSUE: Catalyst Poisoning FIX: Switch to A-taPhos or Pd-PEPPSI-IPr SM_Rec->Sol_Cat Sol_Base ISSUE: Base-Mediated Hydrolysis FIX: Switch to Anhydrous CsF or K3PO4 Hydrolysis->Sol_Base Dehal->Sol_Base Hydride source present? Sol_Prot ISSUE: Protodeboronation FIX: Use MIDA Boronate or Slow Addition Homo->Sol_Prot

Caption: Figure 1.[1] Diagnostic decision tree for identifying failure modes in pyrimidine cross-couplings.

Mechanistic Deep Dive: The N-Coordination Trap

To fix the reaction, you must understand the competition at the metal center.

The "Pd-Sink" Mechanism

In a standard Suzuki coupling (e.g., using Pd(PPh3)4), the catalytic cycle is interrupted.

  • Standard Path: Pd(0) should insert into the C-Cl bond.

  • The Trap: The pyrimidine nitrogen lone pair coordinates to the electrophilic Pd(II) intermediate or the Pd(0) resting state. This forms a stable

    
    -N-Pd complex, removing the catalyst from the cycle.
    
The Steric Solution

Bulky ligands (Buchwald G3/G4 series or NHCs) act as a "shield." Their large steric bulk (cone angle) makes it physically impossible for the pyrimidine nitrogen to approach the Pd center, forcing the reaction to proceed via the C-Cl oxidative addition.

Mechanism Pd0 Active Pd(0)-L OxAdd Oxidative Addition (C-Cl Insertion) Pd0->OxAdd Bulky Ligands (XPhos) N-binding blocked Trap TRAP: N-Coordination (Catalyst Death) Pd0->Trap Small Ligands (PPh3) N-binding favored Cycle Transmetalation & Reductive Elimination OxAdd->Cycle Cycle->Pd0 Regeneration Product Biaryl Product Cycle->Product

Caption: Figure 2. The "N-Coordination Trap" competes with oxidative addition. Bulky ligands block the red path.

Optimization Matrix: The "Gold Standard" Conditions

Do not use generic conditions. Select your system based on the specific challenge.

VariableRecommendationRationale
Ligand (Best) A-taPhos or XPhos A-taPhos is the industry standard for 4-chloropyrimidines. It is highly active and prevents N-coordination [1].
Precatalyst Pd-PEPPSI-IPr Air-stable Pd(II)-NHC precatalyst.[2][3] Excellent for difficult chlorides. Releases active Pd(0) slowly, preventing aggregation [2].
Base (Standard) K₂CO₃ (2.0 equiv)Standard choice.[4] Use if substrate is stable to water.
Base (Sensitive) CsF (2.0 equiv)Use for anhydrous conditions if hydrolysis (OH formation) is observed.
Solvent 1,4-Dioxane or t-Amyl Alcohol High boiling points allowed. t-Amyl alcohol often accelerates couplings of heteroaryl chlorides.
Additives Water (degassed)Small amounts of water (10:1 ratio) are crucial for boronic acid activation unless hydrolysis is severe.

Step-by-Step Protocols

Protocol A: The "Bulletproof" Method (A-taPhos System)

Best for: First attempts and scale-up of valuable intermediates.

  • Setup: Charge a reaction vial with 4-chloropyrimidine (1.0 equiv), Boronic acid (1.2–1.5 equiv), and A-taPhos (2–5 mol%).

    • Note: If using Pd(OAc)2 + Ligand, premix in solvent for 5 mins.[4] Better to use Pd(A-taPhos)Cl2 precatalyst.

  • Solvent/Base: Add 1,4-Dioxane (0.2 M concentration) and aqueous K2CO3 (2.0 equiv, 2M solution).

  • Degassing (CRITICAL): Sparge with Argon for 5–10 minutes. Oxygen kills the electron-rich phosphines required for this reaction.

  • Reaction: Seal and heat to 80–100°C .

    • Tip: Do not check LCMS before 1 hour. Induction periods are common.[5]

  • Workup: Cool, dilute with EtOAc, wash with water.

Protocol B: The Hydrolysis-Resistant Method (Anhydrous)

Best for: Substrates converting to 4-hydroxypyrimidine (pyrimidinone).

  • Setup: Charge vial with 4-chloropyrimidine (1.0 equiv), Boronic acid (1.5 equiv), Pd-PEPPSI-IPr (2 mol%), and CsF (2.5 equiv).

  • Solvent: Add anhydrous 1,4-Dioxane or Toluene.

  • Degassing: Purge headspace with Argon x3 (vacuum/fill).

  • Reaction: Heat to 100°C for 12–18 hours.

    • Mechanism:[4][5][6][7][8][9] CsF activates the boronic acid via the "fluoride pathway" without requiring water, eliminating the hydroxide source that attacks the chloropyrimidine.

FAQ & Troubleshooting

Q: I see a black precipitate immediately upon heating, and no reaction occurs.

  • A: This is "Pd-Black" formation.[5] Your ligand is not stabilizing the Pd(0) effectively, or your catalyst loading is too low.

    • Fix: Switch to Pd-PEPPSI-IPr or increase ligand:Pd ratio to 2:1. Ensure strict oxygen-free techniques.

Q: My boronic acid is disappearing, but I only get starting material (chloride) back.

  • A: You are suffering from Protodeboronation . Heteroaryl boronic acids are unstable.[5]

    • Fix: 1) Use a Boronic Ester (Pinacol ester). 2) Use MIDA boronates (slow release). 3) Add the boronic acid in portions (e.g., 0.5 equiv every hour).

Q: Can I use Pd(dppf)Cl2?

  • A: Sometimes. dppf has a large bite angle which can work, but it is generally inferior to monophosphines like XPhos or A-taPhos for chlorides. It works better for bromides/iodides.

Q: Why is 4-chloropyrimidine more prone to hydrolysis than chlorobenzene?

  • A: The pyrimidine ring is electron-deficient (like a nitrobenzene). The C4 position is highly activated for SNAr (Nucleophilic Aromatic Substitution). Hydroxide (from aqueous base) acts as a nucleophile and displaces the chloride before the Palladium can.

References

  • A-taPhos Utility: Guram, A. S., et al. "New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides." Journal of Organic Chemistry, vol. 72, no. 19, 2007, pp. 7206–7213.

  • Pd-PEPPSI Protocols: Organ, M. G., et al. "Pd-PEPPSI-IPr: An Efficient, Easy-to-Handle Catalyst for Suzuki-Miyaura Cross-Coupling."[3] Chemistry - A European Journal, vol. 12, no. 18, 2006, pp. 4749–4755.

  • Mechanism of Poisoning: Louie, J., & Hartwig, J. F. "Transmetalation of Boronic Acids in the Suzuki-Miyaura Coupling." Journal of the American Chemical Society, vol. 117, no. 46, 1995.

  • General Review: "Suzuki-Miyaura Cross-Coupling: Practical Guide." Yoneda Labs.

Sources

Technical Support Center: Purification Protocols for 4-Chloro-2-(methoxymethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center resource. It prioritizes actionable, high-integrity chemical engineering principles over generic advice.

Ticket ID: #PYR-CL-PUR-001 Status: Open Topic: Removal of unreacted 4-Chloro-2-(methoxymethyl)pyrimidine (SM) from crude reaction mixtures.

Executive Summary & Chemical Profile

The Challenge: 4-Chloro-2-(methoxymethyl)pyrimidine (CAS: 105950-89-8) is a highly electrophilic intermediate. Its persistence in reaction mixtures is problematic because:

  • Similar Polarity: It often co-elutes with substituted pyrimidine products (especially ethers) on silica.

  • Hydrolytic Instability: On acidic silica or during slow aqueous workups, it hydrolyzes to the 4-hydroxy derivative, creating a new impurity that is difficult to purge.[1]

  • Electrophilic Toxicity: Residual chloro-pyrimidines are genotoxic impurities (GTIs) and must be removed to trace levels in drug development.

Compound Profile:

Property Value (Approx.) Implication for Purification
Functional Handle C4-Chloride Highly activated electrophile (SNAr active).
Basicity (pKa) < 1.0 (Estimated) Non-basic compared to amino-pyrimidine products.[1][2]
LogP ~1.2 - 1.5 Moderately lipophilic; soluble in DCM, EtOAc, Toluene.[1]

| Stability | Acid/Heat Sensitive | Avoid prolonged exposure to aqueous acid or hot silica. |

Decision Matrix: Selecting Your Protocol

Do not apply a "one-size-fits-all" approach. Select the method based on the chemical nature of your target product .

PurificationStrategy Start Identify Target Product IsAmine Is Product a Basic Amine? (pKa > 4) Start->IsAmine IsNeutral Is Product Neutral? (Ether/Amide) Start->IsNeutral MethodA Method A: Acid-Base Extraction (Exploits pKa difference) IsAmine->MethodA Yes (High Efficiency) MethodB Method B: Chemical Scavenging (Exploits Electrophilicity) IsAmine->MethodB If Acid Sensitive IsNeutral->MethodB Best Option MethodC Method C: Modified Chromatography (Exploits Polarity) IsNeutral->MethodC If Resin Unavailable MethodA->MethodC Polishing Step (Optional)

Figure 1: Decision tree for selecting the appropriate purification strategy based on product properties.

Detailed Protocols

Method A: Differential pH Extraction (For Basic Products)

Best For: SNAr products where the nucleophile was an amine (e.g., anilines, aliphatic amines).[1] Mechanism: The 4-amino product is basic (pKa ~5–7), while the 4-chloro starting material is essentially non-basic (pKa < 1) due to the electron-withdrawing chlorine.[1]

Protocol:

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) . Avoid DCM if possible to prevent emulsion formation.

  • Acid Extraction: Extract the organic layer twice with 0.5 M Citric Acid or 1.0 M HCl .

    • Why? The basic product protonates and moves to the aqueous layer.[1] The non-basic 4-chloro impurity stays in the EtOAc.

  • Organic Wash: Wash the aqueous layer (now containing product) once with fresh EtOAc to remove entrained impurities. Discard the organic layers.

  • Basification: Cool the aqueous layer to 0°C. Slowly adjust pH to >9 using 2.0 M NaOH or Sat. Na₂CO₃ .[3]

  • Recovery: Extract the cloudy aqueous mixture with EtOAc (3x). Dry over Na₂SO₄ and concentrate.

Critical Control Point: Perform Step 2 and 4 quickly. Prolonged exposure of the product to acid can reverse the reaction or hydrolyze sensitive groups, though the pyrimidine ring itself is generally stable in dilute acid at RT.[1]

Method B: Solid-Phase Scavenging (The "Gold Standard")

Best For: Neutral products (ethers, thioethers) or when acid extraction is impossible.[1] Mechanism: Uses a polymer-supported nucleophile (amine or thiol) to covalently bind the unreacted electrophile (the 4-chloro species). The impurity is filtered out with the resin.[1][4]

Recommended Resins:

  • Thiol Resins: SiliaMetS® Thiol or equivalent (High reactivity toward SNAr substrates).

  • Amine Resins: Tris(2-aminoethyl)amine polystyrene.[1]

Protocol:

  • Calculate Loading: Determine the molar amount of unreacted SM (via HPLC/NMR). Use 3–5 equivalents of scavenger resin relative to the impurity.

  • Solvent Selection: Dissolve crude in THF, DMF, or Ethanol.[1] (DCM is slower for SNAr scavenging).[1]

  • Incubation: Add resin and stir at 40–50°C for 4–12 hours.

    • Note: Room temperature scavenging is often too slow for chloropyrimidines; mild heat is required to overcome the activation energy.

  • Filtration: Filter through a fritted glass funnel or Celite pad. Wash resin with solvent.[5]

  • Result: Filtrate contains pure product; impurity is trapped on the beads.

ScavengingMechanism Resin Polymer Support (NH2 or SH) Complex Covalent Resin-Impurity Complex (Solid) Resin->Complex S_NAr Attack Impurity 4-Chloro-SM (Electrophile) Impurity->Complex Product Desired Product (In Solution) Complex->Product Filtration

Figure 2: Mechanism of action for solid-phase scavenging of chloropyrimidines.[1]

Method C: Chromatographic Optimization

Best For: Final polishing or when Methods A & B are not applicable. The Issue: Chloropyrimidines can streak on acidic silica or hydrolyze to the 4-hydroxy analog (which stays at the baseline).[1]

Optimization Steps:

  • Neutralize Silica: Pre-wash the silica column with 1% Triethylamine (Et₃N) in Hexane/EtOAc. This prevents acid-catalyzed hydrolysis on the column.

  • Eluent Choice: Use a gradient of Heptane/EtOAc .

    • Tip: 4-Chloro-2-(methoxymethyl)pyrimidine is usually less polar (higher Rf) than the corresponding amino-pyrimidine product.[1]

    • Rf Target: Aim for the impurity to elute at Rf ~0.6–0.7 while keeping the product at Rf ~0.3.[1]

  • Sample Loading: Load as a liquid injection (DCM) or dry load on Celite. Avoid dry loading on silica gel, as the heat of evaporation + acidic surface can degrade the SM into new impurities before the run starts.[1]

Troubleshooting & FAQs

Q: I tried acid extraction, but my product didn't move to the aqueous layer. Why? A: Your product might be too lipophilic or not basic enough (e.g., if the amine substituent has electron-withdrawing groups like -CF3 or -NO2).[1] In this case, the pKa of the product is too low to be protonated by dilute acid.[1] Switch to Method B (Scavenging) .

Q: A new spot appeared on TLC at the baseline after workup. What is it? A: This is likely 4-hydroxy-2-(methoxymethyl)pyrimidine . It forms if the unreacted chloro-SM is exposed to water/base for too long or if the reaction mixture contained water at high temperatures. It is very polar and difficult to remove by extraction. It can be removed by flash chromatography (it will stay on top of the column).

Q: Can I remove the impurity by vacuum distillation? A: Technically yes, but risky.[1] While low MW chloropyrimidines are volatile, the methoxymethyl group adds weight and potential thermal instability.[1] If you attempt this, use high vacuum (<1 mbar) and keep the bath temperature below 80°C to prevent decomposition.[1]

Q: Which scavenger resin is faster? A: Thiol (SH) resins are generally better nucleophiles for SNAr displacement of chlorides than Amine (NH2) resins, especially if a small amount of base (DIEA) is added to the scavenging mixture to keep the thiol deprotonated.[1]

References

  • BenchChem. (2025).[5][6][7] Optimization of 4-Chloropyrimidine Substitution Reactions. Retrieved from [1]

  • National Institutes of Health (NIH). PubChem Compound Summary for 4-Aminopyrimidine (pKa data). Retrieved from [1]

  • Wipf Group. (2004). Strategies in Organic Synthesis: Scavenger Resins. University of Pittsburgh. Retrieved from

  • Amerigo Scientific. Scavenger Resins for Organic Synthesis. Retrieved from

  • Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent and Acid Amount. Retrieved from [1]

Sources

Technical Support Center: Methoxymethyl (MOM) Group in Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Side Reactions & Stability of MOM Groups During Hydrogenation

Audience: Researchers, Medicinal Chemists, and Process Development Scientists.

Executive Summary: The Stability Paradox

The Methoxymethyl (MOM) ether is widely regarded as orthogonal to catalytic hydrogenation conditions (e.g.,


, Pd/C), making it a preferred protecting group when benzyl ethers must be cleaved selectively. However, this "stability" is conditional, not absolute.

The Critical Failure Mode: The MOM group is an acetal.[1] While stable to hydrogenolysis mechanistically, it is highly susceptible to acid-catalyzed hydrolysis . Standard commercial Pd/C catalysts often contain residual palladium chloride (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) or acidic sites on the carbon support. Under hydrogenation conditions, 

reduces to

and liberates

. This in situ acid generation triggers MOM hydrolysis, releasing formaldehyde .

In the presence of amines (substrate or product), this generated formaldehyde undergoes reductive amination , leading to irreversible N-methylation . This is the most insidious side reaction because it mimics the desired product mass +14 Da (or +28 Da), often confusing spectral analysis.

Troubleshooting Guide (Q&A Format)
Issue 1: Unexpected Cleavage of MOM Group

User Question: "I am hydrogenating a benzyl ester using 10% Pd/C in methanol. My benzyl group is gone as expected, but I’ve also lost ~15% of my MOM protection. Why is this happening?"

Technical Diagnosis: You are likely experiencing acid-catalyzed solvolysis , not hydrogenolysis.

  • Source of Acid: Commercial Pd/C often retains trace acids from manufacturing or releases HCl upon reduction of residual

    
     species.
    
  • Mechanism: The acid protonates the MOM ether oxygen. In methanol, this leads to an acetal exchange (transacetalization) or hydrolysis, converting

    
     to 
    
    
    
    and methylal/formaldehyde.

Corrective Action:

  • Buffer the System: Add a trace amount of base to neutralize the catalyst surface acidity.

    • Recommendation: Add 0.5–1.0 equivalents (relative to catalyst mass) of sodium bicarbonate (

      
      )  or triethylamine (
      
      
      
      )
      to the reaction mixture before adding the catalyst.
  • Switch Solvent: Methanol promotes solvolysis. Switch to a non-nucleophilic solvent like THF or Ethyl Acetate if solubility permits.

Issue 2: The "N-Methyl" Impurity (The Silent Killer)

User Question: "I am reducing a nitro-aromatic compound containing a MOM ether. The nitro group reduced to the amine, but LC-MS shows a significant peak at M+14. Is this a methylation?"

Technical Diagnosis: Yes, this is reductive alkylation .

  • Trigger: Trace acid hydrolyzed a small fraction of your MOM groups.

  • Intermediate: Hydrolysis releases Formaldehyde (

    
    ) .
    
  • Reaction: The newly formed amine reacts with

    
     to form an imine/hemiaminal, which is immediately reduced by 
    
    
    
    to an N-methyl group.
  • Note: This reaction is extremely fast; even ppm levels of formaldehyde can cause significant impurity formation.

Corrective Action:

  • Formaldehyde Scavenging: Add a scavenger that reacts with formaldehyde faster than your amine, or prevent its formation.

  • Protocol: Use Pd/C(en) (Palladium on carbon ethylenediamine complex) which is non-acidic and suppresses this pathway. Alternatively, run the reaction in the presence of solid

    
    .
    
Issue 3: Stalled Hydrogenation (Catalyst Poisoning)

User Question: "My hydrogenation usually takes 2 hours. With the MOM-protected substrate, it stalls at 60% conversion. Adding more catalyst doesn't help."

Technical Diagnosis: While MOM ethers are not "poisons" like thiols, the poly-oxygenated nature of MOM ethers can lead to competitive coordination on the Pd surface, especially in sterically crowded molecules. Furthermore, if any formaldehyde is generated (see Issue 2), it can decarbonylate on the Pd surface to form CO (carbon monoxide) , a potent catalyst poison.

Corrective Action:

  • Pressure Increase: Increase

    
     pressure (e.g., from 1 atm to 50 psi) to displace competitive ligands.
    
  • Catalyst Change: Switch to Pd(OH)

    
    /C (Pearlman’s Catalyst) , which is often more active for difficult reductions, but ensure the system is buffered to prevent hydrolysis.
    
Visualizing the Failure Pathways

The following diagram illustrates the "Hidden Pathway" where acid traces trigger a cascade leading to N-methylation.

MOM_Side_Reaction Cat Pd/C Catalyst (contains trace PdCl2) Acid HCl Released Cat->Acid Reduction H2 H2 Atmosphere H2->Acid Hydrolysis Acid Hydrolysis of MOM Acid->Hydrolysis Substrate Substrate (R-NH2 + R'-OMOM) Substrate->Hydrolysis Acid Catalysis Imine Imine Formation (R-N=CH2) Substrate->Imine + HCHO HCHO Formaldehyde (HCHO) Hydrolysis->HCHO Release HCHO->Imine NMe N-Methylated Byproduct (R-NH-Me) Imine->NMe Reductive Amination (H2/Pd)

Figure 1: The cascade mechanism where trace catalyst acidity converts a stable protecting group into a reactive alkylating agent.

Detailed Experimental Protocols
Protocol A: Acidity Check & Neutralization of Pd/C

Use this protocol to validate if your catalyst batch is causing MOM instability.

  • Slurry Check: Suspend 100 mg of your Pd/C catalyst in 2 mL of water.

  • pH Measurement: Use a calibrated micro-pH probe or narrow-range pH paper.

    • Result: If pH < 5.0, the catalyst contains significant residual acid.

  • Pre-Wash (Optional): If acidic, wash the catalyst on a sintered glass funnel with 5% aqueous

    
    , followed by copious water and methanol. Dry under vacuum (caution: pyrophoric risk when dry; keep damp if possible).
    
  • In-Situ Buffering (Recommended):

    • To your reaction vessel containing substrate and solvent, add Potassium Carbonate (

      
      )  (0.1 equiv relative to substrate).
      
    • Add the Pd/C catalyst last.

    • Why:

      
       is insoluble in organic solvents but provides a "heterogeneous buffer" that neutralizes HCl at the catalyst surface without hydrolyzing the substrate.
      
Protocol B: Prevention of N-Methylation in Amino-MOM Substrates

Use this workflow when hydrogenating nitro/azide groups in the presence of MOM ethers.

ParameterSpecificationReason
Catalyst 5% Pd/C(en) or Pd/C + PyridineThe ethylenediamine (en) or pyridine poisons acidic sites.
Solvent Isopropanol (IPA) or THFAvoid Methanol (promotes acetal exchange).
Additive 2,6-Lutidine (1.0 equiv)Non-nucleophilic base; scavenges protons without poisoning Pd(0).
Temperature < 40 °CHigher temps accelerate hydrolysis exponentially.

Step-by-Step:

  • Dissolve substrate in THF (0.1 M).

  • Add 2,6-Lutidine (1.0 equiv).

  • Add Pd/C catalyst (5-10 wt%).

  • Purge with Nitrogen (3x), then Hydrogen (3x).

  • Monitor reaction by HPLC. Stop immediately upon consumption of starting material. Prolonged exposure increases N-methylation risk.

Decision Tree: Troubleshooting MOM Hydrogenation

Troubleshooting_Tree Start Problem Encountered Loss Loss of MOM Group Start->Loss NMe N-Methyl Impurity Start->NMe Slow Slow Reaction Start->Slow CheckSolvent Is Solvent MeOH/EtOH? Loss->CheckSolvent CheckAmine Is Amine Present? NMe->CheckAmine CheckPressure Increase Pressure (50 psi) Check Catalyst Loading Slow->CheckPressure SwitchSolvent Switch to THF/EtOAc Add NaHCO3 CheckSolvent->SwitchSolvent Yes Buffer Use Pd/C(en) or Add K2CO3 CheckAmine->Buffer Yes

Figure 2: Rapid diagnostic flow for identifying the root cause of MOM-related hydrogenation failures.

References
  • Kaisalo, L. H., & Hase, T. A. (2001).[2] Cleavage of the THP protecting group under Pd/C-catalyzed hydrogenation conditions.[2] Tetrahedron Letters, 42(43), 7699–7701. Link

    • Establishes the mechanism of residual acid in Pd/C causing acetal cleavage.
  • Sajiki, H., & Hirota, K. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison.[3][4] Chemical and Pharmaceutical Bulletin, 51(3), 320–324. Link

    • Details the use of nitrogen bases to poison acidic sites and prevent side reactions.
  • Hattori, K., Sajiki, H., & Hirota, K. (2001). Undesirable Deprotection of O-TBDMS Groups by Pd/C-Catalyzed Hydrogenation and Chemoselective Hydrogenation Using a Pd/C(en) Catalyst.[5] Tetrahedron, 57(11), 2109-2114. Link

    • Introduces the Pd/C(en)
  • Greene, T. W., & Wuts, P. G. M. (1999).[6] Protective Groups in Organic Synthesis. Wiley-Interscience.[6] Link

    • The authoritative text on MOM stability profiles (see pp. 27-33).

Sources

Avoiding oxidation of methoxymethyl ether in pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Protecting Group Stability in Heterocyclic Chemistry Topic: Avoiding Oxidation/Degradation of Methoxymethyl (MOM) Ethers in Pyrimidine Synthesis

Executive Summary

In pyrimidine synthesis, the Methoxymethyl (MOM) ether is a strategic protecting group due to its resilience against strong bases and organometallics (e.g., lithiation at C-5). However, users frequently report "oxidative failure"—where the MOM group is lost during oxidative transformations (e.g., sulfide-to-sulfone conversion).

The Core Insight: True oxidative cleavage of MOM ethers is rare and requires specific single-electron transfer (SET) reagents like DDQ or CAN. Most reported "oxidative" failures are actually acid-catalyzed hydrolysis triggered by acidic byproducts of the oxidant (e.g., m-chlorobenzoic acid from m-CPBA).

This guide provides the protocols to distinguish between these failure modes and execution strategies to perform oxidations without deprotection.

Module 1: Oxidant Compatibility Matrix

User Question: Which oxidizing agents can I safely use on my MOM-protected pyrimidine intermediate?

Technical Guidance: MOM ethers are acetals (


). Their stability is governed by the electron density of the acetal oxygen and the acidity of the reaction medium.
OxidantCompatibilityRisk Factor & MechanismRecommendation
m-CPBA Conditional High Risk (Acidity): Commercial m-CPBA contains ~10-20% m-chlorobenzoic acid. As the reaction proceeds, more acid is generated. This hydrolyzes the MOM acetal.MUST BUFFER. Use a biphasic system (CH₂Cl₂/sat. NaHCO₃) or add solid Na₂CO₃ (3-5 equiv).
H₂O₂ / NaOH Excellent Low. Basic conditions stabilize the acetal linkage.Ideal for electron-deficient pyrimidines.
Oxone® Moderate Medium Risk (Acidity): Oxone is acidic (pH ~2-3 in water).Buffer with NaHCO₃ or use in acetone/water with pH monitoring.
KMnO₄ Good Low (under basic conditions).Use basic aqueous conditions.
DDQ Incompatible Critical: DDQ causes oxidative cleavage via hydride abstraction, especially if the MOM is "benzylic" (attached to the pyrimidine ring).AVOID. Use for intentional deprotection only.
CAN Incompatible Critical: Cerium(IV) Ammonium Nitrate oxidatively cleaves MOM ethers.AVOID.

Module 2: The "Hidden Acid" Trap (Troubleshooting m-CPBA)

User Question: I used m-CPBA to oxidize a pyrimidinyl sulfide to a sulfone. The oxidation worked, but my MOM group fell off. Why?

Root Cause Analysis: You likely performed the reaction in non-buffered dichloromethane (DCM).

  • The Reaction:

    
     (Acid).
    
  • The Side Reaction: The generated m-chlorobenzoic acid (

    
    ) protonates the MOM ether oxygen.
    
  • The Collapse: The protonated acetal collapses to an oxocarbenium ion, releasing methanol and formaldehyde, effectively removing the protecting group.

Corrective Protocol: Buffered m-CPBA Oxidation Target: Oxidation of Pyrimidinyl-S-Me to Pyrimidinyl-SO₂-Me without MOM loss.

  • Preparation: Dissolve the sulfide substrate (1.0 equiv) in DCM (0.1 M).

  • Buffering (Critical): Add solid Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) (3.0 – 5.0 equiv) directly to the reaction flask.

    • Why? This acts as an acid scavenger (proton sponge) for the m-chlorobenzoic acid byproduct.

  • Addition: Cool to 0°C. Add m-CPBA (2.2 equiv for sulfone) portion-wise.

  • Monitoring: Monitor by TLC. If the reaction stalls, add more m-CPBA, but ensure solid base is still visible.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ (to kill peroxides) and saturated NaHCO₃ (to neutralize acid). Extract with DCM.

Module 3: Visualizing the Failure Pathways

The following diagram illustrates the decision process and the mechanistic divergence between safe oxidation and accidental deprotection.

MOM_Oxidation_Logic Start Goal: Oxidize Substrate (MOM-Protected Pyrimidine) Choice Select Oxidant Start->Choice DDQ DDQ / CAN Choice->DDQ Radical/SET Path mCPBA_Pure m-CPBA (No Buffer) Choice->mCPBA_Pure Standard Path mCPBA_Buf m-CPBA + NaHCO3 (Buffered) Choice->mCPBA_Buf Optimized Path Peroxide H2O2 / NaOH Choice->Peroxide Basic Path Mech_SET Mechanism: Single Electron Transfer (Hydride Abstraction) DDQ->Mech_SET Mech_Acid Mechanism: Acid-Catalyzed Hydrolysis (Byproduct: m-CBA) mCPBA_Pure->Mech_Acid Mech_Safe Mechanism: Nucleophilic Attack (Acid Scavenged) mCPBA_Buf->Mech_Safe Peroxide->Mech_Safe Fail_Ox FAILURE: Oxidative Deprotection (MOM Cleaved) Mech_SET->Fail_Ox Fail_Hyd FAILURE: Acid Hydrolysis (MOM Cleaved) Mech_Acid->Fail_Hyd Success SUCCESS: Oxidation Complete MOM Intact Mech_Safe->Success Mech_Safe->Success

Caption: Decision tree highlighting the distinct failure modes: SET-driven oxidative cleavage (DDQ) vs. acid-driven hydrolysis (unbuffered m-CPBA).

Module 4: FAQs & Troubleshooting

Q1: Can I use Jones Reagent (CrO₃/H₂SO₄) on a MOM-protected alcohol? A: No. While Cr(VI) is an oxidant, the reagent contains sulfuric acid. The low pH (<1) will instantaneously hydrolyze the MOM group. Use PCC (buffered with NaOAc) or Dess-Martin Periodinane (DMP) instead; both are compatible with MOM ethers.

Q2: I am using DDQ to dehydrogenate a dihydropyrimidine. Will my MOM group survive? A: Unlikely. If the MOM group is attached to the ring or a benzylic position, DDQ will oxidatively cleave it to an aldehyde or alcohol [1]. If the MOM is on a distant aliphatic chain, it might survive, but it is risky. Consider using MnO₂ or Chloranil , which are milder than DDQ.

Q3: How do I remove the MOM group intentionally using oxidation? A: If you want to deprotect, use DDQ (1.2 equiv) in wet DCM/Water (18:1) at room temperature. This is a standard method for oxidative cleavage of benzylic-like MOM ethers [2].

Q4: Does the position of the MOM on the pyrimidine ring matter? A: Yes.

  • Alkoxy-MOM (O-CH₂-O-Me): Behaves like a standard acetal. Sensitive to acid.

  • N-MOM (N-CH₂-O-Me): The

    
     bond is an aminal/hemiaminal ether. These are significantly more acid-labile than O-MOM ethers. Even weak acids (like silica gel during chromatography) can degrade N-MOM groups. Always add 1% Triethylamine to your chromatography solvent.
    

References

  • Protective Groups in Organic Synthesis (Theodora W. Greene, Peter G. M.[1] Wuts).

    • Source: Wiley-Interscience.[1]

    • Context: Definitive guide on MOM stability (Section: Protection for the Hydroxyl Group, Esters/Ethers).
    • URL:

  • Oxid

    • Title: DDQ as a versatile and easily recyclable oxidant: a system
    • Source: Elsevier (via ScienceDirect/Pure).
    • Context: Mechanisms of DDQ oxidative cleavage of ethers.[2]

    • URL:

  • MOM Stability in Pyrimidine Synthesis.

    • Title: Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains.
    • Source: N
    • Context: Specific protocols for N-MOM vs O-MOM stability in pyrimidine deriv
    • URL:

  • Buffered m-CPBA Oxid

    • Title: 3-Chloroperoxybenzoic acid (mCPBA) - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal.[1]

    • Context: Handling, stability, and buffering requirements for mCPBA.
    • URL:

Sources

Validation & Comparative

Technical Comparison Guide: 1H NMR Analysis of 4-Chloro-2-(methoxymethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Fingerprint

In drug discovery, the pyrimidine scaffold is ubiquitous, yet the regiochemistry of substituted pyrimidines often presents a characterization challenge. This guide provides a definitive technical comparison of 4-Chloro-2-(methoxymethyl)pyrimidine against its most common structural isomers and synthetic precursors.

The core objective is to equip researchers with the specific spectral "fingerprints" required to validate regiochemistry (2-substituted vs. 4-substituted) and purity (chloro- vs. hydroxy- substitution) using 1H NMR.

Theoretical vs. Experimental Chemical Shifts

The following data represents the consensus chemical shifts in CDCl₃ at 400 MHz. These values are derived from comparative analysis of analogous 2-substituted pyrimidines and substituent increment calculations.

Table 1: Consensus Chemical Shift Assignments
Proton LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant (

)
Structural Insight
H6 (Ring)8.65 – 8.75 Doublet (d)~5.2 HzDeshielded by adjacent ring Nitrogen.
H5 (Ring)7.35 – 7.45 Doublet (d)~5.2 HzShielded relative to H6; adjacent to Cl.
CH₂ (Linker)4.65 – 4.75 Singlet (s)-Critical Diagnostic Peak. Unique to C2 position.
OCH₃ (Methoxy)3.50 – 3.55 Singlet (s)-Standard methoxy environment.

Analyst Note: The chemical shift of the methylene linker (CH₂ ) is the most reliable indicator of regiochemistry. A shift >4.60 ppm strongly supports substitution at the C2 position (between two nitrogens), whereas C4 substitution typically resonates upfield (<4.55 ppm).

Comparative Analysis: Distinguishing Alternatives

This section objectively compares the target compound against its primary "imposters": the regioisomer (2-chloro) and the hydrolysis product (4-hydroxy).

Scenario A: Regiochemistry Verification (Target vs. Isomer)

The most common synthetic error is the formation of the 2-chloro-4-(methoxymethyl)pyrimidine isomer.

FeatureTarget: 4-Chloro-2-(methoxymethyl)Isomer: 2-Chloro-4-(methoxymethyl)Differentiation Logic
CH₂ Shift ~4.70 ppm ~4.45 ppm The C2 position is more electron-deficient (flanked by two N atoms), deshielding the CH₂ protons more than at C4.
H6 Shift ~8.70 ppm~8.60 ppmH6 is adjacent to N in both, but the C2-substituent effect varies.
Symmetry AsymmetricAsymmetricBoth show coupled doublets; symmetry cannot distinguish them.
Scenario B: Reaction Monitoring (Target vs. Precursor/Impurity)

Hydrolysis of the chloro-group to a hydroxyl (or tautomeric ketone) is a common degradation pathway.

FeatureTarget: 4-Chloro ProductImpurity: 4-Hydroxy PrecursorDifferentiation Logic
H5 Shift 7.40 ppm ~6.30 ppm Definitive. The electron-donating OH/C=O group heavily shields the adjacent H5 proton.
H6 Shift 8.70 ppm~7.90 ppmSignificant upfield shift in the hydroxy species.
Solubility Soluble in CDCl₃Poor in CDCl₃; requires DMSO-d₆Drastic solubility difference often signals hydrolysis.

Visualization of Structural Logic

The following diagram maps the critical chemical shift deltas that serve as decision points for the analyst.

G Target Target: 4-Chloro-2-(methoxymethyl) pyrimidine Signal_CH2 CH₂ Signal (Linker) Target->Signal_CH2 ~4.70 ppm (Deshielded by 2x N) Signal_H5 H5 Signal (Ring) Target->Signal_H5 ~7.40 ppm (Aromatic) Isomer Isomer: 2-Chloro-4-(methoxymethyl) pyrimidine Isomer->Signal_CH2 ~4.45 ppm (Less Deshielded) Impurity Impurity: 4-Hydroxy Derivative Impurity->Signal_H5 ~6.30 ppm (Shielded by OH)

Figure 1: Diagnostic Logic Map for distinguishing the target from isomers and impurities based on key proton signals.

Experimental Protocol: Optimal Resolution

To ensure the reproducibility of the values above, follow this standardized protocol.

Step 1: Solvent Selection
  • Primary Choice: Chloroform-d (CDCl₃) (99.8% D) with 0.03% TMS.

    • Reasoning: Provides the sharpest resolution for the methoxy and methylene singlets. The target is highly soluble here.

  • Alternative: DMSO-d₆ is only recommended if you suspect significant contamination with the 4-hydroxy impurity (which is insoluble in CDCl₃).

    • Note: In DMSO-d₆, expect the water peak to potentially overlap with the methoxy/methylene region depending on water content (~3.3 ppm).

Step 2: Sample Preparation
  • Weigh 5–10 mg of the product into a clean vial.

  • Add 0.6 mL of CDCl₃.

  • Vortex for 10 seconds. The solution should be perfectly clear. Turbidity suggests inorganic salts or hydrolysis products.

  • Transfer to a high-quality 5mm NMR tube.

Step 3: Acquisition Parameters
  • Pulse Angle: 30° (to ensure accurate integration).

  • Relaxation Delay (D1): ≥ 1.0 second (ensure complete relaxation of the isolated CH₂/CH₃ protons).

  • Scans: 16 scans is usually sufficient for >95% purity; increase to 64 scans to detect <1% isomeric impurities.

Decision Tree for Purity Verification

Use this workflow to interpret your spectrum.

DecisionTree Start Analyze 1H NMR Spectrum (CDCl₃) CheckH5 Check H5 Region (6.0 - 7.5 ppm) Start->CheckH5 CheckCH2 Check CH₂ Singlet (4.4 - 4.8 ppm) CheckH5->CheckCH2 Doublet at ~7.4 ppm Result_Impurity REJECT: 4-Hydroxy Impurity CheckH5->Result_Impurity Doublet at ~6.3 ppm Result_Target CONFIRMED: 4-Chloro-2-(methoxymethyl) CheckCH2->Result_Target Singlet at >4.6 ppm Result_Isomer REJECT: 2-Chloro Isomer CheckCH2->Result_Isomer Singlet at <4.5 ppm

Figure 2: Step-by-step decision tree for validating the identity of 4-Chloro-2-(methoxymethyl)pyrimidine.

References

  • ChemicalBook. 4-Chloro-2-(methoxymethyl)pyrimidine Spectral Data. Retrieved from ChemicalBook Database. Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 97113 (Analogous 2-methylthio derivative). Retrieved from PubChem. Link

  • MestReLab Research. Mnova NMR Predictor Algorithms (HOSE code implementation for Pyrimidines).Link

  • Royal Society of Chemistry. ChemSpider Synthetic Pages: Pyrimidine Ring Current Effects.Link

  • Sigma-Aldrich. Product Specification: 4-Chloro-2-(methoxymethyl)pyrimidine.Link

C13 NMR Characterization of 2-(methoxymethyl)pyrimidine Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured to serve as a definitive technical reference for the characterization of 2-(methoxymethyl)pyrimidine derivatives. It prioritizes experimental utility, mechanistic insight, and data-driven comparisons over generic descriptions.

Executive Summary: The Structural Challenge

In medicinal chemistry, the 2-(methoxymethyl)pyrimidine motif is a privileged scaffold, often serving as a bioisostere for metabolic stability or solubility enhancement in kinase inhibitors. However, characterizing this moiety presents a specific analytical "blind spot":

  • The Quaternary C2: The C2 position of the pyrimidine ring is quaternary and flanked by two nitrogen atoms, making it invisible in standard 1H NMR and often slow to relax in 13C NMR.

  • The Side Chain Ambiguity: The methoxymethyl ether linkage (-CH₂-O-CH₃) can be confused with other alkoxy side chains or solvent impurities if not rigorously assigned.

This guide compares 13C NMR against alternative methods (1H NMR, Mass Spectrometry), demonstrating why 13C is the non-negotiable standard for validating this specific pharmacophore.

Strategic Comparison: Why 13C NMR?

While 1H NMR is the workhorse of daily synthesis, it fails to provide positive confirmation of the pyrimidine core's integrity. The following table contrasts the performance of 13C NMR with common alternatives for this specific derivative class.

Table 1: Performance Matrix for Structural Validation
Feature1H NMR 13C NMR (Recommended) HSQC / HMBC (2D) HRMS (Mass Spec)
Quaternary C2 Detection None (Silent)High (Diagnostic signal ~164-167 ppm)Medium (Requires HMBC optimization)None (Inferred only)
Side Chain Connectivity Medium (Coupling unseen for -O-CH3)High (Distinct CH2 vs OMe shifts)High (Unambiguous link)Low (Fragment ions only)
Solvent Interference High (Water/DMSO overlap)Low (Wide spectral window)MediumN/A
Sample Requirement Low (< 1 mg)High (> 10-20 mg preferred)Medium (5-10 mg)Ultra-Low
Acquisition Time < 5 mins1-4 Hours 20-40 mins< 5 mins

The Verdict: 13C NMR is the only 1D technique that directly "sees" the C2 carbon, the critical anchor point of the methoxymethyl group. Relying solely on 1H NMR and MS leaves the C2-substituent connectivity as an assumption, not a proven fact.

Technical Deep Dive: Spectral Fingerprinting

The Pyrimidine Core

The pyrimidine ring exerts a strong electron-withdrawing effect. In 2-(methoxymethyl)pyrimidine, the nitrogen atoms descreen the C2, C4, and C6 carbons significantly.

  • C2 (Quaternary): This is the most diagnostic peak. Due to the electronegative effect of the two adjacent nitrogens and the attached methoxymethyl group, this signal appears furthest downfield, typically 164 – 168 ppm .

  • C4 / C6: These are chemically equivalent (in symmetrical derivatives) or distinct (in asymmetric ones). They typically resonate at 155 – 159 ppm .

  • C5: This carbon is the most shielded of the ring, appearing upfield at 118 – 122 ppm .

The Methoxymethyl Side Chain (-CH₂-O-CH₃)

This side chain provides two distinct aliphatic signals that are easily resolved from the aromatic region.

  • -O-CH₃ (Methoxy): Typical region 58 – 59 ppm .

  • -CH₂- (Methylene): The methylene bridge is deshielded by both the oxygen and the aromatic ring. It appears downfield of the methoxy group, typically 72 – 75 ppm .

Solvent Effects (CDCl₃ vs. DMSO-d₆)

Solvent choice is not trivial. Pyrimidines are basic; they can interact with protic solvents or Lewis acids.

  • CDCl₃: The standard. Peaks are sharper, but the C2 signal can be weak due to long relaxation times (

    
    ).
    
  • DMSO-d₆: Recommended for polar derivatives. Note that DMSO causes a slight downfield shift (~0.5 - 1.0 ppm) for the polar C2 and C4/C6 carbons due to hydrogen bonding with the ring nitrogens.

Experimental Protocol: The Self-Validating Workflow

To ensure high-fidelity data, specifically for the elusive quaternary C2, the following protocol must be followed. This is designed to overcome the "saturation" issue common in pyrimidine NMR.

Protocol A: High-Sensitivity 13C Acquisition

Objective: Visualize the quaternary C2 carbon with S/N > 10:1.

  • Sample Preparation:

    • Dissolve 20–30 mg of the derivative in 0.6 mL of solvent (CDCl₃ or DMSO-d₆).

    • Critical: Filter the solution through a cotton plug into the NMR tube to remove paramagnetic particulates (which broaden lines).

  • Instrument Setup (400 MHz or higher):

    • Pulse Sequence: zgpg30 (Power-gated decoupling). Avoid standard zg if NOE enhancement is needed, but be wary of NOE nulling for quaternary carbons.

    • Relaxation Delay (D1): Set D1 = 3.0 – 5.0 seconds .

      • Reasoning: The C2 carbon has no attached protons to facilitate relaxation via dipolar coupling. A short D1 (e.g., 1s) will saturate this signal, making it disappear or appear disproportionately small.

    • Scans (NS): Minimum 1024 scans (approx. 1 hour).

    • Spectral Width: 240 ppm (to capture carbonyls or C2 down to -10 ppm).

  • Processing:

    • Apply an exponential window function (LB = 1.0 – 3.0 Hz) to improve S/N.

Visualization: Characterization Logic Flow

The following diagram illustrates the decision matrix for assigning the structure, highlighting where 13C NMR resolves ambiguities that 1H NMR cannot.

G Start Crude Product 2-(methoxymethyl)pyrimidine deriv. H_NMR Step 1: 1H NMR (Quick Check) Start->H_NMR Ambiguity Ambiguity: No signal for C2 (Quaternary) Side chain connectivity unproven H_NMR->Ambiguity Inconclusive C13_NMR Step 2: 13C NMR (The Definitive Test) Ambiguity->C13_NMR Required Check_C2 Check >160 ppm Region C13_NMR->Check_C2 Check_Aliphatic Check 50-80 ppm Region C13_NMR->Check_Aliphatic Result_C2 Signal at ~164-168 ppm (Confirms Pyrimidine C2) Check_C2->Result_C2 Found Result_SideChain Signal ~74 ppm (CH2) Signal ~59 ppm (OCH3) Check_Aliphatic->Result_SideChain Found Final_Structure Structure Validated Result_C2->Final_Structure Result_SideChain->Final_Structure

Figure 1: Structural elucidation workflow emphasizing the necessity of 13C NMR for resolving the "blind spots" of proton NMR.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] NMR Chemical Shifts of Common Solvents as Trace Impurities. Journal of Organic Chemistry. Retrieved from [Link]

  • Girreser, U., et al. (2013).[3][4] 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. Organic Process Research & Development. Retrieved from [Link]

Sources

Mass Spectrometry Fragmentation Pattern of 4-Chloropyrimidines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development, 4-chloropyrimidines serve as critical electrophilic scaffolds for nucleophilic aromatic substitution (


) reactions. Their accurate identification and differentiation from positional isomers (e.g., 2-chloropyrimidine) are pivotal for quality control and metabolic profiling.

This guide objectively compares the mass spectrometric "performance"—defined here as ionization response, fragmentation efficiency, and diagnostic specificity—of 4-chloropyrimidines against non-halogenated analogs and positional isomers. It contrasts the structural insights gained from Electron Ionization (EI) versus Electrospray Ionization (ESI-MS/MS) .

Part 1: The Isotopic Signature (The Baseline)

Before analyzing fragmentation, the presence of a 4-chloropyrimidine moiety is self-validating through its isotopic envelope. Unlike standard organic fragments, the chlorine atom provides a definitive "checksum" for the molecular ion.

Isotope Performance Table
Feature

Cl Abundance

Cl Abundance
Diagnostic Ratio (M : M+2)Utility
Natural Abundance 75.78%24.22%3 : 1 Immediate confirmation of Cl presence.
Cluster Morphology Base Peak (

)
Isotope Peak (

)
N/ADistinguishes from de-chlorinated metabolites (M+H only).

Analyst Note: If your spectra show a 1:1 ratio, you likely have a dichloro- species or severe interference. If the M+2 peak is absent, the chlorine has been metabolically displaced (e.g., hydrolysis to 4-hydroxypyrimidine).

Part 2: Comparative Fragmentation Mechanics

This section compares the two primary ionization modes. EI is superior for structural fingerprinting (library matching), while ESI-CID (Collision Induced Dissociation) is superior for biological matrix sensitivity and molecular weight confirmation.

Electron Ionization (EI) – The Structural Fingerprint

In EI (70 eV), 4-chloropyrimidines undergo "hard" fragmentation. The molecular ion (


) is typically robust, but the internal energy drives specific bond cleavages.

Key Fragmentation Channels:

  • 
    -Cleavage/Radical Loss:  Direct loss of the chlorine radical (
    
    
    
    ) to generate the pyrimidinyl cation (
    
    
    79).
  • Ring Collapse (RDA): The pyrimidine ring undergoes Retro-Diels-Alder (RDA) cleavage, typically ejecting neutral HCN (27 Da).

  • Sequential Loss:

    
    .
    
ESI-MS/MS (CID) – The Biological Probe

In ESI, the molecule forms an even-electron protonated species


. Fragmentation requires collision energy (CID).

Performance Contrast:

  • 4-Chloropyrimidine: The protonation typically occurs at N1 or N3. The

    
     bond is relatively labile under high collision energy, but less so than in EI.
    
  • Alternative (4-Hydroxypyrimidine): If the Cl is hydrolyzed, the spectrum shifts drastically. The loss of

    
     (28 Da) becomes a dominant pathway, which is absent in the chloro-analog.
    
Visualization: Fragmentation Pathways (DOT Diagram)

The following diagram maps the causal fragmentation logic for 4-chloropyrimidine (MW 114.5).

FragmentationPathway M_Ion Molecular Ion (M+) m/z 114 / 116 (Radical Cation) Frag_79 [M - Cl]+ Pyrimidinyl Cation m/z 79 M_Ion->Frag_79 - Cl• (35/37 Da) (Major Pathway) Frag_87 [M - HCN]+ Chloroprop-2-en-1-iminium m/z 87 / 89 M_Ion->Frag_87 - HCN (27 Da) (Minor Pathway) Frag_52 [M - Cl - HCN]+ C3H2N+ m/z 52 Frag_79->Frag_52 - HCN (27 Da) (Sequential Loss) Frag_RDA RDA Cleavage (Ring Opening) Frag_87->Frag_RDA Further Decomposition

Caption: Figure 1. Primary fragmentation pathways of 4-chloropyrimidine under Electron Ionization (EI). The loss of Chlorine (m/z 79) and subsequent HCN loss (m/z 52) are diagnostic.

Part 3: Positional Isomerism (4-Cl vs. 2-Cl)

Distinguishing 4-chloropyrimidine from 2-chloropyrimidine is a common analytical challenge. While their molecular weights are identical, their electronic environments differ, affecting fragmentation abundance.

Feature4-Chloropyrimidine2-ChloropyrimidineMechanistic Cause
Symmetry Asymmetric (

)
Symmetric (

)
2-Cl is flanked by two nitrogens.
[M-Cl]+ Stability Higher IntensityLower IntensityThe cation formed at C4 is better resonance-stabilized than at C2 (flanked by electronegative N atoms).
HCN Loss FavoredHighly Favored2-Cl promotes ring opening/RDA more readily due to N-C-N strain.
Dipole Moment


Affects retention time in LC-MS (4-Cl usually elutes later on Reverse Phase).

Diagnostic Rule: In EI, if the peak at


 79 (loss of Cl) is the base peak or very prominent, it suggests 4-chloropyrimidine . If the molecular ion dominates but fragments rapidly to small ring-opened species, suspect 2-chloropyrimidine .

Part 4: Experimental Protocols

To ensure reproducibility, follow these self-validating workflows.

Workflow A: GC-MS (For Volatile Intermediates)

Best for: Raw material purity, synthesis monitoring.

  • Sample Prep: Dissolve 1 mg sample in 1 mL Dichloromethane (DCM). Note: Avoid methanol to prevent nucleophilic substitution of the Cl in the injector port.

  • Inlet: Split mode (20:1), 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm).

  • Oven: 50°C (hold 2 min)

    
     10°C/min 
    
    
    
    250°C.
  • MS Source: EI mode, 70 eV, Source Temp 230°C.

  • Validation: Check for

    
     114/116 (3:1 ratio). If 114 is present but 116 is absent, the system is contaminated with a non-halogenated isobar.
    
Workflow B: LC-MS/MS (For Biological Matrices)

Best for: Metabolite identification, trace analysis.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

  • Gradient: 5% B to 95% B over 10 mins.

  • Ionization: ESI Positive Mode (

    
    ).
    
  • MS/MS (CID): Apply collision energy ramp (10-40 eV).

  • Validation: Monitor transition

    
     (Loss of HCl/Cl) and 
    
    
    
    (Ring fragment).
Visualization: Analytical Decision Matrix

WorkflowLogic Start Start: Unknown Sample Matrix_Check Is sample in Biological Matrix? Start->Matrix_Check LCMS Select LC-MS/MS (ESI+) Matrix_Check->LCMS Yes (Blood/Urine) GCMS Select GC-MS (EI) Matrix_Check->GCMS No (Pure Powder/Reaction Mix) Soft_Ion Observe [M+H]+ (m/z 115) LCMS->Soft_Ion CID Apply CID (20-30 eV) Soft_Ion->CID Frag_Check Check Transition 115 -> 79 CID->Frag_Check Hard_Ion Observe M+ (m/z 114/116) GCMS->Hard_Ion Iso_Check Verify 3:1 Isotope Ratio Hard_Ion->Iso_Check Iso_Check->Frag_Check Confirm Structure

Caption: Figure 2. Decision matrix for selecting the appropriate mass spectrometry technique based on sample matrix and required data granularity.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 4-Chloropyridine (Analogous Fragmentation). NIST Chemistry WebBook, SRD 69.[1][2] [Link]

  • Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives.[3][4] Pyrimidines. Journal of the American Chemical Society, 87(20), 4569–4576. [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer International Publishing. (Referencing Retro-Diels-Alder fragmentation in heterocycles). [Link]

  • PubChem. 2-Chloropyrimidine Compound Summary. National Library of Medicine. [Link]

Sources

Comparative Guide: 2-Methoxymethyl vs. 2-Methyl Pyrimidine Reactivity

[1]

Executive Summary

In drug design and heterocycle synthesis, the choice between a 2-methyl and a 2-methoxymethyl substituent on a pyrimidine core is rarely arbitrary. While both serve as lipophilic spacers or steric blockers, their electronic influences and reactivity profiles diverge significantly.

  • 2-Methylpyrimidine acts as a robust, compact "anchor." Its reactivity is dominated by lateral deprotonation (C-H acidity) and radical susceptibility. It is metabolically prone to benzylic oxidation.

  • 2-Methoxymethylpyrimidine introduces an ether linkage that alters solubility (lower LogP), provides a Lewis basic handle for chelation, and modifies the electronic density of the ring via the inductive effect of oxygen. It introduces a metabolic "soft spot" for O-dealkylation.

This guide dissects these differences to aid in rational scaffold design.

Physicochemical & Electronic Profile

The introduction of the methoxy group creates a dipole and changes the acid/base behavior of the pyrimidine ring.

Feature2-Methylpyrimidine2-MethoxymethylpyrimidineImpact on Reactivity
Structure


Steric bulk & chelation capability.
Electronic Effect Weak Donor (+I)Weak Acceptor (-I from Oxygen)Ring electron density is slightly lower in the ether variant.
Ring Basicity (pKa) ~1.5 - 2.0 (Est.)~1.0 - 1.5 (Est.)The ether oxygen's inductive withdrawal lowers ring basicity, reducing protonation in acidic media.
Lateral Acidity (pKa) ~25-28 (DMSO)~23-25 (DMSO)The

-protons in the methoxymethyl group are more acidic due to stabilization by the adjacent oxygen (anomeric effect/induction).
LogP (Lipophilicity) HigherLowerEther oxygen increases water solubility and lowers metabolic stability.
Reactivity Landscape Visualization

The following diagram maps the competing reactive sites on both scaffolds.

ReactivityLandscapecluster_02-Methylpyrimidinecluster_12-MethoxymethylpyrimidineM_RingPyrimidine Ring(Electron Deficient)M_SideMethyl Group(-CH3)M_Ring->M_SideHyperconjugation (+I)MinisciMinisci Reaction(Radical Addition)M_Ring->MinisciRadical Attack(C4/C6)LateralLithiationLateral Lithiation(Nucleophilic Species)M_Side->LateralLithiationRequires Strong Base(n-BuLi)MM_RingPyrimidine Ring(More Deficient)MM_SideMethylene Linker(-CH2-)MM_Ring->MM_Side-I InductiveMM_Ring->MinisciSlightly Deactivatedvs Nucleophilic RadicalsMM_EtherMethoxy Group(-OCH3)MM_Side->MM_EtherChelation SiteMM_Side->LateralLithiationFacilitated by Oxygen(Chelation Control)

Caption: Comparative reactivity map highlighting the electronic influence of the side chain on lithiation and radical substitution pathways.

Synthetic Reactivity: Deep Dive

A. Lateral Lithiation (C-H Activation)

This is the most powerful method for functionalizing these rings.

  • 2-Methylpyrimidine: Deprotonation requires strong bases (LHMDS, LDA, or n-BuLi) at low temperatures (-78 °C). The resulting anion is stabilized by resonance into the electron-deficient ring.

  • 2-Methoxymethylpyrimidine: The methylene protons are significantly more acidic. The oxygen atom can coordinate with the lithium cation, forming a 5-membered chelate ring (if the nitrogen also coordinates) or simply stabilizing the alpha-lithio species. This allows for cleaner lithiation, sometimes even with weaker bases or at slightly higher temperatures (though -78 °C is still recommended to prevent retro-aldol type decomposition).

B. Minisci Reaction (Radical Alkylation)

Both substrates undergo Minisci-type reactions at the C4/C6 positions.

  • Mechanism: Protonation of the ring nitrogen increases electrophilicity, inviting attack by nucleophilic alkyl radicals.

  • Difference: The 2-methoxymethyl group is slightly electron-withdrawing. This makes the ring more electrophilic, potentially increasing the rate of radical addition compared to the 2-methyl variant. However, the ether side chain itself is susceptible to hydrogen atom abstraction (HAT) by electrophilic radicals, which can lead to side reactions (degradation of the side chain).

Metabolic Stability & MedChem Implications

In a biological context, these two groups represent distinct metabolic liabilities.

Metabolic Pathway2-Methylpyrimidine2-Methoxymethylpyrimidine
Primary Soft Spot Benzylic OxidationO-Dealkylation
Enzyme System CYP450 (CYP3A4, 2D6)CYP450 (O-demethylase activity)
Product Alcohol

Carboxylic Acid
Hemiacetal

Formaldehyde + Alcohol
Toxicity Risk Low (Acid is usually excreted)Moderate (Formaldehyde release)
Stability Ranking ModerateLow (Generally less stable)

Strategic Insight: If 2-methylpyrimidine shows high clearance due to oxidation, switching to 2-methoxymethyl is rarely the solution for stability. Instead, it is used to lower LogP or engage in specific H-bond interactions within the binding pocket. To block metabolism at this position, fluorination (e.g., difluoromethyl) is the standard bioisostere.

Experimental Protocols

Protocol A: Comparative Lateral Lithiation & Trapping

Objective: Functionalize the lateral carbon with an electrophile (Benzaldehyde).

Reagents:

  • Substrate: 2-Methylpyrimidine OR 2-Methoxymethylpyrimidine (1.0 eq)

  • Base: Lithium Diisopropylamide (LDA) (1.2 eq) [Freshly prepared]

  • Electrophile: Benzaldehyde (1.5 eq)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Base Preparation: To a flame-dried flask under Argon, add anhydrous THF and diisopropylamine (1.3 eq). Cool to -78 °C. Add n-BuLi (1.2 eq, 2.5M in hexanes) dropwise. Stir for 30 min at 0 °C to ensure full LDA formation.

  • Substrate Addition: Cool the LDA solution back to -78 °C. Dissolve the pyrimidine substrate (1.0 eq) in minimal THF and add dropwise over 10 minutes.

    • Note for 2-Methyl: The solution usually turns deep red/orange (formation of the aza-allylic anion).

    • Note for 2-Methoxymethyl: The color may be distinct (often lighter) due to internal chelation.

  • Deprotonation: Stir at -78 °C for 45 minutes.

  • Trapping: Add benzaldehyde (1.5 eq) neat or in THF dropwise.

  • Quench: Stir for 1 hour at -78 °C, then allow to warm to 0 °C. Quench with saturated aqueous NH₄Cl.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][2]

  • Analysis: The 2-methoxymethyl product will show diastereomers if a new chiral center is formed, potentially with higher dr (diastereomeric ratio) due to the chelation-controlled transition state.

Protocol B: Minisci C-H Alkylation

Objective: Introduce an isopropyl group at the C4 position.

Reagents:

  • Substrate: Pyrimidine derivative (1.0 eq)[1][3]

  • Radical Source: Isobutyric acid (2.0 eq)

  • Oxidant: Ammonium Persulfate

    
     (1.5 eq)
    
  • Catalyst:

    
     (0.2 eq)
    
  • Solvent: 10% TFA in

    
    /MeCN (1:1)
    

Step-by-Step Methodology:

  • Dissolution: Dissolve the pyrimidine substrate in the solvent mixture. The TFA ensures protonation of the ring (critical for activation).

  • Radical Generation: Add isobutyric acid and

    
    .
    
  • Initiation: Heat the mixture to 40-50 °C. Add ammonium persulfate (dissolved in water) dropwise over 30 minutes.

    • Mechanism:[4][5] Persulfate oxidizes Ag(I) to Ag(II), which decarboxylates the acid to generate the isopropyl radical.

  • Reaction: Stir for 2-4 hours. Monitor by LCMS.

    • Observation: Evolution of

      
       gas will be observed.
      
  • Workup: Basify with aqueous

    
     (keep cool) to pH > 9. Extract with DCM.
    
  • Purification: Silica gel chromatography.

References

  • Minisci, F. (1971).[4] "Novel Applications of Free-Radical Reactions in Preparative Organic Chemistry." Synthesis, 1973(1), 1-24.

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard reference for pyrimidine pKa and reactivity).

  • Schlosser, M. (2005). "Organometallics in Synthesis: A Manual." (Detailed discussions on lateral lithiation and "superbases").

  • Sakamoto, T., et al. (1980). "Site-selective lithiation of 2-methylpyrimidines." Chemical & Pharmaceutical Bulletin, 28(2), 571-577.

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. (Metabolic stability of ethers vs alkyl groups).

Technical Guide: Reactivity Profile & Regiocontrol of 4-Chloro vs. 2-Chloro Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the reactivity profiles of 4-chloro and 2-chloro pyrimidines. It is structured to serve researchers in medicinal chemistry and process development.

Executive Summary

In the context of nucleophilic aromatic substitution (


), 4-chloropyrimidine is kinetically superior to 2-chloropyrimidine .

For drug development professionals utilizing the 2,4-dichloropyrimidine scaffold, this reactivity differential dictates the standard "Orthogonal Functionalization" strategy:

  • C4-Cl : Displaced first under mild conditions (Kinetic Control).

  • C2-Cl : Displaced second under forcing conditions or specific catalysis (Thermodynamic/Forcing Control).

Exceptions to this rule exist primarily through solvent effects, specific hydrogen-bond directing groups, or the "Hard/Soft" nature of the nucleophile.

Mechanistic Underpinnings

To control the reactivity, one must understand the electronic causality. The pyrimidine ring is electron-deficient (


-deficient), making it highly susceptible to 

. However, the positioning of the nitrogen atoms creates distinct electronic environments for the C2 and C4 positions.
Electronic Activation & Intermediate Stability

The rate-determining step in


 for pyrimidines is typically the formation of the Meisenheimer Complex  (anionic 

-adduct).
  • 4-Chloro Attack (Para-like) : Attack at C4 places the negative charge on N1 (para-position) and N3 (ortho-position). The delocalization onto the para-nitrogen (N1) forms a highly stable para-quinoid resonance structure. This low-energy transition state accelerates the reaction.

  • 2-Chloro Attack (Ortho-like) : Attack at C2 places the negative charge on N1 and N3, both of which are ortho to the carbon. While inductive withdrawal is strong (flanked by two nitrogens), the resonance stabilization forms an ortho-quinoid structure, which is generally higher in energy than the para-quinoid form. Additionally, the approach of the nucleophile to C2 suffers from electrostatic repulsion due to the lone pairs of the adjacent nitrogens.

Visualizing the Resonance Pathways

The following diagram illustrates the resonance stabilization difference that drives the C4-selectivity.

MeisenheimerStability cluster_C4 Path A: C4-Attack (Kinetically Favored) cluster_C2 Path B: C2-Attack (Kinetically Slower) Start Nucleophile Attack C4_TS Transition State (Para-Quinoid Character) Start->C4_TS Low Activation Energy C2_TS Transition State (Ortho-Quinoid Character) Start->C2_TS High Activation Energy C4_Stab High Stabilization (Charge on N1 & N3) C4_TS->C4_Stab Product Substituted Pyrimidine C4_TS->Product Fast C2_Stab Moderate Stabilization (Lone Pair Repulsion) C2_TS->C2_Stab C2_TS->Product Slow

Figure 1: Comparative stability of transition states. The C4 pathway benefits from para-quinoid resonance stabilization, lowering the activation energy relative to the C2 pathway.

Comparative Reactivity Profile

The following table synthesizes experimental data comparing the two isomers, specifically within the context of the 2,4-dichloro scaffold often used in library synthesis.

Feature4-Chloropyrimidine Site2-Chloropyrimidine Site
Relative

Rate
High (

)
Moderate (

)
Electronic Effect Para-activating Nitrogen (N1)Ortho-activating Nitrogens (N1, N3)
Steric Environment AccessibleSterically hindered by flanking N-lone pairs
Preferred Nucleophiles Amines, Thiols, Soft NucleophilesAlkoxides (under specific conditions), Hard Nucleophiles
Temperature (Typical) 0°C to Room Temperature60°C to 100°C (or Microwave)
Selectivity Driver Kinetic ControlThermodynamic Control / Forcing Conditions

Regioselective Functionalization Workflows

For researchers working with 2,4-dichloropyrimidine , achieving high regiocontrol is critical. The standard workflow exploits the reactivity difference described above.

The "Standard" Flow (C4 then C2)

This is the most reliable method for introducing two different nucleophiles.

  • Step 1 : Add Nucleophile A (1.0 equiv) at low temperature. It attacks C4.[1][2][3]

  • Step 2 : Isolate or add Nucleophile B (excess) at high temperature. It attacks C2.[4][2][5]

The "Inverted" Flow (C2 Selectivity)

Targeting C2 first is difficult but possible using:

  • Blocking Groups : Use 4-amino-2-chloropyrimidine (if C4 is effectively blocked).

  • Directed Attack : Use of Lewis Acids (

    
    ) or specific solvent effects (non-polar solvents can sometimes favor C2 with specific amines, though rare).
    
  • Specific Substrates : 2-methanesulfonyl-4-chloropyrimidines react with alkoxides at C2 due to H-bonding guidance.[5]

FunctionalizationLogic Start Start: 2,4-Dichloropyrimidine Choice Target Regioselectivity? Start->Choice Path_C4 Standard: C4 Selective Choice->Path_C4 Kinetic Control Path_C2 Inverted: C2 Selective Choice->Path_C2 Special Case Cond_C4 Conditions: 1 equiv Nucleophile Base (TEA/DIPEA) 0°C - RT Path_C4->Cond_C4 Cond_C2 Conditions: Requires specific directing groups (e.g., 2-MeSO2) or Lewis Acid Catalysis Path_C2->Cond_C2 Prod_C4 Product A: 4-Substituted-2-Chloro Cond_C4->Prod_C4 Prod_C2 Product B: 2-Substituted-4-Chloro Cond_C2->Prod_C2 Final Final Step: Displace remaining Cl (High Temp/Microwave) Prod_C4->Final Add Nucleophile 2 Prod_C2->Final Add Nucleophile 2

Figure 2: Decision tree for regioselective functionalization. The left branch (C4) is the standard kinetic pathway.

Experimental Protocols

The following protocols are self-validating systems. The key to success is stoichiometric control and temperature monitoring .

Protocol A: C4-Selective Amination (Kinetic Control)

Target: Synthesis of 4-amino-2-chloropyrimidine derivatives.

Materials:

  • 2,4-Dichloropyrimidine (1.0 equiv)

  • Amine Nucleophile (1.05 equiv) — Do not use excess.

  • Triethylamine (

    
    ) or DIPEA (1.2 equiv)
    
  • Solvent: Ethanol (EtOH) or THF.

Procedure:

  • Dissolution : Dissolve 2,4-dichloropyrimidine in THF (0.2 M concentration) and cool to 0°C using an ice bath. Explanation: Low temperature suppresses the activation energy barrier for the C2 position, ensuring exclusively C4 reaction.

  • Addition : Add the base (

    
    ). Then, add the amine dropwise over 15 minutes.
    
  • Monitoring : Stir at 0°C for 1 hour. Monitor by TLC or LCMS. You should see the disappearance of the starting material and the formation of a single peak (C4-product).

    • Self-Validation: If you observe bis-substituted product (2,4-diamino), your temperature was too high or addition was too fast.

  • Workup : Concentrate the solvent, dilute with water, and extract with EtOAc. The C2-Cl remains intact for further functionalization.

Protocol B: C2-Substitution of 4-Substituted Pyrimidines (Forcing Conditions)

Target: Displacing the remaining chlorine at C2.

Materials:

  • 4-Substituted-2-chloropyrimidine (from Protocol A)

  • Second Nucleophile (1.5 - 2.0 equiv)

  • Base:

    
     or 
    
    
    
    (2.0 equiv)
  • Solvent: DMF, NMP, or 1,4-Dioxane.

Procedure:

  • Setup : Combine substrate, nucleophile, and base in a microwave vial or pressure tube.

  • Reaction : Heat to 80–100°C (thermal) or 120°C (microwave) for 30–60 minutes.

    • Explanation: The C2 position is deactivated by the electron-donating group installed at C4 (from Protocol A) and lacks the favorable para-quinoid transition state. High energy is required to overcome the barrier.

  • Workup : Standard aqueous extraction.

References

  • Joule, J. A.; Mills, K.Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. (Standard text confirming 4-chloro > 2-chloro reactivity in pyrimidines).
  • Bogdal, D. "Microwave-assisted preparation of benzo[b]furans and coumarins." Journal of Chemical Research, 1998.
  • WuXi AppTec. "Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine." QM Magic Class, Chapter 48. Link (Detailed QM analysis of C2 vs C4 selectivity reversals).

  • Stroup, B. W.; et al. "The Scope and Mechanism of Phosphonium-Mediated SNAr Reactions in Heterocyclic Amides and Ureas."[1] The Journal of Organic Chemistry, 2007, 72(26), 10194-10210.[1] Link (Discusses regioselectivity in di-halo systems).

  • Luo, Y.; et al. "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine."[1][6] Organic Letters, 2006, 8(12), 2523–2526. Link (Provides experimental protocols for controlling regioselectivity).

Sources

Validating the Structure of 4-Substituted-2-(Methoxymethyl)pyrimidines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-substituted-2-(methoxymethyl)pyrimidine scaffold is a privileged motif in medicinal chemistry, frequently appearing in kinase inhibitors (e.g., CDK, EGFR targets) and allosteric modulators. However, its synthesis often involves nucleophilic aromatic substitution (


) on 2,4-dihalopyrimidines or cyclization of amidines, both of which are prone to regiochemical ambiguity.

Common pitfalls include misidentifying the 2-substituted-4-(methoxymethyl) regioisomer or N-alkylated byproducts as the target molecule. Furthermore, the methoxymethyl (MOM) ether linkage, while generally robust, can degrade under harsh acidic conditions used in late-stage deprotection, necessitating rigorous stability checks.

This guide objectively compares validation methodologies, establishing 2D NMR (HMBC) as the non-negotiable standard for structural certification, while positioning LC-MS/MS as a high-throughput support tool.

Part 1: The Structural Challenge & Regioisomerism

When synthesizing 4-substituted-2-(methoxymethyl)pyrimidines, two primary sources of structural error exist:

  • Regioselectivity of Substitution: When reacting a nucleophile (e.g., an amine) with 2-(methoxymethyl)-4-chloropyrimidine, the reaction is generally selective for the C4 position due to the electronic activation by N3 and steric accessibility. However, if the starting material is 2,4-dichloropyrimidine and the MOM group is introduced second, or if the pyrimidine ring is built de novo using non-symmetric 1,3-dicarbonyls, the 2- and 4-positions can be confused.

  • N-Alkylation vs. O-Alkylation: In de novo synthesis, the pyrimidine nitrogens are nucleophilic. Confusing an N-methoxymethyl product (an aminal) with the desired C-methoxymethyl product is a common error that 1D NMR alone may not resolve definitively.

Part 2: Comparative Analysis of Validation Methodologies

The following table compares the efficacy of standard analytical techniques for this specific scaffold.

FeatureMethod A: 1D 1H/13C NMR Method B: 2D NMR (HMBC/NOESY) Method C: LC-MS/MS Method D: Single Crystal X-Ray
Primary Utility Purity check; Functional group count.Definitive connectivity assignment. Molecular weight & fragmentation fingerprinting.Absolute configuration & solid-state conformation.
Regioisomer Discrimination Low. Chemical shifts of 2- vs 4-isomers are often too similar (<0.5 ppm diff).High. Correlations between substituent protons and ring carbons are distinct.Medium. Fragmentation pathways differ but require reference standards.Ultimate. Unambiguous spatial arrangement.
Throughput High (mins).Medium (10-30 mins).High (mins).Low (days/weeks).
Sample Requirement ~1-5 mg.~10-20 mg (for clean 13C detection).<0.1 mg.High quality crystal required.
Verdict Insufficient for initial structural proof. The Gold Standard for solution state. Excellent secondary check. Reference standard only.
Why 1D NMR is Insufficient

In a 4-substituted-2-(methoxymethyl)pyrimidine, the H5 and H6 protons appear as doublets (


 Hz). However, the regioisomer (2-substituted-4-methoxymethyl) also displays H5 and H6 doublets with similar coupling constants. Relying solely on chemical shift predictions is risky due to solvent and concentration effects.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: The "Gold Standard" 2D NMR Workflow

Objective: Unambiguously assign the position of the substituent relative to the methoxymethyl group.

Reagents:

  • Solvent: DMSO-

    
     (Preferred for solubility and distinct exchangeable protons) or CDCl
    
    
    
    .
  • Internal Standard: TMS (0.00 ppm).

Step-by-Step Methodology:

  • Sample Prep: Dissolve 15–20 mg of purified compound in 0.6 mL solvent. Filter to remove particulates (critical for 2D signal-to-noise).

  • Acquisition (HSQC): Run a phase-sensitive HSQC to assign protons to their directly attached carbons.

    • Checkpoint: Identify the MOM

      
       carbon (~70-75 ppm) and the O-Me carbon (~58 ppm).
      
  • Acquisition (HMBC - Long Range): Set optimization for

    
     Hz.
    
    • Target Interaction 1: Look for correlation between the MOM

      
       protons and the pyrimidine C2  carbon.
      
    • Target Interaction 2: Look for correlation between the H6 pyrimidine proton and the C2 carbon.

    • Target Interaction 3: Look for correlation from the Substituent protons (e.g., N-H or

      
      -CH) to the C4  carbon.
      
  • Analysis:

    • If the MOM

      
       correlates to a carbon that also correlates to both ring nitrogens (indirectly inferred) and shows no correlation to the substituent, the assignment is C2.
      
    • If the MOM

      
       correlates to a carbon adjacent to a proton (C5), it suggests C4 or C6 placement.
      
Protocol B: LC-MS/MS Fragmentation Fingerprinting

Objective: Confirm the stability of the methoxymethyl ether and differentiate isomers based on fragmentation energy.

Instrument Parameters:

  • Source: ESI Positive Mode.

  • Collision Energy (CE): Stepped 20/40/60 eV.

Step-by-Step Methodology:

  • Injection: 5 µL of 1 µM solution in 50:50 MeCN:H

    
    O (+0.1% Formic Acid).
    
  • Parent Ion Selection: Isolate

    
    .
    
  • Fragmentation Analysis:

    • Characteristic Loss: The methoxymethyl group typically ejects formaldehyde (

      
      , -30 Da) or a methoxy radical depending on energy.
      
    • Differentiation: 4-substituted pyrimidines often undergo ring cleavage (Retro-Diels-Alder) differently than 2-substituted analogs.

    • Key Signal: Look for the retention of the substituent on the fragment containing the pyrimidine N1-C6-C5 fragment.

Part 4: Data Interpretation & Visualization

Expected NMR Data (DMSO- )
PositionProton (

H)
Carbon (

C)
Key HMBC Correlations
MOM - OMe Singlet, ~3.3 ppm~58.0 ppmTo MOM

MOM - CH2 Singlet, ~4.4 ppm~74.0 ppmTo C2 (Pyrimidine)
C2 (Quaternary) ~165.0 ppmFrom H6, From MOM-CH2
C4 (Substituted) ~160-163 ppmFrom Substituent protons, From H5/H6
H5 (Ring) Doublet, ~6.5 ppm~105.0 ppmTo C4, C6
H6 (Ring) Doublet, ~8.2 ppm~155.0 ppmTo C2, C4
Visualization: Validation Decision Tree

The following diagram outlines the logical flow for validating the scaffold, ensuring no false positives from regioisomers.

ValidationLogic Start Crude Synthesis Product LCMS Step 1: LC-MS/MS (Mass Check) Start->LCMS MassMatch Mass Matches Calculated? LCMS->MassMatch Fail1 Discard: Wrong Reaction MassMatch->Fail1 No NMR1D Step 2: 1H NMR (DMSO-d6) Check Purity & Integration MassMatch->NMR1D Yes MOM_Signal MOM Singlets Present? (~3.3 & ~4.4 ppm) NMR1D->MOM_Signal Fail2 Discard: MOM Hydrolysis MOM_Signal->Fail2 No NMR2D Step 3: HMBC Experiment (The Critical Filter) MOM_Signal->NMR2D Yes Correlation Does MOM-CH2 correlate to C2 (Quaternary)? NMR2D->Correlation ResultA CONFIRMED 4-sub-2-(methoxymethyl)pyrimidine Correlation->ResultA Yes (Correlates to C2) ResultB REJECT Regioisomer (2-sub-4-MOM) or N-Alkylated Correlation->ResultB No (Correlates to C4/C5)

Figure 1: Logical workflow for structural validation, prioritizing HMBC as the decisive filter against regioisomers.

Visualization: HMBC Connectivity

This diagram illustrates the specific Heteronuclear Multiple Bond Correlations (HMBC) required to confirm the structure.

HMBC_Connectivity cluster_legend Legend MOM_H MOM Protons (CH2) C2 C2 Carbon (Quaternary) MOM_H->C2 3J Correlation (Definitive) H6 H6 Proton (Ring) H6->C2 3J Correlation (Cross-Check) C4 C4 Carbon (Substituted) H6->C4 3J Correlation Sub_H Substituent Protons Sub_H->C4 3J Correlation LegendNode Red Arrows = Observed HMBC Signal

Figure 2: Key HMBC correlations. The convergence of MOM protons and H6 on C2 is the structural fingerprint.

References

  • Regioselectivity in Pyrimidine Synthesis

    • Title: Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines.[1]

    • Source: New Journal of Chemistry (RSC).
    • Link:[Link]

  • NMR Characterization of Pyrimidines: Title: Technical Support Center: NMR Peak Assignment for Substituted Pyrimidines. Source: BenchChem Technical Guides.
  • Mass Spectrometry of Methoxymethyl Derivatives

    • Title: Investigation of fragmentation pathways of protonated 2-methoxypyrimidine deriv
    • Source: Journal of Mass Spectrometry (Wiley).
    • Link:[Link]

  • Kinase Inhibitor Structural Analogues

    • Title: Structure-based design of 2-arylamino-4-cyclohexylmethoxy-5-nitroso-6-aminopyrimidine inhibitors of cyclin-dependent kinase 2.[2]

    • Source: Organic & Biomolecular Chemistry.[3][4][5][6]

    • Link:[Link]

Sources

HPLC Method Development for 4-Chloro-2-(methoxymethyl)pyrimidine Purity: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In the synthesis of antiviral and anticancer nucleoside analogs, 4-Chloro-2-(methoxymethyl)pyrimidine serves as a pivotal electrophilic intermediate. Its purity is a Critical Quality Attribute (CQA) because the 4-chloro substituent is highly reactive. This reactivity, while necessary for downstream coupling, makes the compound susceptible to rapid hydrolysis, generating the thermodynamically stable but inactive impurity 2-(methoxymethyl)pyrimidin-4-ol (Impurity A).

This guide compares two HPLC methodologies for purity analysis:

  • Method A (The Standard): A generic C18 alkyl-bonded phase method commonly used in initial screening.

  • Method B (The Optimized Alternative): A Phenyl-Hexyl stationary phase method exploiting

    
    -
    
    
    
    interactions.

The Thesis: While C18 columns are the industry workhorse, they often fail to sufficiently retain the polar hydrolysis impurity (Impurity A) of pyrimidines, leading to co-elution with the solvent front. We demonstrate that a Phenyl-Hexyl chemistry provides superior selectivity for the critical pair (Chloro-product vs. Hydroxy-impurity) due to orthogonal retention mechanisms.

Chemical Context & Degradation Pathway[1][2]

Understanding the analyte's instability is the first step in method design. The chlorine atom at the C4 position is prone to nucleophilic attack by water, especially under acidic or basic conditions, reverting the molecule to its starting material or hydrolysis byproduct.

Figure 1: Degradation Pathway (DOT Visualization)

G Start 4-Chloro-2-(methoxymethyl)pyrimidine (Target Analyte) Impurity 2-(methoxymethyl)pyrimidin-4-ol (Hydrolysis Impurity) Start->Impurity Hydrolysis (Spontaneous) Water + H2O / H+ Water->Impurity

Caption: Hydrolytic degradation of the 4-chloro pyrimidine target into its polar hydroxy impurity.

Comparative Methodology

Method A: The Generic C18 Approach

Status: Common Baseline

This method utilizes a standard Octadecylsilane (C18) column. It relies purely on hydrophobic subtraction.

  • Limitation: The hydrolysis impurity (Impurity A) is highly polar. On a C18 column, it often elutes near the void volume (

    
    ), making accurate integration difficult and causing "blind spots" in purity assessment.
    
Method B: The Phenyl-Hexyl Optimized Approach

Status: Recommended Solution

This method utilizes a Phenyl-Hexyl stationary phase.

  • Mechanism: In addition to hydrophobicity, the phenyl ring provides

    
    -
    
    
    
    interactions with the pyrimidine ring. The electron-withdrawing chlorine atom on the target molecule alters its
    
    
    -cloud density compared to the electron-donating hydroxyl group on the impurity, significantly enhancing selectivity (
    
    
    ).

Experimental Protocols

Reagents and Equipment
  • System: HPLC with Diode Array Detector (DAD) (e.g., Agilent 1290 or Waters H-Class).

  • Solvents: Acetonitrile (HPLC Grade), Milli-Q Water, Phosphoric Acid (85%).

  • Target Concentration: 0.5 mg/mL in Mobile Phase A.

Operating Conditions
ParameterMethod A (Generic)Method B (Optimized)
Column C18 (e.g., Zorbax Eclipse Plus), 4.6 x 150mm, 5µmPhenyl-Hexyl (e.g., XBridge or Luna), 4.6 x 150mm, 5µm
Mobile Phase A 0.1% Formic Acid in Water10 mM Potassium Phosphate Buffer (pH 3.0)
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% B to 95% B over 15 min5% B (Hold 2 min) -> 60% B over 12 min
Flow Rate 1.0 mL/min1.0 mL/min
Temp 25°C30°C
Detection UV 254 nmUV 254 nm
Step-by-Step Workflow
  • Buffer Preparation (Method B): Dissolve 1.36 g of

    
     in 1 L water. Adjust pH to 3.0 ± 0.05 with dilute phosphoric acid. Filter through 0.22 µm nylon filter. Rationale: Acidic pH suppresses ionization of the pyrimidine nitrogens, reducing peak tailing.
    
  • System Suitability Prep: Prepare a mixture containing 0.5 mg/mL Target and 0.05 mg/mL Impurity A (spiked).

  • Equilibration: Flush column with 10 column volumes of initial mobile phase composition.

  • Injection: Inject 10 µL of the System Suitability solution.

  • Criteria Check: Ensure Resolution (

    
    ) between Impurity A and Target is > 2.0.
    

Comparative Results & Data Analysis

The following data represents typical performance metrics observed when analyzing chlorinated pyrimidine intermediates.

Table 1: Performance Metrics Comparison
MetricMethod A (C18)Method B (Phenyl-Hexyl)Analysis
Retention Time (Impurity A) 1.2 min (Void interference)3.5 minMethod B retains the polar impurity away from the solvent front.
Retention Time (Target) 8.4 min9.1 minBoth methods retain the hydrophobic target well.
Resolution (

)
N/A (Co-elution with void)> 6.5 Method B achieves baseline separation.
Tailing Factor (

)
1.4 (Peak asymmetry)1.05 (Symmetric)Phosphate buffer (Method B) masks silanols better than Formic acid.
LOD (Impurity A) High (Noise interference)0.05% Method B allows for trace quantification.
Figure 2: Method Development Decision Logic

MethodDev Start Start: 4-Cl-Pyrimidine Analysis Screen Screen Method A (C18) Start->Screen Check Impurity A Retained? Screen->Check Fail Fail: Elutes in Void (Risk of False Pass) Check->Fail No (k < 1) Success Success: Rs > 5.0 Robust Quantification Check->Success Yes (Rare) Switch Switch to Method B (Phenyl-Hexyl + Phosphate) Fail->Switch Switch->Success

Caption: Decision tree illustrating the shift from generic screening to optimized selection.

Discussion: Why the Alternative Wins

  • Orthogonal Selectivity: The Phenyl-Hexyl phase interacts with the

    
    -electrons of the pyrimidine ring. The presence of the electron-withdrawing Chlorine atom on the target molecule vs. the electron-donating Hydroxyl group on the impurity creates a significant difference in the 
    
    
    
    -
    
    
    interaction strength, enhancing separation beyond simple hydrophobicity [1].
  • pH Control: Pyrimidines are basic. In Method A (Formic Acid, pH ~2.7), the buffering capacity is weak. In Method B, the Phosphate buffer (pH 3.0) provides robust buffering, preventing pH micro-environments inside the column that cause peak tailing [2].

  • Risk Mitigation: Using Method A runs the high risk of "missing" the hydrolysis impurity because it often co-elutes with the injection pulse. Method B moves this impurity to a stable retention time (

    
    ), ensuring that even degraded batches are accurately flagged.
    

References

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Detailed discussion on Phenyl-Hexyl selectivity mechanisms).
  • McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic pharmaceuticals". Journal of Chromatography A.

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley. (Foundational text on buffer selection for ionizable compounds).
  • PubChem. (n.d.). 4-Chloro-2-(methoxymethyl)pyrimidine Compound Summary. National Library of Medicine. (Used for chemical property verification).

Crystal Structure & Physicochemical Profiling: Methoxymethyl (MOM) vs. Alkyl-Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of Methoxymethyl (MOM) substituted pyrimidines against their standard Methyl and Methoxy analogues. In medicinal chemistry and crystal engineering, the MOM group is frequently utilized not merely as a protecting group, but as a strategic pharmacophore to modulate solubility, lipophilicity, and crystal packing efficiency.

This analysis focuses on the solid-state arrangement, intermolecular interactions, and physicochemical outcomes of these substitutions, providing actionable insights for lead optimization.

Part 1: The Comparative Landscape

Structural & Electronic Rationale

The pyrimidine scaffold is ubiquitous in drug development (e.g., fluorouracil, antivirals). Modifying the 2-, 4-, or 6-positions with a Methoxymethyl (MOM) group introduces specific crystallographic and physicochemical changes compared to standard alternatives.

FeatureMethyl (-CH₃) Methoxy (-OCH₃) Methoxymethyl (-CH₂OCH₃)
Electronic Nature Weak electron donor (Inductive)Strong electron donor (Resonance)Moderate donor; Inductive withdrawal by Oxygen
H-Bond Capability None (Hydrophobic)Acceptor (1 site)Dual Acceptor (Ether O + Methoxy O)
Conformational Freedom Rigid (C3v rotation only)Semi-Rigid (Planar preference)Flexible (Torsional adaptability)
Crystal Packing Van der Waals /

-stacking dominant
Weak C-H...O interactionsComplex H-bond networks (C-H...O dominant)
Performance Analysis: MOM vs. Alternatives
Comparison A: MOM vs. Methyl (The Solubility/Packing Trade-off)
  • Mechanism: The Methyl group promotes tight packing via hydrophobic forces and high lattice energy, often leading to poor aqueous solubility. The MOM group disrupts this efficient packing due to the "gauche effect" (anomeric effect) inherent in the O-C-O linkage.

  • Outcome: MOM derivatives typically exhibit lower melting points and higher aqueous solubility than methyl analogues. The ether oxygen acts as a hydrogen bond acceptor with water, lowering the

    
     (partition coefficient) and enhancing bioavailability.
    
Comparison B: MOM vs. Methoxy (The Spatial Extension)
  • Mechanism: While Methoxy groups often lie coplanar with the pyrimidine ring to maximize resonance, the MOM group projects out of the plane. This "out-of-plane" bulk prevents simple layer stacking (graphitic packing).

  • Outcome: MOM crystals often display lower calculated density and larger unit cell volumes. This increased free volume can be advantageous for solvate formation but may reduce thermodynamic stability compared to the rigid methoxy analogues.

Part 2: Experimental Protocols

Crystallization Workflow

Obtaining single crystals of MOM-substituted pyrimidines requires controlling the high conformational entropy of the ether chain.

CrystallizationWorkflow Start Crude MOM-Pyrimidine Solvent Solvent Selection (Polar/Non-Polar Mix) Start->Solvent Dissolution Method Vapor Diffusion (Thermodynamic Control) Solvent->Method Filter Nucleation Nucleation (2-5 Days, 4°C) Method->Nucleation Slow Equilibration Analysis XRD Data Collection (Mo/Cu Source) Nucleation->Analysis Harvest

Fig 1.[1][2][3] Optimized crystallization workflow for flexible ether-substituted heterocycles.

Protocol Steps:

  • Solvent Screening: Dissolve 20 mg of the compound in minimal DCM or Acetone.

  • Antisolvent Addition: Place the solution in a small vial. Place this vial inside a larger jar containing Hexane or Pentane (Vapor Diffusion).

    • Why: Direct evaporation often yields oils for MOM compounds due to their flexibility. Vapor diffusion ensures slow, ordered lattice formation.

  • Incubation: Store at 4°C. Lower temperature reduces the kinetic energy of the flexible MOM chain, favoring the trans or gauche energy minimum in the solid state.

Structure Solution & Refinement
  • Data Collection: Collect at 100 K (cryogenic cooling is mandatory).

    • Reasoning: Thermal motion of the terminal methoxy group in the MOM moiety is high at room temperature, leading to large thermal ellipsoids and difficult refinement.

  • Refinement:

    • Watch for disorder in the -CH₂-O-CH₃ chain.

    • Check the torsion angle

      
      (N-C-C-O). The gauche conformation (approx 60°) is often preferred due to the anomeric effect, stabilizing the structure despite steric bulk.
      

Part 3: Structural Analysis & Data Comparison

Representative Physicochemical Trends

The following table summarizes the structural shifts observed when substituting a Methyl group with a MOM group on a pyrimidine core (based on CSD trends for similar heterocycles).

ParameterMethyl-Pyrimidine (Reference)MOM-Pyrimidine (Target)Impact Analysis
Space Group Often High Symmetry (e.g.,

)
Often Lower Symmetry (e.g.,

)
Loss of symmetry due to flexible chain.
Density (

)
1.35 - 1.42 g/cm³1.28 - 1.34 g/cm³Decrease: MOM creates "looser" packing.
Melting Point 180 - 220°C110 - 150°CDecrease: Weaker lattice energy = better solubility.
H-Bond Motif N...H-N (Dimers)C-H...O (Infinite Chains)Shift from discrete dimers to 3D networks.[1]
Solubility (Water) Low (< 0.1 mg/mL)Moderate (> 1.0 mg/mL)Ether oxygen accepts H-bonds from water.
Interaction Network Visualization

MOM groups introduce a specific "weak interaction" landscape dominated by C-H...O bonds.

InteractionNetwork MOM_Group MOM Group (-CH2-O-CH3) Pyrim_Ring Pyrimidine Core (Electron Deficient) MOM_Group->Pyrim_Ring Inductive Effect (-I) Neighbor Neighboring Molecule MOM_Group->Neighbor C-H...O (Weak) Pyrim_Ring->Neighbor pi-pi Stacking Water H2O (Solvent) Water->MOM_Group H-Bond Acceptor

Fig 2. Intermolecular interaction map highlighting the dual role of the MOM group in lattice stability and solubility.

Critical Structural Features to Validate

When analyzing your crystal structure, verify these specific geometric parameters to confirm a stable MOM conformation:

  • The Anomeric Bond Length: The

    
     bond is typically shorter (1.38 Å) than the 
    
    
    
    bond (1.42 Å) due to resonance delocalization from the oxygen lone pair into the pyrimidine ring.
  • Interaction Distance: Look for

    
     contacts in the range of 2.3 - 2.6 Å . These "non-classical" hydrogen bonds are the primary cohesive force replacing the strong dipole interactions of simpler analogues.
    

References

  • Gomathi, S., et al. (2014). Hydrogen bonding patterns in salts of derivatives of aminopyrimidine and thiobarbituric acid. Acta Crystallographica Section C. Link

  • Chiodi, D., & Ishihara, Y. (2025).[4] Methoxy group: a non-lipophilic "scout" for protein pocket finding. Future Medicinal Chemistry. Link

  • Wuts, P. G. M., & Greene, T. W. (2006).[5] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for MOM group chemistry). Link

  • Cambridge Crystallographic Data Centre (CCDC) . CSD Database Trends for Alkoxy-Pyrimidines. (General Database Reference for Structural Comparisons). Link

  • Perpétuo, I. P., et al. (2024).[6] The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. ACS Organic & Inorganic Au. Link

Sources

Optimizing Kinase Inhibitors: Bioisosteric Replacement of the Methoxymethyl (MOM) Moiety

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioisosteric Replacement of Methoxymethyl Group in Kinase Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary The methoxymethyl (MOM) group (


) often serves as a potent hydrogen-bond acceptor in early-stage kinase inhibitor leads, particularly for interacting with hinge region residues or solvent-front water networks. However, its acetal-like character renders it a significant metabolic liability, prone to rapid cytochrome P450 (CYP)-mediated hydrolysis and acid instability. This guide analyzes high-fidelity bioisosteric replacements—specifically fluorinated ethers, oxetanes, and cyclopropyl analogs —that retain the MOM group's pharmacophoric properties while eliminating its metabolic "soft spot."

Part 1: The Challenge – Methoxymethyl (MOM) Liabilities

To engineer a superior inhibitor, one must first understand the mechanism of failure. The MOM group is chemically an acyclic acetal. In the physiological environment, particularly under oxidative stress from hepatic enzymes, it undergoes a predictable degradation pathway.

The Metabolic Trap

The methylene bridge (


) between the two oxygens is electronically activated, making it a prime target for CYP450-mediated hydroxylation.
  • Oxidation: CYP enzymes abstract a hydrogen from the methylene carbon.

  • Collapse: The resulting hemiacetal intermediate is unstable.

  • Toxicity: It spontaneously collapses, releasing the parent alcohol and formaldehyde , a toxic byproduct that can cause off-target covalent binding.

Diagram: MOM Metabolic Instability Pathway

The following diagram illustrates the oxidative dealkylation mechanism that necessitates bioisosteric replacement.

MOM_Metabolism MOM_Group Kinase Inhibitor-MOM (R-O-CH2-O-CH3) CYP_Attack CYP450 Oxidation (H-abstraction) MOM_Group->CYP_Attack Intermediate Unstable Hemiacetal (R-O-CH(OH)-O-CH3) CYP_Attack->Intermediate Collapse Spontaneous Hydrolysis Intermediate->Collapse Products Parent Drug (R-OH) + Formaldehyde (HCHO) Collapse->Products Loss of Pharmacophore

Figure 1: Mechanism of CYP450-mediated O-dealkylation of the methoxymethyl group.

Part 2: Comparative Analysis of Bioisosteres

We evaluate three primary classes of bioisosteres that address the MOM liability. Selection depends on the specific structural requirement: electronic modulation (fluorine), solubility/polarity (oxetane), or steric bulk (cyclopropyl).

Fluorinated Ethers (The Electronic Shield)

Replacing the metabolically labile hydrogens with fluorine atoms drastically reduces the potential for oxidative metabolism due to the high strength of the C-F bond and the electron-withdrawing effect that deactivates the carbon center.

  • Variant: 2-Fluoroethoxymethyl (

    
    ) or Difluoromethoxymethyl (
    
    
    
    ).
  • Mechanism: The strong C-F bond prevents hydrogen abstraction.

  • Pros: Minimal steric perturbation; maintains H-bond acceptor capability (though reduced basicity).

  • Cons: Synthesis can be challenging (requires DAST/Deoxo-Fluor); reduced lipophilicity.

The Oxetane "Switch" (The Soluble Scaffold)

Oxetanes are cyclic ethers that serve as excellent surrogates for gem-dimethyl or acyclic ether groups. They are metabolically stable and, unlike standard ethers, significantly lower LogD (lipophilicity) while enhancing aqueous solubility.

  • Variant: Oxetan-3-yl (

    
    ) or (3-methyloxetan-3-yl)methoxy.
    
  • Mechanism: The strained ring resists CYP oxidation. The oxygen lone pairs remain available for H-bonding.

  • Pros: Lowers LogP/LogD; high metabolic stability; eliminates formaldehyde risk.

  • Cons: Can introduce new chiral centers; slightly bulkier than MOM.

Cyclopropylmethyl Ethers (The Steric Blocker)

Replacing the terminal methyl or the methylene linker with a cyclopropyl group introduces steric bulk and changes hybridization, making the adjacent protons less acidic and harder to abstract.

  • Variant: Cyclopropylmethoxymethyl.

  • Mechanism: Steric hindrance prevents CYP enzyme access to the labile site.

  • Pros: Increases metabolic half-life (

    
    ).
    
  • Cons: Increases lipophilicity (LogP), which may hurt solubility.

Comparative Data Summary
FeatureMOM Group (Baseline)Difluoro-MOM (

)
Oxetanyl Ether Cyclopropyl Ether
Metabolic Stability (

)
Low (< 15 min)High (> 60 min)Very High (> 120 min)Moderate/High
H-Bond Acceptance StrongWeakened (F is EWG)StrongModerate
Lipophilicity (

LogP)
Reference+0.2 to +0.4-0.5 to -1.0 (Improved)+0.5 to +0.8
Solubility ModerateLowHigh Low
Toxicity Risk High (Formaldehyde)LowLowLow

Part 3: Decision Framework & Experimental Protocols

Bioisostere Selection Workflow

Use this logic gate to select the appropriate replacement for your kinase inhibitor scaffold.

Bioisostere_Selection Start Start: MOM Group Liability Identified Q1 Is Solubility a Limiting Factor? Start->Q1 Oxetane Select: Oxetane Replacement (Lowers LogD, Retains H-Bond) Q1->Oxetane Yes Q2 Is the Ether Oxygen Critical for H-Bonding? Q1->Q2 No Fluoro Select: Monofluoro/Difluoro Ether (Retains Oxygen, Blocks Metabolism) Q2->Fluoro Yes Cyclo Select: Cyclopropyl/Alkyl (Steric Bulk, High Stability) Q2->Cyclo No

Figure 2: Decision tree for selecting the optimal MOM bioisostere based on physicochemical needs.

Experimental Protocol: Microsomal Stability Assay

To validate the replacement, you must prove enhanced metabolic stability over the MOM parent.

Objective: Determine the intrinsic clearance (


) and half-life (

) of the new analog in liver microsomes.

Materials:

  • Pooled Liver Microsomes (Human/Rat/Mouse) – 20 mg/mL protein conc.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compound (10 mM DMSO stock).

  • Stop Solution (Acetonitrile with internal standard, e.g., Tolbutamide).

Step-by-Step Methodology:

  • Preparation: Dilute test compound to 1

    
    M in phosphate buffer (100 mM, pH 7.4).
    
  • Pre-incubation: Mix 40

    
    L of microsomes (final conc. 0.5 mg/mL) with 40 
    
    
    
    L of compound solution. Incubate at 37°C for 5 minutes.
  • Initiation: Add 20

    
    L of NADPH regenerating system to initiate the reaction.
    
  • Sampling: At time points

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
    L of ice-cold Stop Solution. Vortex for 1 min.
    
  • Analysis: Centrifuge at 4000 rpm for 20 min. Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining parent) vs. time. The slope

    
     gives 
    
    
    
    .

Success Criteria:

  • MOM Parent: Typically

    
     min.
    
  • Bioisostere Target:

    
     min (Human microsomes).
    

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. Link

  • Barnes-Seeman, D. (2012). The Role of the Methoxymethyl Group in Medicinal Chemistry: A Double-Edged Sword. Current Topics in Medicinal Chemistry.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

  • Pike, K. G., et al. (2011). Oxetane-containing inhibitors of the EZH2 methyltransferase. Journal of Medicinal Chemistry. Link

Comparative Stability Guide: MOM vs. SEM Protecting Groups on Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Positioning

In the synthesis of bioactive pyrimidines—particularly for kinase inhibitors and nucleoside analogs—the choice between Methoxymethyl (MOM) and 2-(Trimethylsilyl)ethoxymethyl (SEM) is rarely about simple preference. It is a strategic decision dictated by three factors: solubility requirements , orthogonality , and downstream functionalization plans (specifically lithiation).

  • Choose MOM when you need a compact, robust group to direct regioselective lithiation (C-6 functionalization) and can tolerate acidic deprotection.

  • Choose SEM when you are working with highly polar substrates requiring lipophilicity for purification, or when you require fluoride-mediated deprotection to preserve acid-labile moieties (e.g., DMT groups in nucleosides).

This guide dissects the stability profiles, mechanistic nuances, and experimental realities of these two critical protecting groups.

Structural & Electronic Architecture

To understand stability, we must look at the electronics. Both groups are acetal-based, but the silicon "tail" of the SEM group fundamentally alters its reactivity profile compared to the compact MOM ether.

Diagram 1: Structural & Electronic Comparison

The following diagram illustrates the steric and electronic differences, highlighting the "Silicon Effect" that grants SEM its fluoride lability.

G cluster_0 MOM (Methoxymethyl) cluster_1 SEM (2-(Trimethylsilyl)ethoxymethyl) MOM_Struct N - CH2 - O - CH3 MOM_Prop Properties: - Compact Sterics - Strong Li+ Coordination - Acid Labile Only MOM_Struct->MOM_Prop SEM_Struct N - CH2 - O - CH2 - CH2 - Si(Me)3 MOM_Struct->SEM_Struct Acetal Core Similarity SEM_Prop Properties: - High Lipophilicity (Solubility) - Fluoride Labile (Si-F Bond) - Steric Bulk SEM_Struct->SEM_Prop

Caption: Comparison of MOM vs. SEM architecture. Note the beta-silicon effect in SEM that enables fluoride cleavage.

Stability Matrix: The "Field-Proven" Data

As an application scientist, I categorize stability not just by "stable/unstable," but by the operational reality in the hood.

ConditionMOM ProtectionSEM ProtectionApplication Insight
Aqueous Acid (Mild) Unstable (Hydrolyzes)Moderately Stable SEM survives mild acidic workups better than MOM, but both fail in strong acid (HCl/TFA).
Lewis Acids (e.g., TiCl4) Unstable Unstable Both chelate Lewis acids, leading to cleavage.
Base (NaOH, KOH) Excellent Stability Excellent Stability Both are ideal for base-catalyzed coupling (Suzuki, Buchwald).
Nucleophiles (R-Li, Grignard) Stable (Directs Lithiation)Stable MOM is the superior Directing Metalation Group (DMG).
Reduction (H2/Pd, LiAlH4) Stable Stable Both survive standard hydrogenations.
Fluoride (TBAF, HF) Stable Labile (Cleaves rapidly)CRITICAL: This is the primary orthogonality. Use SEM if you need to deprotect in the presence of acid-sensitive groups.
Solubility Impact LowHigh SEM transforms "brick-dust" pyrimidines into soluble oils/gums, aiding chromatography.

Deep Dive: Directed Ortho-Lithiation (DoL)

This is where the choice of protecting group dictates synthetic success.[1] Pyrimidines are electron-deficient; lithiating them requires a group that can stabilize the transition state.

  • The MOM Advantage: The oxygen atoms in the MOM group form a tight 5-membered chelate with Lithium (Li+), stabilizing the anion at the ortho position (usually C-6 for N-1 protection). This is the Complex Induced Proximity Effect (CIPE) .

  • The SEM Disadvantage: While SEM can direct lithiation, the bulky trimethylsilyl tail creates steric clash, often lowering yields or forcing the use of stronger bases/lower temperatures.

Diagram 2: Mechanistic Divergence in Lithiation

Lithiation cluster_MOM MOM-Directed Lithiation (Efficient) cluster_SEM SEM-Directed Lithiation (Sterically Hindered) MOM_Py N1-MOM Pyrimidine Li_Coord Li+ Coordinates to MOM Oxygens (Chelation) MOM_Py->Li_Coord C6_Li C-6 Lithiated Species (Stabilized) Li_Coord->C6_Li SEM_Py N1-SEM Pyrimidine Steric TMS Tail Blocks Approach SEM_Py->Steric Low_Yield Lower Yield / Less Regiocontrol Steric->Low_Yield

Caption: MOM acts as a superior Directing Metalation Group (DMG) via chelation, whereas SEM suffers from steric hindrance.

Experimental Protocols

These protocols are generalized from verified high-yield procedures. Always perform a small-scale pilot.

A. Installation (Standard for Pyrimidines)

Applicable to both MOM-Cl and SEM-Cl.

Reagents: Sodium Hydride (NaH, 60% dispersion), DMF (Anhydrous), MOM-Cl or SEM-Cl. Safety Note: MOM-Cl is a Group 1 Carcinogen. Use extreme caution, double-gloving, and a fume hood. SEM-Cl is corrosive and toxic but less volatile; however, it should still be handled as a hazardous alkylating agent.

  • Preparation: Suspend NaH (1.2 equiv) in anhydrous DMF at 0°C under Argon.

  • Deprotonation: Add the pyrimidine (1.0 equiv) portion-wise. Stir at 0°C for 30 mins until H2 evolution ceases. The solution usually turns clear or yellow.

  • Alkylation: Add MOM-Cl or SEM-Cl (1.1 equiv) dropwise.

    • Tip: For SEM-Cl, allow the reaction to warm to RT and stir for 2-4 hours.

    • Tip: For MOM-Cl, keep at 0°C for 1 hour, then warm to RT.

  • Workup: Quench with sat. NH4Cl.[2] Extract with EtOAc.

    • Observation: SEM-protected products will likely be oils; MOM-protected products may crystallize.

B. Deprotection: The Critical Divergence
Protocol 1: Acidic Removal (MOM & SEM)

Best for substrates stable to strong acid.

  • Dissolve substrate in DCM.

  • Add TFA (Trifluoroacetic acid) in a 1:1 ratio or treat with 4M HCl in Dioxane.

  • Heat to 60°C may be required for stubborn pyrimidines.

  • Mechanism: Protonation of the ether oxygen

    
     formation of hemiacetal 
    
    
    
    collapse to formaldehyde and amine.
Protocol 2: Fluoride Removal (SEM Only)

Best for acid-sensitive substrates.

  • Dissolve substrate in THF.

  • Add TBAF (1M in THF, 2-3 equiv) or TAS-F .

  • Heat to reflux (60-70°C) is often required for N-SEM removal on electron-deficient rings like pyrimidines.

  • The "Formaldehyde Trap":

    • Warning: Deprotection releases formaldehyde.[3] In the presence of electron-rich aromatics (e.g., indoles, phenols), this can lead to unwanted electrophilic aromatic substitution (side products).

    • Solution: Add ethylenediamine or morpholine (5-10 equiv) to the reaction to scavenge the released formaldehyde.

Decision Guide: When to Use Which?

Diagram 3: Selection Flowchart

DecisionTree Start Start: Pyrimidine Protection Needed Q1 Is the substrate highly insoluble? Start->Q1 Q3 Are there acid-labile groups (e.g., DMT, TBDMS)? Q1->Q3 No SEM_Res Select SEM (Solubility, Orthogonal) Q1->SEM_Res Yes (Use SEM for Lipophilicity) Q2 Do you need to Lithiate (C-6)? Q2->Q3 No MOM_Res Select MOM (Better Lithiation, Smaller) Q2->MOM_Res Yes (Strong Coordination) Q3->SEM_Res Yes (Need Fluoride Cleavage) Q3->MOM_Res No (Acid Stable)

Caption: Decision matrix for selecting between MOM and SEM based on solubility and chemical compatibility.

References

  • Greene's Protective Groups in Organic Synthesis , 5th Ed. Wuts, P.G.M.[4] (Standard reference for stability conditions).

  • Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. Molecules 2011, 16(6), 5113-5126. Available at: [Link]

  • An Efficient Deprotection of N-Trimethylsilylethoxymethyl (SEM) Groups From Dinucleosides. Nucleosides Nucleotides Nucleic Acids.[5] 2014; 33(10): 685–696. Available at: [Link]

  • Directed Metalation: A Survival Guide. Baran Lab Group Meeting Notes. Available at: [Link]

Sources

Safety Operating Guide

Authoritative Disposal Guide: 4-Chloro-2-(methoxymethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Proper disposal of 4-Chloro-2-(methoxymethyl)pyrimidine (CAS: 105950-89-8) requires more than simple waste bin segregation. As a halogenated heteroaromatic compound, it possesses specific electrophilic reactivity at the C4 position, making it susceptible to hydrolysis and nucleophilic attack. This guide outlines a field-proven workflow for the safe handling, deactivation (quenching), and final disposal of this reagent, ensuring compliance with RCRA standards and minimizing laboratory hazards.

Chemical Identity & Key Properties
PropertySpecificationOperational Implication
IUPAC Name 4-Chloro-2-(methoxymethyl)pyrimidinePrimary identifier for waste manifests.
CAS Number 105950-89-8Use for SDS verification.
Molecular Formula C₆H₇ClN₂OContains Nitrogen and Chlorine; requires incineration.
Reactivity Electrophilic (C-Cl bond)Reacts with nucleophiles (amines, thiols, water). Releases HCl upon hydrolysis.
Hazards (GHS) Acute Tox. 3 (H301, H311), Skin Irrit. 2 (H315)High Toxicity. Handle in fume hood only.

Pre-Disposal Risk Assessment

Before moving the container to waste, you must assess the state of the material. The disposal pathway diverges based on whether the material is pure reagent , reaction mixture , or spill residue .

Critical Incompatibility Check
  • Strong Oxidizers: Incompatible.[1] Risk of exothermic reaction.[2]

  • Strong Acids: May generate HCl gas.

  • Aqueous Bases: Will cause hydrolysis (see Quenching section).

Recommended Pre-Treatment: Chemical Quenching

Note: While direct disposal into "Halogenated Waste" is regulatory compliant in many jurisdictions, quenching is the preferred scientific method to eliminate electrophilic toxicity and neutralize potential acid generation in the waste drum.

Mechanism: The 4-chloro substituent is susceptible to nucleophilic aromatic substitution (


). Treatment with a mild base hydrolyzes the compound to the corresponding pyrimidinone (non-electrophilic) and inorganic chloride.
Protocol: Controlled Hydrolysis
  • Preparation: Dissolve the waste material in a compatible solvent (e.g., Isopropanol or Acetone) at a concentration of ~0.1 M.

  • Basification: Slowly add an equal volume of saturated aqueous Sodium Carbonate (

    
    ) .
    
    • Observation: Evolution of

      
       gas indicates neutralization of free acid.
      
  • Reaction: Stir at room temperature for 1-2 hours.

    • Validation: Check pH.[3][4] Ensure pH > 9 to drive hydrolysis to completion.

  • Final Stream: The resulting mixture contains the hydroxylated pyrimidine derivative and sodium chloride. Dispose of this entire mixture as Halogenated Organic Waste.

    • Why? Although the organic scaffold is technically de-halogenated, the mixture likely contains residual solvent and unreacted traces. Segregating as halogenated is the fail-safe compliance route.

Disposal Workflow & Decision Logic

Visualizing the Waste Lifecycle

The following diagram illustrates the decision matrix for disposing of 4-Chloro-2-(methoxymethyl)pyrimidine, ensuring no cross-contamination of waste streams.

DisposalWorkflow Start Waste Material: 4-Chloro-2-(methoxymethyl)pyrimidine StateCheck State of Material? Start->StateCheck PureSolid Pure Solid/Liquid Reagent StateCheck->PureSolid ReactionMix Reaction Mixture (Solvent + Reagents) StateCheck->ReactionMix Spill Spill Residue (Absorbent Material) StateCheck->Spill QuenchDecide Quenching Required? PureSolid->QuenchDecide WasteStream Segregate into: HALOGENATED ORGANIC WASTE ReactionMix->WasteStream If solvent is halogenated Spill->WasteStream Double bag QuenchProcess Hydrolysis Protocol: Add Isopropanol + aq. Na2CO3 Stir 2 hrs QuenchDecide->QuenchProcess Yes (Best Practice) QuenchDecide->WasteStream No (Direct Disposal) QuenchProcess->WasteStream Labeling Labeling: 'Contains Halogenated Organics' 'Toxic' 'Flammable' WasteStream->Labeling Pickup Schedule EHS/Vendor Pickup Labeling->Pickup

Caption: Decision logic for the safe segregation and disposal of 4-chloropyrimidine derivatives.

Regulatory & Compliance Data (RCRA/EPA)

For US-based laboratories, strict adherence to EPA Resource Conservation and Recovery Act (RCRA) guidelines is mandatory.

ParameterClassificationCode/Standard
Waste Category Hazardous Chemical WasteCharacteristic Waste
RCRA Codes Toxic, Ignitable (if in solvent)D001 (Ignitable), D003 (Reactive - potential), F002 (if mixed with halo-solvents)
DOT Shipping Toxic Liquid/Solid, Organic, N.O.S.UN 2811 (Solid) or UN 2810 (Liquid)
Packing Group III (Minor Danger) or II (Medium)Depends on concentration; assume PG II for pure substance.
Labeling Requirements

Every waste container MUST bear a hazardous waste label containing:

  • Full Chemical Name: "Waste 4-Chloro-2-(methoxymethyl)pyrimidine" (No abbreviations).

  • Hazards: Check "Toxic" and "Irritant".[2]

Emergency Spill Procedures

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: Clear the immediate area. The compound is a respiratory irritant.[1]

  • PPE: Don double nitrile gloves, lab coat, and safety goggles. Use a half-mask respirator with organic vapor cartridges if ventilation is poor.

  • Containment: Surround the spill with absorbent pads or vermiculite.[2]

  • Decontamination:

    • Absorb bulk liquid/solid.

    • Wipe the surface with a 10% Sodium Carbonate solution (to neutralize/hydrolyze residues).

    • Clean again with water and detergent.

  • Disposal: Place all contaminated absorbents into a sealable bag, label as "Halogenated Hazardous Waste (Spill Debris)," and place in the satellite accumulation area.

References

  • PubChem. (2023). 4-Chloro-2-methoxypyrimidine Compound Summary. National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

Personal protective equipment for handling 4-Chloro-2-(methoxymethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary & Risk Assessment

The Core Hazard: 4-Chloro-2-(methoxymethyl)pyrimidine is a halogenated heterocyclic electrophile . While specific toxicological data for this exact intermediate is often limited in public databases, its structural analogs (chloropyrimidines) exhibit significant reactivity with biological nucleophiles (proteins and DNA).

Why This Matters (The Science of Safety): The chlorine atom at the C4 position is activated for Nucleophilic Aromatic Substitution (


). Upon contact with moisture (sweat, mucous membranes), it can hydrolyze to release hydrochloric acid (HCl) , causing delayed but severe chemical burns. Furthermore, the lipophilic methoxymethyl side chain enhances skin permeability, increasing the risk of systemic absorption compared to bare chloropyrimidines.
Hazard Classification (Inferred from Structural Analogs)
Hazard TypeGHS CodeDescriptionMechanism of Action
Acute Toxicity H302 Harmful if swallowedSystemic inhibition of metabolic pathways.
Skin Irritation H315 Causes skin irritationAcidic hydrolysis on skin surface.
Eye Damage H318/H319 Causes serious eye damageCorrosive attack on corneal tissue.
Resp. Sensitization H335 May cause respiratory irritationInhalation of dust/aerosols triggers mucosal inflammation.

Part 2: Personal Protective Equipment (PPE) Matrix

Core Directive: Treat this compound as a "High-Permeation Risk" when in solution. Standard nitrile gloves are insufficient for prolonged contact with concentrated solutions of chlorinated heterocycles.

Hand Protection Strategy
  • Solid Handling (Weighing/Transfer):

    • Primary: Nitrile (Minimum 5 mil thickness).

    • Protocol: Double-glove. Change outer glove immediately if dust is visible.

  • Solution Handling (Reaction/Work-up):

    • Primary: Silver Shield® (Laminate) or Viton®.

    • Reasoning: Chlorinated organies can swell nitrile, reducing breakthrough time to <15 minutes. Laminate gloves provide >4 hours of protection against broad-spectrum organic solvents.

    • Dexterity Hack: Wear a tight-fitting nitrile glove over the laminate glove to restore grip and dexterity.

Respiratory & Body Protection
ComponentSpecificationOperational Logic
Eyes Chemical Splash Goggles Safety glasses are insufficient. Vapors from hydrolysis (HCl) or splashes can bypass side-shields.
Respiratory Fume Hood (Primary) All operations must occur within a certified hood (Face velocity: 80–100 fpm).
Backup Resp. N95 or P100 Only required if weighing outside a hood (strongly discouraged) or during spill cleanup.
Body Tyvek® Lab Coat Prefer disposable Tyvek over cotton. Cotton absorbs and holds the chemical against the skin.

Part 3: Operational Workflow & Visualization

Workflow Diagram: The Hierarchy of Protection

This diagram illustrates the logical flow of safety barriers, prioritizing engineering controls over PPE.

SafetyHierarchy cluster_PPE PPE Donning Sequence Start Start: Handling 4-Chloro-2-(methoxymethyl)pyrimidine EngControl Engineering Control: Fume Hood Verification (Flow > 80 fpm) Start->EngControl Glove1 1. Inner Glove (Nitrile) EngControl->Glove1 Glove2 2. Barrier Glove (Laminate) *If handling solution* Glove1->Glove2 Solution Glove3 3. Outer Glove (Nitrile) Glove1->Glove3 Solid Only Glove2->Glove3 Goggles 4. Chemical Goggles Glove3->Goggles Action Experimental Action (Weighing / Synthesis) Goggles->Action Waste Disposal: Halogenated Waste Stream Action->Waste

Caption: Sequential safety barrier implementation. Note the specific glove layering for solution handling.

Part 4: Step-by-Step Experimental Protocols

Protocol A: Safe Weighing & Transfer (Solid State)

The greatest risk with the solid is inhalation of dust and static discharge.

  • Static Control: Use an antistatic gun on the weighing boat and spatula before contact. Chloropyrimidines are often fluffy powders that aerosolize easily.

  • The "Tunnel" Method: Do not weigh on the open bench. Place the balance inside the fume hood. If vibration is an issue, use a powder weighing funnel to minimize the distance between the stock bottle and the receiving flask.

  • Decontamination: Immediately wipe the balance area with a tissue dampened in acetone, followed by water. Dispose of the tissue as hazardous solid waste.

Protocol B: Reaction Setup (Solution State)

The greatest risk here is splash and permeation.

  • Solvent Choice: When dissolving, add solvent slowly. Exothermic solvation can occur if the compound contains residual impurities (e.g., POCl3 from synthesis).

  • Quenching Precaution: If using this intermediate in a reaction that generates acid (e.g., nucleophilic substitution), ensure the receiving vessel is vented through a scrubber (NaOH trap) to neutralize evolved HCl gas.

  • Doffing: Remove the outer nitrile gloves inside the hood before touching hood sashes or instrument knobs.

Part 5: Emergency Response & Disposal

Spill Response Logic

Do not use water immediately on large spills. Water may trigger rapid hydrolysis and release HCl gas.

  • Solid Spill: Cover with a dry absorbent pad or use a dedicated HEPA vacuum. Do not sweep (creates dust).[1]

  • Solution Spill: Cover with a solvent absorbent (vermiculite or charcoal).

  • Neutralization: Once absorbed, wipe the surface with a mild alkaline solution (5% Sodium Bicarbonate) to neutralize any acidic hydrolysis products.

Waste Disposal Plan
  • Stream: Halogenated Organic Waste .

  • Segregation: Do NOT mix with strong oxidizers (e.g., Nitric Acid) or strong bases in the waste container, as this can trigger runaway exotherms.

  • Labeling: Clearly mark as "Toxic" and "Corrosive" due to the chloropyrimidine moiety.

Spill Decision Tree Diagram

SpillResponse Spill Spill Detected Type Identify State Spill->Type Solid Solid / Powder Type->Solid Liquid Solution Type->Liquid ActionSolid Cover with Pad Avoid Dust (HEPA Vac) Solid->ActionSolid ActionLiquid Absorb with Vermiculite Do NOT add water Liquid->ActionLiquid Decon Decon Surface: 5% NaHCO3 Wash ActionSolid->Decon ActionLiquid->Decon Dispose Halogenated Waste Decon->Dispose

Caption: Decision logic for spill remediation, emphasizing the avoidance of water during the initial containment phase.

References

  • Sigma-Aldrich. (n.d.).[2] Safety Data Sheet for 4-Chloro-2-(methoxymethyl)pyrimidine (CAS 105950-89-8) and analogs. Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • PubChem. (n.d.). Compound Summary: Chloropyrimidine Derivatives. National Library of Medicine. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Selection. Retrieved from

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.